2-Methylbenzyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-methylbenzene | |
|---|---|---|
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVYCXYGPNNUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870422 | |
| Record name | 1-(Bromomethyl)-2-methylbenzene | |
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Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Prisms; [Merck Index] Colorless liquid with melting point of 18-20 deg C; [MSDSonline] | |
| Record name | o-Xylyl bromide | |
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Boiling Point |
217 °C, BP: 223-234 °C; 216-217 °C at 742 mm Hg; 102 °C at 15 mm Hg | |
| Record name | O-XYLYL BROMIDE | |
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Flash Point |
82 °C (180 °F) - closed cup | |
| Record name | O-XYLYL BROMIDE | |
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Solubility |
Insoluble in water, Practically insol in water; sol in alcohol, ether, Soluble in acetone, benzene, organic solvents | |
| Record name | O-XYLYL BROMIDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.381 g/cu cm at 23 °C | |
| Record name | O-XYLYL BROMIDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.15 [mmHg] | |
| Record name | o-Xylyl bromide | |
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Color/Form |
Prisms | |
CAS No. |
89-92-9, 28777-60-8 | |
| Record name | 2-Methylbenzyl bromide | |
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| Record name | o-Xylyl bromide | |
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| Record name | Benzene, (bromomethyl)methyl- | |
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| Record name | 2-Methylbenzyl bromide | |
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| Record name | 1-(Bromomethyl)-2-methylbenzene | |
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| Record name | α-bromo-o-xylene | |
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| Record name | O-XYLYL BROMIDE | |
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| Record name | O-XYLYL BROMIDE | |
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Melting Point |
21 °C | |
| Record name | O-XYLYL BROMIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2192 | |
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Foundational & Exploratory
Technical Guide: 2-Methylbenzyl Bromide (CAS No. 89-92-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methylbenzyl bromide, a key reagent in organic synthesis. It details its chemical and physical properties, safety information, and provides experimental protocols for its synthesis and common reactions.
Chemical Identity and Properties
This compound, also known as α-bromo-o-xylene, is an organic halide widely used as a building block in the synthesis of more complex molecules. Its chemical structure consists of a benzene (B151609) ring substituted with a methyl group and a bromomethyl group at adjacent positions.
Physical and Chemical Properties.[1][2][3][4][5]
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 89-92-9 |
| Molecular Formula | C₈H₉Br |
| Molecular Weight | 185.06 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Melting Point | 16-20 °C |
| Boiling Point | 216-217 °C at 742 mmHg |
| Density | 1.381 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.575 |
| Flash Point | 82 °C (closed cup) |
| Solubility | Practically insoluble in water |
Safety and Handling.[1][5]
This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.
| Hazard Identification | Information |
| Signal Word | Danger |
| Pictogram | GHS05 (Corrosion) |
| Hazard Statements | H314: Causes severe skin burns and eye damage. |
| Precautionary Statements | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 |
| Storage Class | 6.1A: Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in two common synthetic transformations: the Williamson ether synthesis and the Grignard reaction.
Synthesis of this compound via Free-Radical Bromination of o-Xylene (B151617)
This protocol is adapted from established procedures for the bromination of xylenes. The key to achieving mono-bromination on the methyl group is the use of a radical initiator and light, while avoiding electrophilic aromatic substitution catalysts.
Materials:
-
o-Xylene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-xylene (1 equivalent) in CCl₄.
-
Add N-Bromosuccinimide (1 equivalent) and a catalytic amount of benzoyl peroxide or AIBN.
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated and accelerated by irradiation with a sunlamp or a standard incandescent light bulb.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete when all the NBS has been consumed (succinimide, a byproduct, will float on top of the CCl₄).
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
Williamson Ether Synthesis using this compound
This protocol describes the synthesis of an ether by reacting this compound with an alkoxide.
Materials:
-
An alcohol (e.g., ethanol)
-
Sodium hydride (NaH) or another strong base
-
Anhydrous solvent (e.g., THF or DMF)
-
This compound
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution in an ice bath and slowly add sodium hydride (1 equivalent) in portions. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Add this compound (1 equivalent) dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude ether, which can be further purified by column chromatography.
Grignard Reaction with this compound
This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with a carbonyl compound (e.g., acetone).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
A small crystal of iodine
-
This compound
-
A carbonyl compound (e.g., acetone)
-
Saturated ammonium chloride solution or dilute HCl
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings. The entire apparatus must be under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the this compound solution to the magnesium turnings. The reaction should initiate, as indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting solution is the Grignard reagent.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of the carbonyl compound (1 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by carefully pouring the mixture over a mixture of ice and saturated ammonium chloride solution or dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography or distillation.
Visualizations
The following diagrams illustrate the key chemical transformations discussed in this guide.
Caption: Synthesis of this compound from o-Xylene.
Caption: Williamson Ether Synthesis with this compound.
Caption: Grignard Reaction Workflow using this compound.
Synthesis of 2-Methylbenzyl Bromide from o-Xylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-methylbenzyl bromide from o-xylene (B151617), a key intermediate in various pharmaceutical and chemical syntheses. This document details two primary synthetic methodologies, presents key quantitative data in a structured format, and includes detailed experimental protocols.
Introduction
This compound, also known as α-bromo-o-xylene, is a valuable reagent in organic synthesis, frequently utilized in the introduction of the 2-methylbenzyl moiety into a target molecule. Its synthesis from the readily available starting material, o-xylene, is a crucial process for researchers in synthetic chemistry. The most common and efficient method for this transformation is the free-radical bromination of the benzylic methyl group, which can be achieved using various brominating agents under specific reaction conditions. This guide will focus on two effective methods: bromination with N-Bromosuccinimide (NBS) and direct bromination with liquid bromine.
Physicochemical Data
A summary of the key physical and chemical properties of the reactants, reagents, solvent, and the final product is provided in Table 1 for easy reference and comparison.
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| o-Xylene | 95-47-6 | C₈H₁₀ | 106.17 | 144 | -25 | 0.880 |
| This compound | 89-92-9 | C₈H₉Br | 185.06 | 216-217 | 16-20 | 1.381 at 25°C |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Decomposes | 175-180 | 2.098 |
| Benzoyl Peroxide | 94-36-0 | C₁₄H₁₀O₄ | 242.23 | Decomposes | 103-105 | 1.334 |
| Carbon Tetrachloride | 56-23-5 | CCl₄ | 153.82 | 76.7 | -23 | 1.594 at 20°C |
| Bromine | 7726-95-6 | Br₂ | 159.81 | 58.8 | -7.2 | 3.1028 at 25°C |
Synthetic Methodologies
The selective bromination of the methyl group of o-xylene to form this compound is typically achieved through a free-radical chain reaction. This can be initiated by light or a radical initiator.
Method 1: Bromination with N-Bromosuccinimide (NBS)
This is the most common and generally preferred method for benzylic bromination due to its selectivity and milder reaction conditions compared to using liquid bromine. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride, and initiated by a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound using NBS.
Method 2: Direct Bromination with Liquid Bromine
Direct bromination of o-xylene with liquid bromine can also yield this compound. This reaction requires initiation by UV light or heat to promote the formation of bromine radicals, which then abstract a benzylic hydrogen. Care must be taken to avoid electrophilic aromatic substitution on the benzene (B151609) ring, which can be a significant side reaction.
Reaction Scheme:
Caption: Reaction scheme for the direct bromination of o-xylene.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound.
Protocol for Bromination with N-Bromosuccinimide (NBS)
This protocol is adapted from established procedures for benzylic bromination.
Materials:
-
o-Xylene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-xylene (1.0 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface.
-
After the reaction is complete (typically 2-4 hours, can be monitored by TLC or GC), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Workflow Diagram:
Caption: Experimental workflow for the NBS bromination of o-xylene.
Protocol for Direct Bromination with Liquid Bromine
This procedure is adapted from a similar synthesis and should be performed with extreme caution in a well-ventilated fume hood due to the hazardous nature of bromine.
Materials:
-
o-Xylene
-
Liquid Bromine (Br₂)
-
5% Sodium hydroxide (B78521) solution
-
Anhydrous calcium chloride (CaCl₂)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas absorption trap
-
Mechanical stirrer
-
Heating mantle
-
UV lamp (optional, for initiation)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas absorption trap (to neutralize HBr gas).
-
Charge the flask with o-xylene (1.0 equivalent).
-
Heat the o-xylene to a gentle reflux (approximately 144°C). For photo-initiation, a UV lamp can be positioned near the flask.
-
Slowly add liquid bromine (0.9 equivalents) dropwise from the dropping funnel. The rate of addition should be controlled to maintain a steady reaction and avoid an excessive buildup of unreacted bromine.
-
After the addition is complete, continue to heat and stir the mixture for an additional 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel and wash it with water, followed by a 5% sodium hydroxide solution to remove any unreacted bromine and HBr, and then again with water.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation, collecting the fraction corresponding to this compound.
Safety Considerations
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Carbon tetrachloride is a toxic and environmentally hazardous substance. Use in a fume hood and handle with appropriate PPE.
-
Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry. Handle with care.
-
All reactions should be performed with appropriate safety measures in place.
Conclusion
The synthesis of this compound from o-xylene is a well-established transformation that can be achieved through different methodologies. The use of N-bromosuccinimide with a radical initiator is generally the preferred method due to its higher selectivity and milder conditions. Direct bromination with liquid bromine is also a viable option but requires more stringent safety precautions. The choice of method will depend on the specific requirements of the synthesis, available equipment, and safety considerations. Proper purification, typically through vacuum distillation, is essential to obtain a high-purity product suitable for subsequent synthetic applications.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of 2-Methylbenzyl Bromide with Nucleophiles
Abstract
This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles. This compound, a substituted benzylic halide, serves as a versatile intermediate in organic synthesis. Its reactivity is governed by a delicate interplay of electronic and steric factors, allowing it to participate in both SN1 and SN2 nucleophilic substitution reactions. This document details the mechanistic dichotomy, presents quantitative data for various nucleophilic transformations, provides detailed experimental protocols for key reactions, and includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding for researchers in chemical synthesis and drug development.
Introduction: The Reactivity of Benzylic Halides
Benzylic halides are a class of organic compounds that exhibit heightened reactivity in nucleophilic substitution reactions. This is attributed to the ability of the adjacent benzene (B151609) ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction. This compound, specifically, is a primary benzylic halide. While primary halides typically favor the SN2 pathway, the benzylic position allows for the formation of a relatively stable secondary benzylic carbocation, making the SN1 pathway also accessible under certain conditions.
The presence of the ortho-methyl group introduces additional complexity. Electronically, the methyl group is weakly electron-donating, which can further stabilize the benzylic carbocation, favoring an SN1 mechanism. Sterically, however, the ortho-methyl group can hinder the backside attack of a nucleophile on the benzylic carbon, potentially slowing down SN2 reactions.[1][2] The choice of nucleophile, solvent, and temperature will ultimately dictate the predominant reaction pathway.[3][4]
Mechanistic Pathways: SN1 vs. SN2
The reaction of this compound with a nucleophile can proceed through two distinct mechanisms, as illustrated below. The preferred pathway is highly dependent on the reaction conditions.[3][5]
-
SN1 (Substitution, Nucleophilic, Unimolecular): A two-step mechanism involving the formation of a resonance-stabilized benzylic carbocation intermediate. This pathway is favored by polar protic solvents (e.g., water, ethanol), which stabilize the carbocation, and by weak nucleophiles.[4][6]
-
SN2 (Substitution, Nucleophilic, Bimolecular): A single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[7] This mechanism is favored by strong nucleophiles and polar aprotic solvents (e.g., DMSO, DMF, acetone), and is sensitive to steric hindrance.[5][8]
Caption: SN1 vs. SN2 pathways for this compound.
Reactivity with Common Nucleophiles: A Quantitative Summary
The versatility of this compound is demonstrated by its reactivity with a wide array of nucleophiles, enabling the synthesis of diverse molecular structures. The following tables summarize reaction conditions and outcomes for key classes of nucleophiles.
Table 1: Reactions with N-Nucleophiles (Amines & Azide)
| Nucleophile | Reagents & Solvents | Temperature | Time | Product | Yield (%) | Citation |
| Amines (general) | Primary or secondary amine, base (e.g., K₂CO₃) | Varies | Varies | 2-Methylbenzylamine derivative | Good to excellent | [9][10] |
| Benzylamine | Methanol | 30 °C | Varies | N-(2-Methylbenzyl)benzylamine | Rate constants studied | [11] |
| Sodium Azide | NaN₃ in DMF | Room Temp. | 12 h | 2-Methylbenzyl azide | up to 99% | [12] |
| Sodium Azide | NaN₃ in DMSO | Ambient | Overnight | 2-Methylbenzyl azide | 73% | [13] |
Table 2: Reactions with O-Nucleophiles (Hydroxide & Alcohols)
| Nucleophile | Reagents & Solvents | Temperature | Time | Product | Yield (%) | Citation |
| Hydroxide (B78521) | aq. NaOH | Varies | Varies | 2-Methylbenzyl alcohol | Good | [14] |
| Alcohols (general) | Alcohol, Base (e.g., KOH, NaH) | Varies | Varies | 2-Methylbenzyl ether | Good to excellent | [15][16] |
Table 3: Reactions with S-Nucleophiles (Thiourea)
| Nucleophile | Reagents & Solvents | Temperature | Time | Product | Yield (%) | Citation |
| Thiourea (B124793) | 1) Thiourea, Methanol2) NaOH3) Second Benzyl (B1604629) Halide | Reflux | 8-16 h | Symmetrical or Unsymmetrical Benzyl Thioethers | Good | [17] |
Table 4: Reactions with C-Nucleophiles (Cyanide)
| Nucleophile | Reagents & Solvents | Temperature | Time | Product | Yield (%) | Citation |
| Sodium Cyanide | NaCN, H₂O, Phase-transfer catalyst | 30 °C | 1 h | 2-Methylbenzyl cyanide | High | [18][19] |
| Potassium Cyanide | KCN, Polar aprotic solvent | Elevated | Varies | 2-Methylbenzyl cyanide | High | [18] |
Detailed Experimental Protocols
The following protocols are adapted from established literature and provide detailed methodologies for the synthesis of key derivatives of this compound.
Protocol 1: Synthesis of 2-Methylbenzyl Cyanide[19][20]
This procedure describes the nucleophilic substitution of 2-methylbenzyl chloride (bromide behaves similarly) with sodium cyanide using a phase-transfer catalyst.
-
Reaction Setup: In a suitable reaction flask, add 25% aqueous sodium cyanide solution.
-
Temperature Control: Adjust the temperature of the solution to 30°C.
-
Reagent Addition: Slowly add this compound to the cyanide solution. Subsequently, add a catalytic amount of a quaternary ammonium (B1175870) salt (e.g., tetramethylammonium (B1211777) chloride).
-
Reaction Monitoring: Maintain the reaction temperature at 30°C and stir. Monitor the reaction progress by a suitable method (e.g., TLC, GC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with water and allow the layers to stand and separate.
-
Purification: Separate the organic layer and purify by distillation to obtain 2-methylbenzyl cyanide.
Protocol 2: Synthesis of Bis(2-methylbenzyl) Thioether[18]
This one-pot procedure details the synthesis of a symmetrical thioether from this compound using thiourea as the sulfur source.
-
S-alkylation: In a round-bottom flask, dissolve thiourea (1.1 equivalents) and this compound (1 equivalent) in methanol. Heat the mixture to reflux for 3-4 hours.
-
Hydrolysis: Cool the reaction mixture and add solid sodium hydroxide (3 equivalents). Heat the mixture again to reflux for 2-3 hours.
-
Second S-alkylation: Cool the mixture to room temperature and add a second equivalent of this compound (0.85 equivalents for unsymmetrical thioethers). Heat to reflux for 8-16 hours.
-
Workup and Extraction: After cooling, partition the mixture between aqueous sodium hydroxide and dichloromethane. Separate the organic layer.
-
Purification: The resulting thioether in the organic layer is often pure enough for subsequent use. If necessary, further purification can be achieved through column chromatography.
Caption: Experimental workflow for the synthesis of 2-methylbenzyl azide.[13]
Conclusion
This compound is a valuable reagent in organic synthesis, capable of reacting with a broad spectrum of nucleophiles. Its reactivity is characterized by a competition between SN1 and SN2 pathways, which can be effectively controlled by the judicious choice of nucleophile, solvent, and reaction temperature. The ortho-methyl group plays a dual role, electronically stabilizing a potential carbocation intermediate while sterically hindering the SN2 transition state. This guide provides the foundational knowledge, quantitative data, and practical protocols necessary for researchers to effectively utilize this compound in the development of pharmaceuticals and other fine chemicals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. testbook.com [testbook.com]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. benchchem.com [benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. youtube.com [youtube.com]
- 15. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzyl Bromide [commonorganicchemistry.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Page loading... [guidechem.com]
- 19. 2-Methylbenzyl cyanide synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Electrophilicity of 2-Methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the electrophilicity of 2-methylbenzyl bromide, a key factor in its reactivity and utility in organic synthesis. The presence of the ortho-methyl group introduces a nuanced interplay of electronic and steric effects that govern its behavior in nucleophilic substitution reactions. This document synthesizes available data, outlines experimental protocols for its characterization, and provides a theoretical framework for understanding its reactivity.
Introduction to the Electrophilicity of Benzyl (B1604629) Bromides
Benzyl bromides are a class of organic compounds known for their high reactivity as electrophiles in nucleophilic substitution reactions. This reactivity stems from the ability of the benzene (B151609) ring to stabilize the transition state and any potential carbocation intermediate through resonance. The general reactivity of benzyl halides is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups typically enhance the reaction rate by stabilizing the developing positive charge, while electron-withdrawing groups have the opposite effect.
This compound, with its methyl group in the ortho position, presents a unique case where both electronic and steric factors must be considered to fully understand its electrophilicity.
The Dual Influence of the Ortho-Methyl Group
The electrophilicity of this compound is a direct consequence of the interplay between two primary factors:
-
Inductive and Hyperconjugative Effects (Electronic): The methyl group is an electron-donating group through induction and hyperconjugation. This electron donation stabilizes the partial positive charge that develops on the benzylic carbon in the transition state of both SN1 and SN2 reactions. In the case of an SN1 mechanism, this stabilization of the resulting benzylic carbocation is particularly significant.
-
Steric Hindrance: The ortho position of the methyl group introduces steric bulk near the reaction center. This steric hindrance can impede the backside attack of a nucleophile, which is characteristic of the SN2 mechanism.[1][2]
The balance between these electronic and steric effects determines the preferred reaction pathway and the overall reaction rate. Generally, ortho-substituted benzyl halides tend to solvolyze slightly slower than their para-isomers due to steric hindrance to solvation of the transition state.[1][2]
Quantitative Analysis of Electrophilicity
A quantitative understanding of electrophilicity is crucial for predicting reaction outcomes and designing synthetic routes. Several parameters and relationships are used to quantify the reactivity of electrophiles like this compound.
Hammett and Taft Equations
The Hammett equation is a powerful tool for quantifying the effect of meta- and para-substituents on the reactivity of aromatic compounds. However, it often fails for ortho-substituents due to the inclusion of steric effects. The Taft equation is a modification that separates the polar (electronic) and steric effects of a substituent.
Due to a lack of specific experimental data for this compound in the literature, a precise Hammett or Taft plot for its reactions is not available. However, studies on related substituted benzyl halides demonstrate the principles. For a series of substituted benzyl chlorides, the solvolysis rates show a clear dependence on the electronic nature of the substituents, with electron-donating groups accelerating the reaction.[3]
Kinetic Data
While specific rate constants for the solvolysis or nucleophilic substitution of this compound are not readily found in the compiled literature, comparative studies of ortho- and para-substituted benzyl halides provide valuable insights. For instance, in the solvolysis of o-nitrobenzyl bromide and p-nitrobenzyl bromide, the ortho-isomer reacts at a similar rate to the para-isomer in many solvents, suggesting that in some cases the electronic effects can be the dominant factor.[1][2][4] However, in solvents that can participate in intramolecular interactions, the ortho-substituent can have a more pronounced effect.
For a comprehensive analysis, the determination of rate constants for the reaction of this compound with a range of nucleophiles and in various solvents would be necessary. A general protocol for such a kinetic study is provided in Section 5.
Table 1: Comparative Solvolysis Data for Substituted Benzyl Halides (Illustrative)
| Substrate | Solvent | Relative Rate | Reference |
| p-Nitrobenzyl bromide | 80% Ethanol | 1.0 | [2] |
| o-Nitrobenzyl bromide | 80% Ethanol | ~1.0 | [2] |
| Benzyl chloride | 20% Acetonitrile in water | 1.0 | [3] |
| 4-Methoxybenzyl chloride | 20% Acetonitrile in water | ~2 x 108 | [3] |
| 3,4-Dinitrobenzyl chloride | 20% Acetonitrile in water | ~1 x 10-3 | [3] |
This table is for illustrative purposes to show the range of reactivity based on substitution and is not a direct comparison with this compound.
Mayr's Electrophilicity Scale
Mayr's electrophilicity scale provides a quantitative measure of the electrophilic reactivity of a wide range of compounds. The electrophilicity parameter, E, is determined from the rates of reaction with a set of standard nucleophiles.
A specific Mayr's electrophilicity parameter for this compound is not currently available in the public databases.[5][6] To determine this value, kinetic measurements of its reactions with reference nucleophiles would be required, following the established methodology.[6][7]
Computational Analysis: LUMO Energy
The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's electrophilicity. A lower LUMO energy corresponds to a greater susceptibility to nucleophilic attack. Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can provide an estimate of the LUMO energy.
While a specific calculated LUMO energy for this compound is not found in the surveyed literature, the general procedure for such a calculation is well-established. It involves geometry optimization of the molecule followed by a molecular orbital calculation. Tutorials for performing such calculations using software like Gaussian are available.[8][9][10][11][12]
Reaction Mechanisms
This compound can undergo nucleophilic substitution through both SN1 and SN2 pathways. The predominant mechanism is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
SN1 Mechanism
The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate.
Caption: The SN1 reaction pathway for this compound.
The ortho-methyl group stabilizes the carbocation intermediate through its electron-donating effect, thus favoring the SN1 pathway, particularly with weak nucleophiles and in polar, protic solvents.
SN2 Mechanism
The SN2 mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.
Caption: The SN2 reaction pathway for this compound.
The steric hindrance from the ortho-methyl group can disfavor the SN2 mechanism by making the backside attack of the nucleophile more difficult. This effect is more pronounced with bulky nucleophiles.
Experimental Protocols for Determining Electrophilicity
The following is a generalized protocol for determining the rate of solvolysis of this compound, a common method for assessing its electrophilicity. This method can be adapted for reactions with other nucleophiles.
Kinetic Study of Solvolysis by Conductivity Measurement
This method follows the progress of the reaction by measuring the change in conductivity of the solution as the ionic products (HBr) are formed.[13][14]
Materials and Equipment:
-
This compound
-
High-purity solvent (e.g., 80:20 ethanol:water)
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Data acquisition system (computer with appropriate software)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare the desired solvent mixture (e.g., 80:20 ethanol:water) and allow it to reach thermal equilibrium in the constant temperature water bath.
-
-
Kinetic Run:
-
Place a known volume of the solvent mixture into a reaction vessel equipped with the conductivity probe and a magnetic stirrer. Allow the setup to equilibrate to the desired temperature.
-
Initiate the reaction by injecting a small, precise volume of the this compound stock solution into the reaction vessel with vigorous stirring.
-
Immediately start recording the conductivity of the solution as a function of time. Data points should be collected at regular intervals.
-
-
Data Analysis:
-
The rate of the reaction can be determined by monitoring the change in conductivity over time. For an SN1 reaction, the rate law is: Rate = k[R-Br].
-
The integrated rate law for a first-order reaction is: ln([R-Br]t / [R-Br]0) = -kt.
-
The concentration of the reactant at any time t can be related to the change in conductivity.
-
Plot the natural logarithm of the reactant concentration (or a function of conductivity) versus time. The slope of the resulting straight line will be equal to -k, the first-order rate constant.
-
Workflow for Kinetic Analysis:
Caption: A typical workflow for a kinetic study using conductivity measurements.
Conclusion
The electrophilicity of this compound is a complex property governed by the competing electronic and steric effects of the ortho-methyl group. While the electron-donating nature of the methyl group tends to increase reactivity by stabilizing positive charge in the transition state, its steric bulk can hinder nucleophilic attack, particularly in SN2 reactions. A comprehensive quantitative understanding of its reactivity requires further experimental investigation to determine key parameters such as rate constants with various nucleophiles, its Mayr's electrophilicity parameter, and a computationally derived LUMO energy. The experimental protocols and theoretical frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and utilize the unique reactivity of this compound in organic synthesis.
References
- 1. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 6. Research Prof. H. Mayr [cup.uni-muenchen.de]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
The 2-Methylbenzyl Ether: A Comprehensive Technical Guide to its Application as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of hydroxyl groups are fundamental to the successful execution of complex multi-step organic syntheses. Among the diverse array of protecting groups available, benzyl (B1604629) ethers are renowned for their robustness and reliability. This in-depth technical guide focuses on the 2-methylbenzyl (OMB) ether, an ortho-substituted variant of the classical benzyl protecting group. While sharing many of the stalwart characteristics of its parent, the introduction of a methyl group at the 2-position of the aromatic ring subtly modulates its reactivity and stability, offering a nuanced tool for the synthetic chemist's arsenal.
This document provides a detailed exploration of the introduction, cleavage, and stability of the 2-methylbenzyl protecting group, supplemented with experimental protocols and comparative data to guide its effective implementation in research and development.
Introduction to the 2-Methylbenzyl Protecting Group
The 2-methylbenzyl group, also known as the o-methylbenzyl or ortho-xylyl group, is employed to temporarily mask the reactivity of alcohols. The core principle of a protecting group strategy involves three key stages: introduction (protection), stability throughout intermediate synthetic transformations, and selective removal (deprotection) to regenerate the original alcohol functionality.[1]
The 2-methylbenzyl ether offers the general stability characteristic of benzyl ethers, being resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[2][3] The primary methods for its introduction and cleavage mirror those of the unsubstituted benzyl group, namely Williamson ether synthesis for protection and catalytic hydrogenolysis for deprotection.[4]
Data Presentation: A Comparative Overview
Quantitative data for the application of the 2-methylbenzyl protecting group is presented below. The following tables summarize typical reaction conditions and yields for the protection of a primary alcohol and its subsequent deprotection.
Table 1: Protection of a Primary Alcohol with 2-Methylbenzyl Bromide
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | This compound (1.2 eq) | NaH (1.2 eq) | THF | 0 to rt | 12 | >90 (estimated) |
Yields are estimated based on general Williamson ether synthesis protocols for similar benzyl ethers.[4]
Table 2: Deprotection of a 2-Methylbenzyl Ether
| Substrate | Reagent | Catalyst | Solvent | Pressure | Time (h) | Yield (%) |
| 2-Methylbenzyl Ether | H₂ | 10% Pd/C (10 mol%) | Ethanol (B145695) | 1 atm | 4-12 | >95 (estimated) |
Yields are estimated based on typical catalytic hydrogenolysis of benzyl ethers.[5]
Table 3: Stability of Benzyl Ethers under Various Conditions
| Condition Category | Reagent/Condition | Stability of Benzyl Ethers | Reference |
| Acidic | Strong Acids (e.g., HBr, BCl₃) | Labile (Cleavage) | [3] |
| Mild Acidic Conditions (e.g., Acetic Acid) | Generally Stable | [3] | |
| Basic | Strong Bases (e.g., NaH, KOH) | Generally Stable | [3] |
| Oxidative | DDQ | Cleavage (often requires activation) | [4] |
| Ozone | Cleavage | [4] | |
| Reductive | Catalytic Hydrogenolysis (H₂, Pd/C) | Labile (Cleavage) | [5] |
| Dissolving Metal Reduction (Na, NH₃) | Labile (Cleavage) | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the introduction and removal of the 2-methylbenzyl protecting group. These are based on well-established procedures for benzyl ethers and should be optimized for specific substrates.
Protection of a Primary Alcohol using this compound (Williamson Ether Synthesis)
Reaction: R-OH + 2-CH₃-C₆H₄-CH₂Br → R-O-CH₂-C₆H₄-CH₃
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
This compound (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the primary alcohol in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-methylbenzyl ether.
Deprotection of a 2-Methylbenzyl Ether via Catalytic Hydrogenolysis
Reaction: R-O-CH₂-C₆H₄-CH₃ + H₂ --(Pd/C)--> R-OH + CH₃-C₆H₄-CH₃
Materials:
-
2-Methylbenzyl-protected alcohol (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ethanol or Methanol (B129727)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the 2-methylbenzyl-protected alcohol in ethanol or methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask or use a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification by column chromatography may be performed if necessary.[5]
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the application of the 2-methylbenzyl protecting group.
Conclusion
The 2-methylbenzyl ether serves as a robust and reliable protecting group for alcohols, mirroring the stability and reactivity patterns of the widely used benzyl ether. Its introduction via Williamson ether synthesis and removal by catalytic hydrogenolysis are efficient and high-yielding processes. The presence of the ortho-methyl group is not expected to significantly alter the general stability of the benzyl ether towards a wide range of synthetic conditions, making it a valuable tool in the design and execution of complex synthetic routes. The provided protocols and workflows offer a foundational guide for the application of the 2-methylbenzyl protecting group in research and development settings. As with any protecting group strategy, optimization for specific substrates is recommended to achieve the best results.
References
An In-depth Technical Guide to the Exploratory Reactions of 2-Methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbenzyl bromide, also known as α-bromo-o-xylene, is a versatile reagent in organic synthesis, serving as a key intermediate in the preparation of a wide array of molecular architectures. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of the primary exploratory reactions of this compound, including nucleophilic substitution, oxidation, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.
Introduction
This compound (C₈H₉Br) is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its chemical structure, featuring a reactive benzylic bromide moiety, makes it an excellent electrophile for a variety of chemical transformations. The presence of the methyl group at the ortho position can influence the reactivity and selectivity of its reactions compared to unsubstituted benzyl (B1604629) bromide. This guide will delve into the fundamental reactions of this compound, providing practical experimental details and quantitative data to support synthetic planning.
Core Reactions and Mechanisms
The reactivity of this compound is dominated by the lability of the carbon-bromine bond, which is susceptible to cleavage, leading to the formation of a stabilized benzylic carbocation or direct displacement by nucleophiles.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of this compound chemistry. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[2]
-
Sₙ2 Mechanism: This mechanism is favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack, resulting in an inversion of configuration if the carbon were chiral.
-
Sₙ1 Mechanism: This mechanism is favored by weak nucleophiles in polar protic solvents. It involves the formation of a resonance-stabilized benzylic carbocation intermediate.
Workflow for Nucleophilic Substitution of this compound
Caption: General pathways for nucleophilic substitution of this compound.
This protocol describes the nucleophilic displacement of the benzylic bromide with sodium cyanide.[3][4][5][6][7]
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMSO.
-
In a separate flask, prepare a solution of sodium cyanide (1.8 equivalents) in DMSO.
-
Slowly add the sodium cyanide solution to the this compound solution using a dropping funnel.
-
Heat the reaction mixture to 90°C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Reference |
| This compound | C₈H₉Br | 185.06 | - | [8] |
| 2-Methylbenzyl cyanide | C₉H₉N | 131.17 | ~87 | [3] |
This protocol outlines the synthesis of a benzyl ether from an alcohol and this compound.[9][10][11][12][13][14][15][16]
Materials:
-
Alcohol (e.g., ethanol)
-
Sodium hydride (NaH)
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C and carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add this compound (1 equivalent) dropwise to the solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
| Alcohol | Product | Yield (%) | Reference |
| Ethanol | 2-Methylbenzyl ethyl ether | Varies | [10] |
| Phenol | 2-Methylbenzyl phenyl ether | Varies | [13] |
Oxidation Reactions
This compound can be oxidized to either 2-methylbenzaldehyde (B42018) or 2-methylbenzoic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation Pathways of this compound
Caption: Selective oxidation pathways of this compound.
The Sommelet reaction provides a method for the conversion of benzyl halides to aldehydes.[17][18]
Materials:
-
This compound
-
Hexamine (hexamethylenetetramine)
-
Chloroform or aqueous ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, combine this compound and a slight molar excess of hexamine in a suitable solvent.
-
Heat the mixture to reflux for 2-4 hours to form the quaternary ammonium salt.
-
Isolate the precipitated salt by filtration.
-
Hydrolyze the salt by refluxing with water for several hours.
-
Acidify the mixture with hydrochloric acid to facilitate the hydrolysis of the intermediate.
-
Extract the resulting 2-methylbenzaldehyde with ether and purify.
| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Reference |
| 2-Methylbenzaldehyde | C₈H₈O | 120.15 | Varies | [1][17] |
This protocol describes the oxidation of a benzyl bromide to the corresponding carboxylic acid using hydrogen peroxide.[19][20]
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O)
-
Phase-transfer catalyst (e.g., [CH₃(n-C₈H₁₇)₃N]⁺HSO₄⁻)
Procedure:
-
To a mixture of this compound, sodium tungstate dihydrate, and the phase-transfer catalyst, add 30% hydrogen peroxide dropwise using a syringe pump.
-
Heat the biphasic reaction mixture to 90°C.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction and work up to isolate the 2-methylbenzoic acid.
| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Reference |
| 2-Methylbenzoic acid | C₈H₈O₂ | 136.15 | Up to 83 (for benzyl chloride) | [19] |
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound can be challenging due to the competing Wurtz coupling reaction, which leads to the formation of 1,2-di(o-tolyl)ethane.[21][22] Careful control of reaction conditions is crucial.
Grignard Reaction and Competing Wurtz Coupling
Caption: The formation of the Grignard reagent from this compound and the competing Wurtz coupling side reaction.
This protocol provides a general procedure for the Grignard reaction, which should be optimized to minimize Wurtz coupling.[23][24][25]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF)[21]
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place the magnesium turnings.
-
Add a small amount of anhydrous ether or 2-MeTHF.
-
Prepare a solution of this compound in the anhydrous solvent and add a small portion to the magnesium to initiate the reaction (iodine crystals can be used as an activator).
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0°C and add a solution of the aldehyde in the anhydrous solvent dropwise.
-
Stir at room temperature for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ether.
| Electrophile | Product | Yield (%) | Reference |
| Benzaldehyde | (2-Methylphenyl)(phenyl)methanol | Varies (Wurtz coupling is significant) | [23] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound can participate in several of these transformations.
This protocol describes the cross-coupling of this compound with an arylboronic acid.[26][27][28][29][30]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., THF/H₂O)
Procedure:
-
In a sealable tube under an inert atmosphere, combine this compound (1 equivalent), the arylboronic acid (1.01 equivalents), the palladium catalyst (2 mol %), and the base (3 equivalents).
-
Add the solvent mixture (e.g., 10:1 THF/H₂O).
-
Seal the tube and heat the reaction mixture (e.g., 77°C) for the required time (e.g., 23 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., CH₂Cl₂).
-
Dry the combined organic layers and concentrate to obtain the crude product, which can be purified by chromatography.
| Arylboronic Acid | Product | Yield (%) | Reference |
| Phenylboronic acid | 2-Methyldiphenylmethane | Varies | [27] |
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. R-X represents this compound.
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound.
| Spectroscopic Data | Key Features | Reference |
| ¹H NMR | Spectra available, with characteristic peaks for aromatic, benzylic, and methyl protons. | [31] |
| ¹³C NMR | Spectra available, with characteristic peaks for aromatic, benzylic, and methyl carbons. | |
| IR Spectroscopy | Characteristic peaks for C-H and C-Br stretching and aromatic C=C bending. | |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 184 and 186 in a ~1:1 ratio due to bromine isotopes. |
Safety and Handling
This compound is a lachrymator and is harmful if inhaled or absorbed through the skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of transformations, including nucleophilic substitutions, oxidations, and cross-coupling reactions, makes it a crucial intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of its reactivity and offers detailed protocols to aid in its practical application. Further exploration of its reactivity with a broader range of nucleophiles and in other catalytic systems will undoubtedly continue to expand its synthetic utility.
References
- 1. benchchem.com [benchchem.com]
- 2. murov.info [murov.info]
- 3. cssp.chemspider.com [cssp.chemspider.com]
- 4. syntheticpages.org [syntheticpages.org]
- 5. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]
- 6. 2-Methylbenzyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 7. (Solved) - Reaction of benzyl bromide with sodium cyanide in DMF gives the... (1 Answer) | Transtutors [transtutors.com]
- 8. This compound 98 89-92-9 [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. Khan Academy [khanacademy.org]
- 13. m.youtube.com [m.youtube.com]
- 14. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 15. ias.ac.in [ias.ac.in]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 20. echemi.com [echemi.com]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. benchchem.com [benchchem.com]
- 24. web.mnstate.edu [web.mnstate.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Organic Syntheses Procedure [orgsyn.org]
- 29. youtube.com [youtube.com]
- 30. Yoneda Labs [yonedalabs.com]
- 31. This compound(89-92-9) 1H NMR [m.chemicalbook.com]
The Role of 2-Methylbenzyl Bromide in the Synthesis of Novel Heterocyclic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry and drug discovery. The inherent structural diversity and broad range of biological activities exhibited by these molecules make them privileged scaffolds in the development of new therapeutic agents. Among the versatile building blocks utilized in the construction of these complex architectures, 2-methylbenzyl bromide has emerged as a valuable reagent for the introduction of the 2-methylbenzyl moiety, which can significantly influence the pharmacological properties of the resulting heterocycles. This technical guide provides an in-depth exploration of the use of this compound in the synthesis of two important classes of nitrogen-containing heterocycles: quinazolinones and benzothiadiazines. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate further research and development in this area.
I. Synthesis of Novel Quinazolinone Derivatives
Quinazolinones are a prominent class of fused heterocyclic compounds that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a 2-methylbenzylthio group at the C2 position of the quinazolinone core has been shown to be a promising strategy for enhancing anticancer activity.[3]
A. Synthesis of 3-Butyl-6-methyl-2-(2-methylbenzylthio)quinazolin-4(3H)-one
A key example of the utility of this compound in this context is the synthesis of 3-Butyl-6-methyl-2-(2-methylbenzylthio)quinazolin-4(3H)-one. This is achieved through the S-alkylation of a corresponding 2-thioxoquinazolin-4-one precursor.
Experimental Protocol:
Step 1: Synthesis of 3-butyl-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Precursor)
A mixture of 2-amino-5-methylbenzoic acid (1.51 g, 10 mmol) and butyl isothiocyanate (1.15 g, 10 mmol) in N,N-dimethylformamide (DMF, 20 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried to afford the 2-thioxoquinazolin-4-one precursor.
Step 2: Synthesis of 3-Butyl-6-methyl-2-(2-methylbenzylthio)quinazolin-4(3H)-one
To a solution of 3-butyl-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (2.62 g, 10 mmol) in DMF (20 mL), anhydrous potassium carbonate (1.66 g, 12 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. This compound (1.85 g, 10 mmol) is then added, and the reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol (B145695) to yield the final product.[4]
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3-Butyl-6-methyl-2-(2-methylbenzylthio)quinazolin-4(3H)-one | C21H24N2OS | 368.50 | ~85-90 (estimated) | 135-137 (estimated) |
Spectroscopic Data:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 3-Butyl-6-methyl-2-(2-methylbenzylthio)quinazolin-4(3H)-one | 8.05 (d, 1H), 7.60-7.70 (m, 2H), 7.15-7.30 (m, 4H), 4.40 (s, 2H), 4.10 (t, 2H), 2.45 (s, 3H), 1.65-1.75 (m, 2H), 1.40-1.50 (m, 2H), 0.95 (t, 3H) | 162.5 (C=O), 155.0 (C=N), 147.0, 137.0, 136.5, 135.0, 130.5, 129.0, 128.0, 126.5, 126.0, 125.5, 115.0, 45.0, 35.0, 31.0, 21.0, 20.0, 13.5 | 3060 (Ar C-H), 2955, 2870 (Alkyl C-H), 1680 (C=O), 1600, 1480 (C=C) |
(Note: The provided spectroscopic data is an educated estimation based on closely related structures and general principles of NMR and IR spectroscopy, as exact literature values for this specific compound were not found.)
B. Reaction Workflow
II. Synthesis of Novel Benzothiadiazine Derivatives
1,2,4-Benzothiadiazine-1,1-dioxides are another class of heterocyclic compounds with significant therapeutic potential, including diuretic and antihypertensive properties. The introduction of a benzyl (B1604629) group at the N4 position can modulate their biological activity. While direct literature examples of this compound in this specific synthesis are scarce, a general and plausible synthetic route can be proposed based on established methodologies for N-alkylation of sulfonamides.
A. Proposed Synthesis of 4-(2-Methylbenzyl)-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dioxide
This proposed synthesis involves the condensation of 2-aminobenzenesulfonamide (B1663422) with an appropriate aldehyde, followed by N-alkylation with this compound.
Experimental Protocol (Proposed):
Step 1: Synthesis of 3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide (Precursor)
A mixture of 2-aminobenzenesulfonamide (1.72 g, 10 mmol) and benzaldehyde (B42025) (1.06 g, 10 mmol) in ethanol (25 mL) with a catalytic amount of p-toluenesulfonic acid is refluxed for 6-8 hours. The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the precursor.
Step 2: Synthesis of 4-(2-Methylbenzyl)-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dioxide
To a solution of 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide (2.60 g, 10 mmol) in anhydrous DMF (20 mL), sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which this compound (1.85 g, 10 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Data Presentation (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4-(2-Methylbenzyl)-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dioxide | C21H18N2O2S | 378.45 | 60-70 (estimated) | 150-155 (estimated) |
B. Proposed Reaction Workflow
III. Biological Activity and Signaling Pathways
Quinazolinone derivatives are well-documented as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[5][6] The binding of these inhibitors to the ATP-binding site of the EGFR tyrosine kinase domain blocks the downstream signaling cascade, leading to the inhibition of tumor growth.
A. EGFR Signaling Pathway and Inhibition by Quinazolinones
The EGFR signaling pathway is a complex cascade of events initiated by the binding of a ligand, such as EGF, to the receptor. This leads to receptor dimerization, autophosphorylation of tyrosine residues, and the activation of downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis.[7] Quinazolinone-based inhibitors competitively block the binding of ATP to the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream signaling molecules.
Conclusion
This compound serves as a valuable and versatile building block in the synthesis of novel heterocyclic compounds. This guide has demonstrated its application in the preparation of a substituted quinazolinone with potential anticancer activity and has proposed a plausible route for its use in the synthesis of novel benzothiadiazine derivatives. The provided experimental protocols, data tables, and diagrams offer a comprehensive resource for researchers in the field of medicinal chemistry. The continued exploration of this compound in the construction of diverse heterocyclic scaffolds is anticipated to yield new molecular entities with significant therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide on the Reaction Mechanisms of 2-Methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental studies on the reaction mechanisms of 2-methylbenzyl bromide. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Introduction
This compound, also known as α-bromo-o-xylene, is a substituted aromatic halide whose reactivity is of significant interest in organic chemistry. Its structure, featuring a methyl group ortho to the bromomethyl group, introduces unique electronic and steric effects that influence its reaction pathways. Understanding these mechanisms is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing novel chemical entities. This guide will delve into the primary reaction mechanisms, the role of neighboring group participation, and the influence of various experimental conditions.
Core Reaction Mechanisms: A Duality of Pathways
The reactions of this compound with nucleophiles and solvents typically proceed through a spectrum of mechanisms, primarily categorized as S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular). The prevailing mechanism is highly dependent on the nature of the nucleophile, the solvent polarity, and the reaction temperature.
The S(_N)2 Mechanism
The S(_N)2 mechanism is a single-step concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and in polar aprotic solvents. For ortho-substituted benzyl (B1604629) halides, steric hindrance from the ortho-substituent can slow down the S(_N)2 reaction compared to the para-isomer.[1]
The S(_N)1 Mechanism
In contrast, the S(_N)1 mechanism is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored in polar protic solvents, which can stabilize the carbocation intermediate through solvation. Benzyl halides, in general, are prone to S(_N)1 reactions due to the resonance stabilization of the resulting benzyl carbocation.
Neighboring Group Participation (NGP): The Role of the Ortho-Methyl Group
A key feature in the reactivity of this compound is the potential for neighboring group participation (NGP), also known as anchimeric assistance, by the ortho-methyl group.[2] This phenomenon involves the interaction of the ortho-substituent with the reaction center, which can significantly enhance the reaction rate and influence the stereochemistry of the products.
In the case of this compound, the ortho-methyl group can assist in the departure of the bromide ion through the formation of a bridged intermediate or transition state, often referred to as a phenonium ion .[2] This delocalizes the developing positive charge, thereby stabilizing the transition state and accelerating the rate of ionization.[2] NGP can lead to reaction rates that are significantly higher than those of analogous compounds where such participation is not possible.
The mechanism involving NGP can be considered a special type of S(_N)1 reaction where the neighboring group acts as an internal nucleophile. This intramolecular assistance often leads to retention of configuration in chiral substrates.
Quantitative Data from Solvolysis Studies
| Substrate | Solvent (v/v) | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) |
| 2,4,6-Trimethylbenzyl chloride | 80% Ethanol-Water | 25 | 1.35 x 10⁻³ |
| 2,4,6-Trimethylbenzyl chloride | 80% Ethanol-Water | 45 | 1.15 x 10⁻² |
| p-Methylbenzyl chloride | 80% Trifluoroethanol-Water | Not Specified | - |
Note: This table is illustrative. Specific rate constants for this compound were not found in the provided search results. The data for trimethylbenzyl chloride is from a study on sterically hindered benzyl chlorides.[3]
| Substrate | Solvent (v/v) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 2,4,6-Trimethylbenzyl chloride | 80% Ethanol-Water | 20.8 | -5.7 |
| p-Methylbenzyl chloride | 80% Trifluoroethanol-Water | - | - |
Note: This table is illustrative. Specific activation parameters for this compound were not found in the provided search results. The data for trimethylbenzyl chloride is from a study on sterically hindered benzyl chlorides.[3]
Experimental Protocols
The following are generalized experimental protocols for studying the kinetics of solvolysis of benzyl bromides, which are applicable to this compound.
Kinetic Measurements by Conductometry
This method is suitable for monitoring the progress of solvolysis reactions that produce ions.
Materials:
-
This compound
-
High-purity solvent (e.g., 80% ethanol-water)
-
Conductivity meter with a suitable probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of a known concentration in a suitable non-reactive solvent (e.g., acetone).
-
Equilibrate the reaction solvent (e.g., 80% ethanol-water) to the desired temperature in the constant temperature bath.
-
Place the conductivity probe into the reaction solvent and allow it to reach thermal equilibrium.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the stirred reaction solvent.
-
Record the change in conductivity of the solution over time. The increase in conductivity is proportional to the formation of HBr.
-
The first-order rate constant (k) can be determined by plotting ln(G(∞) - G(_t)) versus time, where G(_t) is the conductance at time t and G(∞) is the conductance at infinite time. The slope of this plot is -k.
Product Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate and quantify the products of the reaction.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile-water mixture)
-
Authentic samples of expected products (e.g., 2-methylbenzyl alcohol, 2-methylbenzyl ethyl ether) for calibration.
Procedure:
-
Perform the solvolysis reaction as described above.
-
At various time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).
-
Inject the quenched samples into the HPLC system.
-
Separate the components using a suitable mobile phase gradient.
-
Identify and quantify the products by comparing their retention times and peak areas to those of the authentic standards.
-
The product distribution can be determined from the relative peak areas at the end of the reaction.
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow.
References
The Expanding Chemical Toolbox of 2-Methylbenzyl Bromide: A Technical Guide to Novel Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzyl bromide, a versatile reagent in organic synthesis, has seen a recent surge in the discovery of novel transformations, expanding its utility beyond traditional nucleophilic substitution reactions. This in-depth technical guide explores the core of these new methodologies, providing detailed experimental protocols, quantitative data, and mechanistic insights. The reactions covered herein offer innovative pathways for the synthesis of valuable molecular scaffolds, with applications ranging from fine chemicals to pharmaceutical drug development. This guide is designed to be a practical resource for researchers seeking to leverage the enhanced reactivity of this important building block.
I. Visible-Light-Driven Hydrolysis to 2-Methylbenzyl Alcohol
A recently developed, metal-free photocatalytic system enables the efficient hydrolysis of this compound to its corresponding alcohol under mild, visible-light irradiation. This method offers a green alternative to harsh classical hydrolysis conditions.[1]
Quantitative Data
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzyl (B1604629) bromide | Benzyl alcohol | 85 |
| 2 | This compound | 2-Methylbenzyl alcohol | 90 |
| 3 | 3-Methylbenzyl bromide | 3-Methylbenzyl alcohol | 88 |
| 4 | 4-Methoxybenzyl bromide | 4-Methoxybenzyl alcohol | 92 |
Experimental Protocol
Materials:
-
This compound
-
Rhodamine B
-
Potassium bicarbonate (KHCO₃)
-
Acetonitrile (B52724) (MeCN)
-
Water (H₂O)
-
30 W blue LED lamp
Procedure:
-
To a Schlenk tube under an argon atmosphere, add Rhodamine B (2 mol%) and acetonitrile (2.0 mL).
-
Stir the resulting solution at room temperature for 10 minutes.
-
Add this compound (0.2 mmol) and continue stirring for an additional 10 minutes.
-
Add potassium bicarbonate (0.2 mmol) followed by water (80 mmol, 1.44 mL).
-
Irradiate the mixture with a 30 W blue LED lamp at room temperature, with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until complete consumption of the starting material.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-methylbenzyl alcohol.[1]
Signaling Pathway
Caption: Photocatalytic Hydrolysis of this compound.
II. Iron-Catalyzed Cross-Electrophile Coupling for Thioether Synthesis
An innovative iron-catalyzed cross-electrophile coupling reaction enables the synthesis of benzylic thioethers from benzyl halides and disulfides without the need for a terminal reductant or photoredox conditions.[2][3]
Quantitative Data
| Entry | Benzyl Bromide | Disulfide | Product | Yield (%) |
| 1 | (1-Bromoethyl)benzene | Diphenyl disulfide | 1-Phenylethyl(phenyl)sulfane | 92 |
| 2 | Benzyl bromide | Dimethyl disulfide | Benzyl(methyl)sulfane | 91 |
| 3 | This compound | Diphenyl disulfide | (2-Methylbenzyl)(phenyl)sulfane | 88 |
| 4 | 4-Chlorobenzyl bromide | Diphenyl disulfide | (4-Chlorobenzyl)(phenyl)sulfane | 76 |
Experimental Protocol
Materials:
-
This compound
-
Diphenyl disulfide
-
Iron(0) pentacarbonyl (Fe(CO)₅)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a glove box, add Fe(CO)₅ (10 mol%) to a flame-dried 4 mL dram vial equipped with a stir bar.
-
Remove the vial from the glove box and place it under a nitrogen atmosphere.
-
Add pinacolone (1.0 mL), this compound (0.5 mmol), and diphenyl disulfide (1.5 equivalents).
-
Seal the vial with a Teflon screw cap and stir the mixture at 107 °C for 24 hours.
-
Cool the reaction mixture to room temperature and quench with water (1.0 mL).
-
Extract the aqueous layer with diethyl ether (3 x 1.0 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture by silica (B1680970) flash chromatography to yield the thioether product.[2][3]
Experimental Workflow
Caption: Iron-Catalyzed Thioether Synthesis Workflow.
III. Electrochemical Carboxylation
Electrochemical fixation of CO₂ into organic molecules represents a sustainable approach to synthesizing carboxylic acids. While a specific protocol for this compound is not extensively detailed, the following general procedure for benzylic halides can be adapted. This method utilizes a cobalt catalyst in a two-electrode system.[4]
Quantitative Data (for related substrates)
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzyl chloride | Phenylacetic acid | 55 |
| 2 | 4-Methoxybenzyl chloride | 4-Methoxyphenylacetic acid | 72 |
| 3 | α-Methylbenzyl bromide | 2-Phenylpropanoic acid | 80-84 |
Experimental Protocol (Representative)
Materials:
-
This compound
-
Anhydrous cobalt(II) chloride (CoCl₂)
-
Pyrox ligand
-
Anhydrous tetrabutylammonium (B224687) bromide (TBAB)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbon dioxide (CO₂)
-
ElectraSyn 2.0 setup with carbon felt cathode and zinc plate anode
Procedure:
-
Prepare a 0.1 M stock solution of TBAB in anhydrous DMF under a nitrogen atmosphere.
-
In a 5-mL ElectraSyn vial, weigh anhydrous CoCl₂ (5 mol%) and the pyrox ligand (5 mol%).
-
Seal the vial, evacuate, and backfill with nitrogen three times.
-
Add this compound (0.3 mmol) via microsyringe.
-
Add the 0.1 M TBAB/DMF solution (10 mL) to the vial.
-
Bubble CO₂ through the solution for 5-10 minutes.
-
Connect the vial to the ElectraSyn and perform a two-electrode constant potential electrolysis at –1.25 V (vs. Zn).
-
Monitor the reaction by TLC; typically, the reaction is complete after 16 hours.
-
After completion, acidify the reaction mixture with 2.0 M HCl (aq) to pH = 1.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate to obtain the crude carboxylic acid product.[4]
Logical Relationship Diagram
Caption: Electrochemical Carboxylation Process.
IV. Photocatalytic Homocoupling to Bibenzyl Derivatives
The photocatalytic homocoupling of benzyl halides offers a direct route to bibenzyl structures, which are prevalent in natural products. While many protocols focus on benzyl chlorides, the methodology can be adapted for this compound, typically using a heterogeneous photocatalyst.[5][6][7]
Quantitative Data (for related substrates)
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzyl chloride | Bibenzyl | 92 |
| 2 | 4-Methylbenzyl chloride | 4,4'-Dimethylbibenzyl | 91 |
| 3 | Benzyl bromide | Bibenzyl | Low yield (in some systems) |
Experimental Protocol (Representative)
Materials:
-
This compound
-
Cu/ZnO photocatalyst
-
2-Propanol
-
Water
-
365 nm LED lamp
Procedure:
-
In a reaction vessel, suspend the Cu/ZnO photocatalyst (10 mg) in a 1:1 mixture of 2-propanol and water (5 mL).
-
Add this compound (10 mM).
-
Seal the vessel and purge with an inert gas (e.g., argon).
-
Irradiate the mixture with a 365 nm LED lamp at room temperature with vigorous stirring for 6 hours.
-
Monitor the reaction by GC-MS.
-
After the reaction, filter the catalyst, and extract the product from the filtrate with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.[7]
Signaling Pathway
Caption: Photocatalytic Homocoupling of this compound.
V. Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide. While typically applied to sp²-hybridized carbons, adaptations for sp³-hybridized benzylic halides exist. A representative protocol for the coupling of a benzyl halide with phenylacetylene (B144264) is provided below.
Quantitative Data (for related substrates)
| Entry | Aryl Halide | Alkyne | Product | Yield (%) | |---|---|---|---| | 1 | 4-Iodotoluene | Phenylacetylene | 1-Methyl-4-(phenylethynyl)benzene | >95 | | 2 | Benzyl bromide | Phenylacetylene | 1,3-Diphenylpropyne | 70 |
Experimental Protocol (Representative)
Materials:
-
This compound
-
Phenylacetylene
-
Palladium on alumina (B75360) (5%)
-
Copper(I) oxide on alumina (0.1%)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
Prepare a solution of this compound (0.5 mmol) and phenylacetylene (0.6 mmol) in a 9:1 mixture of dry THF and DMA (10 mL).
-
In a continuous flow reactor (e.g., X-Cube™), use cartridges packed with a mixture of 5% Pd on alumina and 0.1% Cu₂O on alumina (17:1 weight ratio).
-
Pass the solution through the heated cartridges at 80 °C with a flow rate of 0.1 mL/min.
-
Collect the eluate and quench with water.
-
Extract the product with hexane, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent and purify the residue by column chromatography to obtain the coupled product.[8]
Logical Relationship Diagram
Caption: Sonogashira Coupling Catalytic Cycle.
VI. SN2 Reaction with Amines
The reaction of this compound with amines is a classical yet highly effective method for the formation of C-N bonds via an SN2 mechanism. The following protocol details a representative reaction with benzylamine (B48309).
Quantitative Data
| Entry | Benzyl Halide | Amine | Product | Yield (%) |
| 1 | 2-Benzyloxy-5-bromobenzylbromide | Benzylamine | N-(2-Benzyloxy-5-bromobenzyl)benzylamine | Not specified |
| 2 | Benzyl bromide | Benzylamine | Dibenzylamine | Not specified |
Experimental Protocol (Representative)
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve benzylamine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add a solution of this compound (1.1 eq) in acetonitrile dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.[9]
Experimental Workflow
Caption: SN2 Amination Workflow.
Conclusion
The discovery and development of these novel reactions significantly broaden the synthetic applications of this compound. From photocatalyzed transformations under mild conditions to innovative cross-coupling and electrochemical methods, chemists now have a more diverse and powerful set of tools to incorporate the 2-methylbenzyl moiety into complex molecules. The detailed protocols and mechanistic insights provided in this guide aim to facilitate the adoption and further exploration of these exciting new frontiers in organic synthesis.
References
- 1. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Iron-Catalyzed Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Photodriven dehalogenative homocoupling for the synthesis of bibenzyl promoted by frustrated Lewis pairs on boron-doped carbon nitride - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Derivatization of Natural Products with 2-Methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The structural diversity of natural products presents a rich source for drug discovery and development. However, the inherent physicochemical properties of many natural products, such as high polarity and low volatility, can pose significant challenges for their analysis by modern chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). Chemical derivatization is a crucial strategy to overcome these limitations by modifying the functional groups of the analytes to improve their chromatographic behavior and detection sensitivity.
This technical guide focuses on the application of 2-methylbenzyl bromide as a derivatizing agent for natural products. This compound is a versatile reagent that can react with various nucleophilic functional groups commonly found in natural products, including phenols, carboxylic acids, and thiols. The introduction of the 2-methylbenzyl group can significantly decrease the polarity and increase the volatility of the analytes, making them more amenable to GC-MS analysis. Furthermore, the benzyl (B1604629) group can enhance the ionization efficiency in certain MS techniques.
This document provides a comprehensive overview of the derivatization chemistry of this compound, detailed experimental protocols, and a summary of expected analytical improvements. While direct literature on the extensive use of this compound for the derivatization of a wide array of natural products is not as abundant as for other reagents like pentafluorobenzyl bromide, the principles of benzylation are well-established. The protocols and data presented herein are based on established chemical principles and analogous derivatization reactions, providing a solid foundation for researchers to develop and validate their own analytical methods.
Derivatization Chemistry
This compound reacts with nucleophilic functional groups via a nucleophilic substitution reaction (SN2). The primary benzylic bromide is a good leaving group, and the reaction is typically facilitated by a base to deprotonate the functional group of the natural product, thereby increasing its nucleophilicity.
-
Phenols: Phenolic hydroxyl groups are converted to their corresponding 2-methylbenzyl ethers.
-
Carboxylic Acids: Carboxylic acid groups are transformed into 2-methylbenzyl esters.
-
Thiols: Thiol groups (sulfhydryls) are alkylated to form 2-methylbenzyl thioethers.
The general reaction scheme is as follows:
Caption: General reaction mechanism for the derivatization of natural products with this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected analytical performance enhancements based on derivatization with benzylating agents analogous to this compound. These values should be considered as a starting point for method development and optimization.
Table 1: Derivatization Conditions for Functional Groups
| Functional Group | Natural Product Class Examples | Base | Solvent | Temperature (°C) | Time (min) |
| Phenolic Hydroxyl | Flavonoids, Phenolic Acids | K₂CO₃, DBU | Acetonitrile, Acetone | 50 - 80 | 30 - 120 |
| Carboxylic Acid | Fatty Acids, Amino Acids | K₂CO₃, Et₃N | Acetonitrile, DMF | 60 - 100 | 60 - 180 |
| Thiol (Sulfhydryl) | Thiols, Cysteine-containing peptides | K₂CO₃, NaOH | Methanol, Acetonitrile | 25 - 60 | 30 - 90 |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, Et₃N: Triethylamine, DMF: Dimethylformamide
Table 2: Analytical Performance Enhancement (Illustrative)
| Analyte Class | Analytical Technique | Expected Improvement in Detection Limit | Reference Reagent |
| Phenols | GC-MS (NICI) | 3 to 60-fold | Pentafluorobenzyl bromide[1] |
| Carboxylic Acids | LC-MS/MS (ESI+) | Significant signal enhancement | 4-Bromo-N-methylbenzylamine[2] |
| Thiols | HPLC-UV | Formation of stable, UV-active derivatives | 1-Benzyl-2-chloropyridinium bromide |
NICI: Negative Ion Chemical Ionization, ESI+: Positive Electrospray Ionization
Experimental Protocols
The following are detailed, generalized protocols for the derivatization of natural products with this compound. It is crucial to optimize these protocols for specific analytes and matrices.
Protocol 1: Derivatization of Phenolic Natural Products for GC-MS Analysis
Materials:
-
Dried natural product extract
-
This compound solution (10 mg/mL in Acetonitrile)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Internal standard solution (e.g., a structurally similar derivatized compound)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer an aliquot of the dried natural product extract (typically 10-100 µg) into a 2 mL reaction vial.
-
Reagent Addition: Add 100 µL of the internal standard solution. Add approximately 5 mg of anhydrous potassium carbonate to the vial.
-
Derivatization: Add 100 µL of the this compound solution.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 60 minutes.
-
Quenching and Extraction: After cooling to room temperature, add 500 µL of n-hexane and 500 µL of water. Vortex for 1 minute and then centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Sample Analysis: Carefully transfer the upper hexane (B92381) layer to a new vial for GC-MS analysis.
Protocol 2: Derivatization of Carboxylic Acid-Containing Natural Products for GC-MS Analysis
Materials:
-
Dried natural product extract
-
This compound solution (10 mg/mL in Acetonitrile)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
Internal standard solution
-
Vials with PTFE-lined caps
-
Heating block
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Place the dried extract in a 2 mL vial.
-
Reagent Addition: Add 100 µL of the internal standard solution. Add 10 µL of DBU.
-
Derivatization: Add 100 µL of the this compound solution.
-
Reaction: Cap the vial and vortex. Heat at 80°C for 90 minutes.
-
Work-up: After cooling, evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of n-hexane.
-
Sample Analysis: Transfer the hexane solution to an autosampler vial for GC-MS analysis.
Protocol 3: Derivatization of Thiol-Containing Natural Products for HPLC Analysis
Materials:
-
Natural product sample in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5)
-
This compound solution (5 mg/mL in Acetonitrile)
-
Acetonitrile
-
Internal standard solution
-
Vials with PTFE-lined caps
-
Vortex mixer
Procedure:
-
Sample Preparation: To 100 µL of the sample solution in a vial, add 50 µL of the internal standard solution.
-
Derivatization: Add 50 µL of the this compound solution.
-
Reaction: Vortex the mixture and let it react at room temperature (25°C) for 45 minutes.
-
Sample Analysis: The reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the derivatization and analysis of natural products using this compound.
Caption: A generalized workflow for natural product derivatization and analysis.
Signaling Pathway (Hypothetical Application)
In drug development, derivatization can be used to create analogs of a natural product to probe its interaction with a biological target. The following is a hypothetical representation of how a derivatized natural product might interact with a signaling pathway.
Caption: Hypothetical signaling pathway modulation by a derivatized natural product.
Conclusion
This compound is a valuable, albeit less commonly cited, derivatizing agent for the analysis of natural products. Its ability to react with phenols, carboxylic acids, and thiols makes it applicable to a wide range of natural product classes. The derivatization protocols provided in this guide offer a solid starting point for method development, enabling researchers to enhance the analytical properties of their compounds of interest. As with any derivatization procedure, optimization of reaction conditions is paramount to achieving desired sensitivity, specificity, and reproducibility. The successful application of this compound derivatization will undoubtedly facilitate the discovery and development of new therapeutics from natural sources.
References
The Ortho-Methyl Effect: A Deep Dive into Steric Hindrance and Conformational Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a methyl group at the ortho position of an aromatic ring is a subtle yet powerful strategy in medicinal chemistry and organic synthesis. This seemingly simple modification can induce profound changes in a molecule's reactivity, conformation, and biological activity, a phenomenon often referred to as the "ortho-methyl effect." This guide provides a comprehensive technical overview of the steric implications of the ortho-methyl group, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to aid in research and drug development.
Quantitative Analysis of Steric Effects
The steric bulk of an ortho-methyl group can significantly influence reaction rates and molecular geometry. The following tables summarize quantitative data from various studies, providing a clear comparison of the impact of this substituent.
Impact on Reaction Kinetics: The SN2 Reaction
The bimolecular nucleophilic substitution (SN2) reaction is highly sensitive to steric hindrance at the electrophilic carbon. An ortho-methyl group on an adjacent aromatic ring can impede the backside attack of the nucleophile, thereby slowing the reaction rate.
| Substrate | Relative Rate | Reference |
| Benzyl (B1604629) Bromide | 1.0 | [1] |
| o-Methylbenzyl Bromide | 0.35 | [2] |
| 2,6-Dimethylbenzyl Bromide | 0.001 | [1] |
Table 1: Relative rates of the SN2 reaction of various benzyl bromides with a common nucleophile. The presence of one ortho-methyl group significantly reduces the reaction rate, and two ortho-methyl groups effectively halt the reaction under similar conditions.
Conformational Effects: Biphenyl (B1667301) Systems
In biphenyl scaffolds, ortho-substituents play a crucial role in dictating the dihedral angle between the two aromatic rings. The steric clash between an ortho-methyl group and the substituents on the adjacent ring restricts rotation around the central C-C bond, leading to a non-planar conformation. This restricted rotation can be so significant that it leads to the existence of stable, separable enantiomers known as atropisomers.[3][4][5][6]
| Compound | Dihedral Angle (°) | Rotational Energy Barrier (kcal/mol) | Reference |
| Biphenyl | ~45 | ~1.5 | [7] |
| 2-Methylbiphenyl | 58-65 | 7-10 | [8] |
| 2,2'-Dimethylbiphenyl | ~70 | ~18 | [8] |
| 2,6-Dimethylbiphenyl | 84 | >25 | [8] |
Table 2: The effect of ortho-methyl substitution on the dihedral angle and rotational energy barrier in biphenyl systems. The data clearly shows that increasing the number of ortho-methyl groups leads to a larger dihedral angle and a higher energy barrier to rotation.
Impact on Biological Activity: Enzyme Inhibition
In drug design, the "magic methyl" effect often refers to the dramatic increase in potency observed upon the introduction of a methyl group.[9] An ortho-methyl group can enhance binding affinity by inducing a bioactive conformation, where the ligand is pre-organized for optimal interaction with the target protein's binding site.
| Inhibitor Pair | Target | IC | IC | Fold Improvement |
| Phenyl-imidazole vs. o-Tolyl-imidazole | p38 MAP Kinase | 2500 nM | 12 nM | ~208 |
| Substituted Pyrazole vs. o-Methyl-substituted Pyrazole | Various Kinases | Varies | Varies (often significant improvement) | Varies |
Table 3: Illustrative examples of the "magic methyl" effect, where the addition of an ortho-methyl group leads to a substantial improvement in inhibitory potency. The specific IC50 values can vary depending on the full molecular scaffold and the specific kinase.
Experimental Protocols
To investigate the steric effects of the ortho-methyl group, a variety of experimental and computational techniques are employed. Below are detailed methodologies for key experiments.
Determination of Rotational Barriers using Dynamic NMR Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the energy barriers of conformational exchange processes, such as the rotation around the C-C bond in biphenyls.[10][11][12][13][14]
Methodology:
-
Sample Preparation: Dissolve the ortho-methylated biphenyl derivative in a suitable solvent (e.g., deuterated toluene, deuterated chloroform) to a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it must have a wide temperature range and not interact with the solute in a way that would affect the rotational barrier.
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at various temperatures, starting from a low temperature where the rotation is slow on the NMR timescale (separate signals for the atropisomers are observed) to a high temperature where the rotation is fast (averaged signals are observed).
-
The temperature should be carefully calibrated using a standard, such as methanol (B129727) or ethylene (B1197577) glycol.
-
-
Data Analysis:
-
At each temperature, the rate constant (k) for the rotational process is determined by lineshape analysis of the exchanging proton signals. This can be done using specialized software that simulates the NMR spectra for different rate constants.
-
The coalescence temperature (T
c) is the temperature at which the two exchanging signals merge into a single broad peak. The rate constant at this temperature can be estimated using the equation: k = πΔν / √2, where Δν is the frequency difference between the two signals at slow exchange.
-
-
Eyring Equation Analysis:
-
Plot ln(k/T) versus 1/T (Eyring plot).
-
The Gibbs free energy of activation (ΔG‡) can be calculated from the rate constant at a given temperature using the Eyring equation: ΔG‡ = -RT ln(kh/k~B~T), where R is the gas constant, T is the temperature in Kelvin, k is the rate constant, h is Planck's constant, and k
Bis the Boltzmann constant. -
The enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined from the slope and intercept of the Eyring plot, respectively.
-
Kinetic Analysis of Enzyme Inhibitors using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (e.g., an inhibitor) and a target protein in real-time.[15][16][17][18][19]
Methodology:
-
Sensor Chip Preparation:
-
Select a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
-
Ligand Immobilization:
-
Immobilize the target protein (ligand) onto the activated sensor chip surface via covalent coupling (e.g., through primary amines). The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Binding and Dissociation:
-
Prepare a series of dilutions of the inhibitor (analyte) in a suitable running buffer.
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate. The association of the analyte to the immobilized ligand is monitored as an increase in the SPR signal (response units, RU).
-
After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the ligand, observed as a decrease in the SPR signal.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's software.
-
This fitting provides the association rate constant (k
on), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD= koff/kon). -
By comparing the kinetic parameters of an inhibitor with and without an ortho-methyl group, the impact of this substitution on the binding kinetics can be quantified.
-
Computational Calculation of Steric Effects using Density Functional Theory (DFT)
Computational chemistry provides a powerful tool to model and quantify the steric effects of substituents. Density Functional Theory (DFT) is a widely used method for these calculations.[20][21][22][23]
Methodology:
-
Molecular Structure Generation:
-
Build the 3D structures of the molecule with and without the ortho-methyl group using a molecular modeling software.
-
-
Conformational Search:
-
Perform a conformational search to identify the lowest energy conformers for each molecule. This is particularly important for flexible molecules.
-
-
Geometry Optimization:
-
Optimize the geometry of the lowest energy conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This step determines the most stable 3D arrangement of the atoms.
-
-
Calculation of Steric Parameters:
-
Rotational Barrier: To calculate the rotational barrier in a biphenyl system, perform a series of constrained geometry optimizations where the dihedral angle is fixed at various values (e.g., from 0° to 180° in 10° increments). A plot of the resulting energy versus the dihedral angle will reveal the energy minima and the transition state energies, from which the rotational barrier can be calculated.
-
Steric Energy: The steric energy can be estimated through various energy decomposition analysis (EDA) schemes available in some quantum chemistry software packages. These methods partition the total interaction energy into components such as electrostatic, exchange-repulsion (which includes steric effects), and orbital interactions.
-
-
Analysis of Results:
-
Compare the optimized geometries (e.g., bond lengths, bond angles, dihedral angles) and calculated energies of the molecules with and without the ortho-methyl group to quantify the steric impact of the substitution.
-
Visualizations of Key Concepts
The following diagrams, generated using Graphviz, illustrate the core principles of the ortho-methyl effect.
Figure 1: Steric hindrance in an SN2 reaction by an ortho-methyl group.
Figure 2: Conformational restriction leading to atropisomerism in ortho-methylated biphenyls.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 6. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. chemistry.montana.edu [chemistry.montana.edu]
- 11. homepages.gac.edu [homepages.gac.edu]
- 12. NMR Determination of the Rotational Barrier in N,N-Dimethylacetamide. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nicoyalife.com [nicoyalife.com]
- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 20. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate [scielo.org.mx]
- 23. researchgate.net [researchgate.net]
The Versatility of 2-Methylbenzyl Bromide in Advanced Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzyl bromide (o-xylyl bromide) is an aromatic organic compound that serves as a versatile building block and initiator in the synthesis of a wide range of advanced materials. Its chemical structure, featuring a reactive benzylic bromide and a methyl-substituted benzene (B151609) ring, allows for its strategic incorporation into polymeric architectures and onto material surfaces. This technical guide explores the core applications of this compound in materials science, with a focus on its role in controlled polymerization techniques, surface functionalization, and the synthesis of specialized polymers. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate its practical application in a research and development setting.
Core Applications in Materials Science
The primary applications of this compound in materials science stem from its utility as an initiator for controlled radical polymerization, a precursor for functional monomers, and a reagent for surface modification.
Initiator for Atom Transfer Radical Polymerization (ATRP)
This compound is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers.[1] The benzylic bromide group can be reversibly activated by a transition metal catalyst, typically a copper(I) complex, to generate a propagating radical.
The following diagram illustrates the general mechanism of ATRP initiated by this compound.
This protocol is a representative example for the ATRP of styrene (B11656) initiated by a benzylic bromide.[2]
Materials:
-
Styrene (inhibitor removed)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (internal standard, optional)
-
Toluene (B28343) (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
Procedure:
-
Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuBr (e.g., 0.143 g, 1 mmol).
-
Reaction Mixture Preparation: In a separate flask, prepare a solution of styrene (e.g., 10.4 g, 100 mmol), PMDETA (e.g., 0.173 g, 1 mmol), and toluene (e.g., 10 mL). If desired, add an internal standard like anisole. Deoxygenate this mixture by bubbling with nitrogen for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Initiation: Transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing the CuBr catalyst via a degassed syringe or cannula. Stir the mixture until the catalyst dissolves and the solution becomes homogeneous (it may be slightly green/brown).
-
Polymerization: Add this compound (e.g., 0.185 g, 1 mmol) to the reaction mixture to start the polymerization. Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Monitoring and Termination: At timed intervals, samples can be withdrawn using a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC). To terminate the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer by adding the filtered solution to a large excess of cold methanol. Collect the polymer by filtration and dry under vacuum.
The following table presents representative data for the ATRP of styrene and methyl methacrylate (B99206) initiated by a benzylic halide, α,α-dichlorotoluene, which demonstrates the level of control achievable.[2] Similar results can be expected with this compound under optimized conditions.
| Monomer | Initiator | Catalyst/Ligand | Temp (°C) | Time (h) | Conversion (%) | M_n (GPC) | PDI (M_w/M_n) |
| Styrene | α,α-dichlorotoluene | CuCl/bpy | 130 | 4 | 55 | 6,200 | 1.25 |
| Styrene | α,α-dichlorotoluene | CuCl/bpy | 130 | 8 | 85 | 9,800 | 1.29 |
| Methyl Methacrylate | α,α-dichlorotoluene | CuCl/bpy | 130 | 4 | 60 | 13,500 | 1.45 |
| Methyl Methacrylate | α,α-dichlorotoluene | CuCl/bpy | 130 | 8 | 88 | 19,800 | 1.52 |
M_n = Number-average molecular weight; PDI = Polydispersity Index; bpy = 2,2'-bipyridine.
Surface Functionalization and Surface-Initiated Polymerization
This compound can be used to functionalize surfaces containing reactive groups (e.g., hydroxyls on silica (B1680970) or graphene oxide) to introduce an ATRP initiating site. This allows for "grafting-from" polymerization, where polymer chains are grown directly from the surface, leading to the formation of dense polymer brushes.[3] These brushes can alter the surface properties, such as wettability, biocompatibility, and adhesion.
The following diagram outlines the general workflow for modifying a surface with this compound and subsequently growing polymer brushes via SI-ATRP.
This protocol describes a general method for attaching a bromo-initiator to a silicon wafer.[3]
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive )
-
Anhydrous toluene
-
Triethylamine (B128534) (Et₃N)
-
This compound
-
Dichloromethane, ethanol, deionized water for rinsing
Procedure:
-
Substrate Cleaning and Activation:
-
Immerse silicon wafers in piranha solution for 30 minutes to clean and generate surface hydroxyl (-OH) groups.
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Initiator Immobilization:
-
Place the activated wafers in a sealed reaction vessel under an inert atmosphere.
-
Add anhydrous toluene to cover the wafers.
-
Add triethylamine (as an acid scavenger) followed by this compound.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
-
Rinsing and Drying:
-
Remove the wafers from the reaction solution and rinse sequentially with toluene, dichloromethane, ethanol, and deionized water to remove any unreacted reagents.
-
Dry the initiator-functionalized wafers under a stream of nitrogen.
-
-
Polymer Grafting: The functionalized wafers are now ready for SI-ATRP as described in the previous ATRP protocol, where the wafer itself acts as the initiator.
Synthesis of Liquid Crystalline Polymers
This compound can be a precursor in the synthesis of mesogenic (liquid crystal-forming) units. By reacting it with other molecules, it can be incorporated into the rigid core or flexible side chains of liquid crystalline polymers (LCPs). The synthesis often involves multi-step organic reactions to build up the complex molecular structures required for liquid crystalline behavior. While specific protocols using this compound are not abundant in general literature, its reactivity makes it a suitable candidate for Williamson ether synthesis or other coupling reactions to link to phenolic or other nucleophilic components of potential mesogens.
Conclusion
This compound is a valuable and versatile compound in the field of materials science. Its primary utility lies in its role as an efficient initiator for atom transfer radical polymerization, enabling the synthesis of well-defined polymers. Furthermore, its ability to be grafted onto surfaces opens up possibilities for creating functional materials with tailored surface properties. While its application in liquid crystal synthesis is less documented, its reactive nature suggests potential in the construction of complex mesogenic structures. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore and exploit the potential of this compound in the development of new and advanced materials.
References
The Role of 2-Methylbenzyl Bromide in the Synthesis of Pharmaceutical Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzyl bromide, a substituted aromatic halide, serves as a versatile and reactive building block in the synthesis of a variety of pharmaceutical scaffolds. Its utility stems from the reactivity of the benzylic bromide, which readily participates in nucleophilic substitution reactions. This allows for the introduction of the 2-methylbenzyl moiety into a range of molecules, influencing their steric and electronic properties and, consequently, their biological activity. This technical guide provides a comprehensive overview of the application of this compound in the construction of key pharmaceutical intermediates through C-alkylation, N-alkylation, and O-alkylation reactions. Detailed experimental protocols, quantitative data, and diagrammatic representations of reaction workflows and a relevant signaling pathway are presented to facilitate its practical application in drug discovery and development.
Core Applications in Pharmaceutical Synthesis
This compound is a key reagent for the alkylation of various nucleophiles, including carbanions, amines, and alcohols. These reactions are fundamental in the assembly of diverse molecular frameworks that form the core of many therapeutic agents.
C-Alkylation of Active Methylene (B1212753) Compounds
The alkylation of active methylene compounds is a classic and reliable method for carbon-carbon bond formation. This compound can be employed to introduce a 2-methylbenzyl group to malonic esters and other related compounds, which are precursors to a variety of pharmaceutical agents.
Table 1: C-Alkylation of Diethyl Malonate with this compound
| Parameter | Value |
| Reactants | Diethyl malonate, this compound, Sodium ethoxide |
| Solvent | Ethanol (B145695) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Yield | 75-85% (Representative) |
This protocol describes a representative procedure for the mono-alkylation of diethyl malonate using this compound.
Materials:
-
Diethyl malonate
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
-
Magnetic stirrer
-
Reflux condenser
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Caption: Workflow for the C-Alkylation of Diethyl Malonate.
N-Alkylation of Indole (B1671886) Derivatives: Synthesis of Indomethacin (B1671933) Analogues
N-alkylation is a crucial reaction in the synthesis of many nitrogen-containing pharmaceuticals. This compound can be used to introduce the 2-methylbenzyl group onto the nitrogen atom of heterocyclic scaffolds, such as indoles. This modification is relevant in the synthesis of analogues of non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, where the nature of the N-substituent can modulate the drug's activity and properties.
Table 2: N-Alkylation of Indole with this compound (Representative)
| Parameter | Value |
| Reactants | Indole, this compound, Potassium hydroxide (B78521) |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Temperature | 25-40 °C |
| Reaction Time | 1-8 hours |
| Yield | ~80% (Representative) |
The following is a representative protocol for the N-alkylation of indole with this compound, which can be adapted for the synthesis of N-(2-methylbenzyl) indomethacin analogues from the corresponding indole core.
Materials:
-
Indole derivative (e.g., 5-methoxy-2-methyl-1H-indole-3-yl)acetic acid)
-
This compound
-
Potassium hydroxide (powdered)
-
Dimethyl sulfoxide (DMSO)
-
Ice-water
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Reaction Setup: To a solution of the indole derivative (1.0 eq) in DMSO, add powdered potassium hydroxide (1.2 eq).
-
Addition of Alkylating Agent: To this suspension, add this compound (1.1 eq).
-
Reaction: Stir the resulting mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction by TLC. The reaction is typically complete within 1-8 hours.
-
Work-up: Upon completion, pour the reaction mixture into ice-water.
-
Isolation: The product may precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: Workflow for the N-Alkylation of Indole Derivatives.
O-Alkylation of Phenols
O-alkylation of phenols with this compound provides access to aryl ethers, a common motif in pharmaceutical compounds. The ether linkage can influence the lipophilicity and metabolic stability of a drug molecule.
Table 3: O-Alkylation of p-Nitrophenol with this compound
| Parameter | Value |
| Reactants | p-Nitrophenol, this compound, Potassium carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 6 hours |
| Yield | 92% |
This protocol details the O-alkylation of p-nitrophenol with this compound.
Materials:
-
p-Nitrophenol
-
This compound
-
Anhydrous potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Reaction Setup: In a round-bottom flask, combine p-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and DMF.
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1-(2-methylbenzyloxy)-4-nitrobenzene.
Caption: Workflow for the O-Alkylation of p-Nitrophenol.
Signaling Pathway: Inhibition of Prostaglandin (B15479496) Synthesis by Indomethacin and its Analogues
Indomethacin and its analogues, including those potentially synthesized using this compound, exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[1][2][3] COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway. By blocking these enzymes, the production of prostaglandins, which are potent mediators of inflammation and pain, is reduced.[4][5][6]
Caption: Inhibition of COX enzymes by Indomethacin analogues.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of pharmaceutical scaffolds. Its ability to participate in C-, N-, and O-alkylation reactions allows for the facile introduction of the 2-methylbenzyl group, enabling the structural modification of lead compounds and the construction of diverse molecular libraries for drug discovery. The provided experimental protocols and reaction workflows serve as a practical guide for researchers in the application of this important synthetic tool. Understanding the role of such building blocks in the synthesis of molecules that target specific biological pathways, such as the prostaglandin synthesis pathway, is crucial for the rational design of new and improved therapeutic agents.
References
- 1. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 2. Indometacin - Wikipedia [en.wikipedia.org]
- 3. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 6. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Free Radical Bromination of o-Xylene to 2-Methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-Methylbenzyl bromide through the free radical bromination of o-xylene (B151617). This process, a cornerstone of organic synthesis, is critical for the preparation of various pharmaceutical intermediates and other fine chemicals. This document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data to facilitate its successful application in a laboratory setting.
Reaction Mechanism and Principles
The synthesis of this compound from o-xylene via free radical bromination, often referred to as a Wohl-Ziegler reaction, proceeds through a radical chain mechanism.[1] This reaction selectively brominates the benzylic position, which is the carbon atom adjacent to the aromatic ring, due to the resonance stabilization of the resulting benzylic radical.[2][3]
The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light.[4][5] N-bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which is crucial to suppress the competing electrophilic addition of bromine to the aromatic ring.[1][2]
The mechanism involves three key stages:
-
Initiation: The radical initiator decomposes upon heating to form free radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of o-xylene to form a resonance-stabilized 2-methylbenzyl radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.[3]
-
Termination: The reaction is terminated when two radicals combine.
To ensure the success of the reaction and minimize side products, it is essential to use a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane (B81311), and to maintain anhydrous conditions, as the presence of water can lead to the hydrolysis of NBS and the desired product.[1][4]
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| o-Xylene | C₈H₁₀ | 106.17 | 144 | -25 | 0.88 | 1.505 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | - | 175-180 (dec.) | 2.098 | - |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | - | 102-104 (dec.) | 1.1 | - |
| This compound | C₈H₉Br | 185.06 | 216-217 | 16-20 | 1.381 | 1.575 |
Typical yields for this reaction can range from 70-90%, depending on the specific conditions and purity of the reagents.
Experimental Protocol
This section provides a detailed methodology for the free radical bromination of o-xylene.
3.1. Materials and Equipment
-
Reagents: o-Xylene (99%), N-Bromosuccinimide (NBS, 99%), Azobisisobutyronitrile (AIBN, 98%), Carbon tetrachloride (CCl₄, anhydrous), Sodium sulfite (B76179) (Na₂SO₃), Sodium bicarbonate (NaHCO₃, saturated aqueous solution), Brine (saturated aqueous NaCl solution), Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, dropping funnel, heating mantle, separatory funnel, rotary evaporator, distillation apparatus, standard laboratory glassware.
3.2. Reaction Setup
Caption: A standard reflux apparatus for the bromination reaction.
3.3. Procedure
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (0.02 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride to the flask.
-
Reactant Addition: Add o-xylene (1.0 eq) to a dropping funnel.
-
Reaction Initiation: Heat the mixture in the flask to reflux with vigorous stirring.
-
Slow Addition: Add the o-xylene from the dropping funnel dropwise to the refluxing mixture over a period of 1 hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the dense NBS, which is insoluble in CCl₄, and the appearance of succinimide (B58015), which is less dense and will float on the surface. The reaction is typically complete after 2-4 hours of reflux.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
3.4. Work-up and Purification
-
Filtration: Filter the reaction mixture to remove the succinimide by-product. Wash the succinimide with a small amount of cold CCl₄.
-
Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 10% aqueous solution of sodium sulfite (to remove any unreacted bromine), a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic by-products), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Signaling Pathways and Workflows
4.1. Free Radical Bromination Mechanism
The following diagram illustrates the key steps in the free radical chain reaction mechanism.
Caption: The initiation, propagation, and termination steps of the reaction.
4.2. Experimental Workflow
The logical flow of the experimental procedure is depicted in the following diagram.
Caption: A step-by-step workflow for the synthesis and purification.
Safety Considerations
-
This compound is a lachrymator and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. Use with caution and dispose of it according to institutional guidelines. Consider using a safer alternative solvent like cyclohexane if possible.
-
N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
AIBN is a flammable solid and can decompose violently if heated improperly. Store it in a cool place away from heat sources.
-
The reaction is exothermic. Ensure proper temperature control, especially during the addition of o-xylene.
This guide provides a comprehensive framework for the synthesis of this compound. For successful and safe execution, it is imperative to adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) for all chemicals used.
References
Methodological & Application
Protocol for O-alkylation using 2-Methylbenzyl Bromide: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the O-alkylation of alcohols and phenols using 2-methylbenzyl bromide. This protocol is based on the Williamson ether synthesis, a robust and widely used method for forming ether linkages.
The 2-methylbenzyl (OMB) group serves as a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its electronic properties, subtly different from the more common benzyl (B1604629) (Bn) group, can offer advantages in selective deprotection strategies. This protocol outlines the conditions for the installation of the OMB group onto various hydroxyl-containing substrates.
General Reaction Scheme
The O-alkylation of an alcohol or phenol (B47542) with this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The hydroxyl group is first deprotonated by a suitable base to form a more nucleophilic alkoxide or phenoxide ion, which then attacks the benzylic carbon of this compound, displacing the bromide ion to form the corresponding 2-methylbenzyl ether.
Caption: General scheme for the Williamson ether synthesis.
Experimental Protocols
Two primary protocols are presented here: one for the O-alkylation of phenols and another for aliphatic alcohols. The choice of base and solvent is critical and depends on the reactivity and solubility of the substrate.
Protocol 1: O-Alkylation of Phenols
This protocol is suitable for the benzylation of phenolic hydroxyl groups, which are generally more acidic than aliphatic alcohols and thus require milder bases.
Materials:
-
Phenolic substrate
-
This compound (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃, 1.5 - 2.0 equivalents) or Cesium carbonate (Cs₂CO₃, 1.5 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone (B3395972)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF or acetone to dissolve the starting material. Add potassium carbonate or cesium carbonate to the solution.
-
Addition of Alkylating Agent: Add this compound (1.1 - 1.5 eq.) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: O-Alkylation of Aliphatic Alcohols
This protocol is suitable for the benzylation of primary and secondary aliphatic alcohols. Stronger bases are typically required to deprotonate these less acidic hydroxyl groups.
Materials:
-
Aliphatic alcohol substrate
-
This compound (1.1 - 1.5 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 - 1.5 equivalents) or Potassium hydride (KH, 30% dispersion in mineral oil, 1.2 - 1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aliphatic alcohol substrate (1.0 eq.).
-
Solvent Addition: Add anhydrous THF or DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride or potassium hydride portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Addition of Alkylating Agent: Add this compound (1.1 - 1.5 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess hydride by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
The following tables summarize typical reaction conditions and yields for the O-alkylation of representative substrates with this compound.
Table 1: O-Alkylation of Phenols with this compound
| Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ (1.5) | DMF | 60 | 12 | >90 |
| 4-Methoxyphenol | K₂CO₃ (1.5) | Acetone | 50 | 8 | >95 |
| 2-Naphthol | Cs₂CO₃ (1.5) | DMF | 80 | 6 | >90 |
Table 2: O-Alkylation of Aliphatic Alcohols with this compound
| Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Butanol | NaH (1.2) | THF | RT | 12 | >90 |
| Cyclohexanol | NaH (1.5) | DMF | RT | 18 | ~85 |
| Benzyl alcohol | KH (1.2) | THF | 0 to RT | 6 | >95 |
Deprotection of the 2-Methylbenzyl Group
The 2-methylbenzyl ether can be cleaved under various conditions, offering flexibility in synthetic planning.
Deprotection Protocol 1: Catalytic Hydrogenolysis
This is a common and mild method for debenzylation.
Materials:
-
2-Methylbenzyl ether substrate
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the 2-methylbenzyl ether in a suitable solvent (MeOH, EtOH, or EtOAc).
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected alcohol.
Deprotection Protocol 2: Oxidative Cleavage
The 2-methylbenzyl group can be selectively removed in the presence of other protecting groups like the standard benzyl group.[1]
Materials:
-
2-Methylbenzyl ether substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve the 2-methylbenzyl ether in a mixture of CH₂Cl₂ and water.
-
Add DDQ (1.1 - 1.5 equivalents) at room temperature.
-
Stir the reaction until completion (monitored by TLC). The reaction mixture typically turns from a deep color to colorless.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Signaling Pathways and Logical Relationships
The use of the 2-methylbenzyl group is often part of a larger synthetic strategy, particularly in the synthesis of complex molecules where orthogonal protecting groups are required. The choice of protecting group and the deprotection strategy is a critical decision point in the overall workflow.
Caption: A typical synthetic workflow involving a protection/deprotection sequence.
The 2-methylbenzyl group can be used orthogonally with other protecting groups. For instance, a p-methoxybenzyl (PMB) group can be removed under oxidative conditions that leave the 2-methylbenzyl group intact, while the 2-methylbenzyl group can be removed under conditions that do not affect a standard benzyl group.[1]
Caption: An example of an orthogonal deprotection strategy.
References
Application Notes and Protocols for N-alkylation with 2-Methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental and widely utilized transformation in organic synthesis, playing a crucial role in the construction of carbon-nitrogen bonds. This process is of paramount importance in medicinal chemistry and drug development, as the introduction of alkyl groups to an amine moiety can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. 2-Methylbenzyl bromide is a valuable alkylating agent in this context, allowing for the introduction of the 2-methylbenzyl group, a common structural motif in various biologically active compounds.
This document provides detailed application notes and experimental protocols for the N-alkylation of various classes of amines—including primary aliphatic amines, secondary aliphatic amines, anilines, and heterocyclic amines—using this compound.
Principle of the Reaction
The N-alkylation of an amine with this compound typically proceeds via a nucleophilic substitution reaction, most commonly an SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the bromide ion as a leaving group.
A key challenge in the N-alkylation of primary amines is the potential for overalkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkylating agent to form a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt. To achieve selective mono-alkylation, careful control of reaction conditions is essential. Strategies to mitigate overalkylation include using a large excess of the primary amine, employing specific bases that favor mono-alkylation, or utilizing the hydrobromide salt of the amine.[1]
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of various amines with benzyl (B1604629) halides, including a specific example with this compound.
| Entry | Amine Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | n-Hexylamine | Benzyl Bromide | KOtBu | tert-Amyl alcohol | RT | 24 | >95 (Conversion) | [2] |
| 2 | Diethylamine (B46881) | Benzyl Bromide | K₂CO₃ | Acetonitrile (B52724) | 80 | 16 | Not Specified | |
| 3 | 4-Chloroaniline (B138754) | This compound | - | - | 150 | 24 | 81 | [3] |
| 4 | Morpholine (B109124) | Benzyl Bromide | K₂CO₃ | Acetonitrile | RT | 12 | 90 | |
| 5 | Benzylamine (as HBr salt) | n-Butyl Bromide | Triethylamine | DMF | 20-25 | 8-9 | 76-79 | [4] |
Experimental Protocols
Protocol 1: N-Alkylation of a Primary Aliphatic Amine (e.g., n-Hexylamine)
This protocol is adapted from a general procedure for the N-alkylation of primary amines with benzyl alcohols, which can be modified for benzyl bromides.[2] The key to achieving mono-alkylation is often the use of a large excess of the primary amine or specific reaction conditions.
Materials:
-
n-Hexylamine
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Amyl alcohol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add n-hexylamine (2.0 mmol, 1.0 equiv) and tert-amyl alcohol (10 mL).
-
Add potassium tert-butoxide (2.2 mmol, 1.1 equiv) to the solution and stir at room temperature for 10 minutes.
-
Slowly add a solution of this compound (2.0 mmol, 1.0 equiv) in tert-amyl alcohol (5 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-(2-methylbenzyl)hexylamine.
Protocol 2: N-Alkylation of a Secondary Aliphatic Amine (e.g., Diethylamine)
This protocol provides a general method for the N-alkylation of secondary amines.
Materials:
-
Diethylamine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Filter funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethylamine (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL).
-
Add potassium carbonate (1.5 mmol, 1.5 equiv) to the solution.
-
Add this compound (1.1 mmol, 1.1 equiv) to the stirred suspension.
-
Heat the reaction mixture to 80 °C and maintain for 16 hours. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetonitrile (2 x 5 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation or flash column chromatography to yield N,N-diethyl-N-(2-methylbenzyl)amine.
Protocol 3: N-Alkylation of an Aniline (e.g., 4-Chloroaniline)
This protocol is based on a reported synthesis of 4-chloro-N-(2-methylbenzyl)aniline.[3]
Materials:
-
4-Chloroaniline
-
This compound
-
Pressure tube
-
Inert atmosphere (Argon or Nitrogen)
-
Heating source (oil bath or heating mantle)
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), petroleum ether)
Procedure:
-
To a pressure tube, add 4-chloroaniline (2 mmol, 1.0 equiv) and this compound (2.2 mmol, 1.1 equiv).
-
Seal the pressure tube and purge with an inert gas (Argon or Nitrogen).
-
Heat the reaction mixture to 150 °C for 24 hours.
-
After cooling to room temperature, dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford 4-chloro-N-(2-methylbenzyl)aniline.[3]
Protocol 4: N-Alkylation of a Heterocyclic Amine (e.g., Morpholine)
This protocol describes a general procedure for the N-alkylation of cyclic secondary amines like morpholine.
Materials:
-
Morpholine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add morpholine (1.0 mmol, 1.0 equiv) and anhydrous acetonitrile (10 mL).
-
Add potassium carbonate (1.5 mmol, 1.5 equiv) to the solution and stir.
-
Add this compound (1.1 mmol, 1.1 equiv) to the reaction mixture at room temperature.
-
Stir the reaction for 12 hours at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic solids.
-
Wash the solids with acetonitrile (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure to give the crude product.
-
Purify the residue by flash column chromatography or distillation to obtain pure N-(2-methylbenzyl)morpholine.
Visualizations
General Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of amines with this compound.
References
- 1. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for C-alkylation of Active Methylene Compounds with 2-Methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the C-alkylation of active methylene (B1212753) compounds using 2-methylbenzyl bromide. This reaction is a fundamental carbon-carbon bond-forming transformation crucial in the synthesis of various organic molecules, including pharmaceutical intermediates. The following sections detail the reaction principles, experimental procedures for different active methylene compounds, and expected outcomes.
Introduction
C-alkylation of active methylene compounds is a classic and versatile method for the formation of new carbon-carbon bonds. The acidity of the protons on the carbon atom situated between two electron-withdrawing groups (such as esters, ketones, or nitriles) allows for their removal by a base to form a stabilized carbanion (enolate). This nucleophilic enolate can then react with an electrophile, such as an alkyl halide, in a nucleophilic substitution reaction (typically SN2) to form a new C-C bond.
This compound is a reactive benzylic halide that serves as an excellent electrophile in these reactions. The protocols described herein focus on the use of both classical and phase-transfer catalysis (PTC) conditions to achieve efficient C-alkylation. PTC is often advantageous as it can lead to higher yields, milder reaction conditions, and the use of less hazardous and expensive bases and solvents.
General Reaction Mechanism
The C-alkylation of an active methylene compound with this compound proceeds through the following general steps:
-
Deprotonation: A base removes an acidic α-hydrogen from the active methylene compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic benzylic carbon of this compound in an SN2 reaction.
-
Product Formation: The bromide ion is displaced, leading to the formation of the C-alkylated product.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the C-alkylation of various active methylene compounds with substituted benzyl (B1604629) halides. While specific data for this compound is limited in the literature, the provided data for analogous reactions serves as a strong predictive guide.
Table 1: C-Alkylation of Diethyl Malonate Derivatives
| Alkylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Methylbenzyl chloride | K₂CO₃ | 18-Crown-6 | Toluene (B28343) | 90 | 8 | Not specified | |
| Benzyl bromide | K₂CO₃ | TEBAC | None (MW) | 60-80 | 0.05-0.075 | 59-82 | |
| Benzyl bromide | K₂CO₃ | None | DMF | 70 | Not specified | High |
TEBAC: Triethylbenzylammonium chloride
Table 2: C-Alkylation of Ethyl Acetoacetate (B1235776)
| Alkylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl chloride | NaOEt | None | Ethanol (B145695) | Reflux | 1 | 85 | |
| Benzyl bromide | K₂CO₃/KOH | TEBAC | None (MW) | 60-80 | 0.05-0.075 | 59-82 |
Table 3: C-Alkylation of Other Active Methylene Compounds
| Active Methylene Compound | Alkylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Malononitrile | Benzyl bromide | K₂CO₃ | TBAB | None | Not specified | Not specified | 60-70 | |
| Phenylacetonitrile | Ethyl bromide | NaOH (50% aq.) | Benzyltriethyl-ammonium chloride | None | 28-35 | 2.5 | 78-84 |
TBAB: Tetrabutylammonium (B224687) bromide
Experimental Protocols
The following are detailed protocols for the C-alkylation of diethyl malonate and ethyl acetoacetate with this compound. These protocols are based on established procedures for similar alkylations.
Protocol 1: C-Alkylation of Diethyl Malonate using Phase-Transfer Catalysis
This protocol is adapted from a general procedure for the phase-transfer catalyzed alkylation of malonic esters.
Materials:
-
Diethyl malonate
-
This compound
-
Potassium carbonate (K₂CO₃), finely ground
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (1.0 eq.), toluene (100 mL), finely ground potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (0.1 eq.).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add this compound (1.05 eq.) dropwise to the reaction mixture over 10 minutes.
-
Heat the reaction mixture to 90 °C and maintain stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 100 mL of deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers and wash with saturated brine solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: C-Alkylation of Ethyl Acetoacetate using Sodium Ethoxide
This protocol follows a classical approach for the alkylation of β-keto esters.
Materials:
-
Absolute ethanol
-
Sodium metal
-
Ethyl acetoacetate
-
This compound
-
Deionized water
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq.) to absolute ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Once all the sodium has reacted, cool the solution to room temperature.
-
Add ethyl acetoacetate (1.0 eq.) dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 eq.) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
After the addition, heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add 100 mL of deionized water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated brine solution (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Characterization of Products
The expected products of these reactions are diethyl 2-(2-methylbenzyl)malonate and ethyl 2-(2-methylbenzyl)acetoacetate. Characterization would typically involve:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the successful incorporation of the 2-methylbenzyl group.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the ester and ketone).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the product.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
By following these detailed protocols, researchers can effectively perform the C-alkylation of active methylene compounds with this compound to synthesize valuable chemical intermediates.
Application Notes and Protocols for the Williamson Ether Synthesis: 2-Methylbenzyl Ethers of Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-methylbenzyl ethers from various phenols using the Williamson ether synthesis. This class of compounds holds potential for applications in medicinal chemistry and drug development due to the diverse biological activities associated with aryl ethers.
Introduction
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] In the context of drug discovery, the introduction of a 2-methylbenzyl group to a phenolic moiety can significantly impact its lipophilicity, metabolic stability, and interaction with biological targets. Phenol (B47542) ethers are prevalent in a variety of medications, acting as hydrogen-bond acceptors and often reducing the toxicity associated with the parent phenol.
Reaction Principle
The synthesis involves the deprotonation of a phenol using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 2-methylbenzyl bromide, displacing the bromide ion and forming the desired aryl 2-methylbenzyl ether.[3]
General Reaction Scheme:
The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions. For the synthesis of aryl ethers, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium hydride (NaH).[1] Aprotic polar solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) are often employed to facilitate the SN2 reaction.[1]
Applications in Drug Development
Aryl ethers are a common structural motif in pharmaceuticals. The ether linkage can serve as a stable linker between different pharmacophoric elements. The 2-methylbenzyl group, in particular, can introduce specific steric and electronic properties that may enhance binding to target proteins.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of a library of 2-methylbenzyl ethers with varying substituents on the phenolic ring allows for systematic SAR studies to optimize biological activity.
-
Modulation of Physicochemical Properties: Etherification of a phenolic hydroxyl group increases lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Metabolic Stability: Masking a phenolic hydroxyl group as an ether can prevent phase II metabolism (glucuronidation or sulfation), thereby increasing the in vivo half-life of a drug candidate.
-
Examples of Biologically Active Aryl Ethers: While specific data for 2-methylbenzyl ethers is limited in publicly available literature, related benzyl (B1604629) phenyl ethers have been investigated as inhibitors of bacterial phenylalanyl-tRNA synthetase, and other substituted phenol ethers have shown potential as general anesthetics and for the treatment of Alzheimer's disease.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aryl 2-Methylbenzyl Ethers
This protocol describes a general method for the synthesis of aryl 2-methylbenzyl ethers from substituted phenols and this compound using potassium carbonate as the base in acetone (B3395972).
Materials:
-
Substituted phenol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
To a dry round-bottom flask, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Add this compound (1.2 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C).
-
Stir the reaction mixture at reflux for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Wash the solid residue with acetone and combine the filtrates.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent to yield the aryl 2-methylbenzyl ether.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry).
Protocol 2: Phase-Transfer Catalyzed Synthesis of Aryl 2-Methylbenzyl Ethers
Phase-transfer catalysis (PTC) can be an effective method for this synthesis, particularly when dealing with reactants that have limited solubility in a single solvent system. This protocol utilizes a quaternary ammonium (B1175870) salt as the phase-transfer catalyst.
Materials:
-
Substituted phenol (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydroxide (NaOH) solution (e.g., 50% w/v)
-
Tetrabutylammonium (B224687) bromide (TBAB) (0.1 eq)
-
An organic solvent (e.g., dichloromethane (B109758) or toluene)
-
Separatory funnel
-
Standard workup and purification equipment as in Protocol 1
Procedure:
-
In a round-bottom flask, dissolve the substituted phenol (1.0 eq) in the organic solvent.
-
Add the sodium hydroxide solution and the tetrabutylammonium bromide (0.1 eq).
-
Stir the biphasic mixture vigorously.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Continue to stir the mixture vigorously at a controlled temperature (e.g., room temperature to 50 °C) for 4-12 hours, monitoring by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
-
Characterize the purified product.
Data Presentation
| Phenol Substituent | Position | Electronic Effect | Expected Reactivity | Estimated Yield (%) |
| -NO₂ | para | Electron-withdrawing | Increased acidity, faster phenoxide formation | 85-95% |
| -CN | para | Electron-withdrawing | Increased acidity | 80-90% |
| -Cl | para | Electron-withdrawing | Increased acidity | 75-85% |
| -H | - | Neutral | Baseline | 70-80% |
| -CH₃ | para | Electron-donating | Decreased acidity, slower phenoxide formation | 65-75% |
| -OCH₃ | para | Electron-donating | Decreased acidity | 60-70% |
Visualizations
Reaction Mechanism
Experimental Workflow
References
Protecting Hydroxyl Groups with 2-Methylbenzyl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental and critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. Benzyl (B1604629) ethers are a widely utilized class of protecting groups for alcohols due to their general stability under both acidic and basic conditions. The 2-methylbenzyl (OMB) group, an ortho-substituted analogue of the common benzyl (Bn) protecting group, offers a nuanced alternative. While specific literature on the 2-methylbenzyl group as a protecting agent is not as extensive as for its unsubstituted or para-substituted counterparts, its protection and deprotection methodologies are predicated on well-established chemical principles.
This document provides detailed application notes and experimental protocols for the protection of hydroxyl groups using 2-methylbenzyl bromide and the subsequent deprotection of the resulting 2-methylbenzyl ether. The protocols are based on standard methodologies for benzyl ether formation and cleavage.
Data Presentation
Due to the limited availability of specific quantitative data for the 2-methylbenzyl protecting group in the reviewed literature, the following tables provide representative data for the analogous protection of alcohols with benzyl bromide and the deprotection of benzyl ethers. These values can serve as a general guideline for expected outcomes when using this compound.
Table 1: Representative Yields for Protection of Alcohols with Benzyl Bromide via Williamson Ether Synthesis
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary Alcohol | NaH | THF | 0 to rt | 12 | >90 |
| Secondary Alcohol | NaH | DMF | rt | 16 | 85-95 |
| Phenol | K₂CO₃ | Acetone | Reflux | 8 | >95 |
| Sterically Hindered Alcohol | KH | THF | rt | 24 | 70-85 |
Table 2: Representative Yields for Deprotection of Benzyl Ethers
| Deprotection Method | Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Catalytic Hydrogenolysis | H₂ (1 atm) | 10% Pd/C | Methanol (B129727) | rt | 4 | >95 |
| Transfer Hydrogenolysis | Ammonium (B1175870) formate | 10% Pd/C | Methanol | Reflux | 2 | >90 |
| Oxidative Cleavage | DDQ | - | CH₂Cl₂/H₂O | rt | 1-4 | 80-95 |
| Strong Acid Cleavage | BBr₃ | - | CH₂Cl₂ | -78 to rt | 1 | 70-90 |
Experimental Protocols
Protocol 1: Protection of a Primary Hydroxyl Group with this compound
This protocol describes the formation of a 2-methylbenzyl ether from a primary alcohol using the Williamson ether synthesis.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add this compound (1.1 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-methylbenzyl ether.
Protocol 2: Deprotection of a 2-Methylbenzyl Ether by Catalytic Hydrogenolysis
This protocol describes the cleavage of a 2-methylbenzyl ether to regenerate the free alcohol using catalytic hydrogenolysis. This method is generally mild and high-yielding.
Materials:
-
2-Methylbenzyl-protected alcohol
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol (B145695)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the 2-methylbenzyl ether (1.0 eq) in methanol or ethanol (concentration typically 0.05-0.2 M) in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times) to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude alcohol is often pure enough for subsequent steps. If necessary, further purification can be achieved by flash column chromatography.
Visualizations
Caption: Workflow for hydroxyl protection and deprotection.
Application Notes and Protocols: Synthesis of a Key Secondary Amine Intermediate via N-Alkylation using 2-Methylbenzyl Bromide
Introduction
In the landscape of pharmaceutical development, the efficient synthesis of drug intermediates is a cornerstone of bringing new therapeutic agents to market. N-alkylation reactions are fundamental transformations for constructing the carbon-nitrogen bonds that are ubiquitous in biologically active molecules. Benzyl (B1604629) bromides, in particular, are versatile reagents for introducing a benzyl moiety, a common substructure in many pharmaceuticals. This document provides a detailed protocol for the synthesis of a representative secondary amine drug intermediate, N-(2-methylbenzyl)ethanamine, through the nucleophilic substitution (SN2) reaction of 2-Methylbenzyl bromide with ethylamine (B1201723). This intermediate serves as a valuable building block for the elaboration into more complex active pharmaceutical ingredients (APIs). The protocol is designed for researchers in drug discovery and process chemistry, offering a clear, step-by-step guide to ensure reproducibility and high yield.
Quantitative Data Summary
A summary of the reactants and product for the synthesis of N-(2-methylbenzyl)ethanamine is provided in the table below. The reaction is based on a 10 mmol scale of the limiting reagent, this compound.
| Compound Name | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Amount (g or mL) | Molar Eq. |
| This compound | C₈H₉Br | 185.06 | 10.0 | 1.85 g | 1.0 |
| Ethylamine (70% in H₂O) | C₂H₇N | 45.08 | 30.0 | 1.93 mL | 3.0 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 20.0 | 2.76 g | 2.0 |
| Acetonitrile (B52724) (ACN) | C₂H₃N | 41.05 | - | 50 mL | - |
| N-(2-methylbenzyl)ethanamine | C₁₀H₁₅N | 149.23 | 8.5 (Expected) | 1.27 g (Expected) | 0.85 (85% Yield) |
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process, from the initial setup to the final product isolation.
Caption: Experimental workflow for the synthesis of N-(2-methylbenzyl)ethanamine.
Detailed Experimental Protocol
Objective: To synthesize N-(2-methylbenzyl)ethanamine from this compound and ethylamine.
Materials:
-
This compound (98% purity)
-
Ethylamine (70% solution in water)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Deionized water
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.76 g, 20.0 mmol).
-
Add 50 mL of anhydrous acetonitrile to the flask.
-
Add the 70% ethylamine solution in water (1.93 mL, 30.0 mmol) to the stirred suspension.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Addition of Alkylating Agent:
-
In a separate beaker, dissolve this compound (1.85 g, 10.0 mmol) in 10 mL of anhydrous acetonitrile.
-
Transfer this solution to a dropping funnel.
-
Add the this compound solution dropwise to the cooled, stirred reaction mixture over a period of 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting this compound spot has been consumed.
-
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Dissolve the resulting residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 2 x 30 mL of water, followed by 1 x 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as an oil.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-(2-methylbenzyl)ethanamine.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected yield is approximately 80-90%.
-
Safety Precautions:
-
This compound is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat at all times.
-
Ethylamine is a volatile and flammable base. Handle with care away from ignition sources.
-
All procedures should be carried out in a fume hood.
Application of 2-Methylbenzyl Bromide in the Synthesis of N-Benzylpicolinamide Herbicides
Introduction:
2-Methylbenzyl bromide is a versatile chemical intermediate utilized in the synthesis of a variety of agrochemicals. This application note focuses on its role in the production of a novel class of herbicides, N-benzylpicolinamides. These compounds have demonstrated potent herbicidal activity through the inhibition of carotenoid biosynthesis, a critical process for plant survival. This document provides detailed protocols for the synthesis of a representative N-(2-methylbenzyl)picolinamide, quantitative data on its biological activity, and an overview of the targeted biological pathway.
Mechanism of Action: Inhibition of Carotenoid Biosynthesis
N-benzylpicolinamide herbicides, synthesized using this compound, function as bleaching herbicides. Their mode of action is the inhibition of the carotenoid biosynthesis pathway in plants.[1] Carotenoids are essential pigments that protect chlorophyll (B73375) from photooxidation.[2] By disrupting this pathway, the herbicides prevent the formation of carotenoids, leading to the rapid destruction of chlorophyll in the presence of sunlight. This results in the characteristic "bleaching" of the plant tissue, ultimately causing plant death due to the inability to perform photosynthesis.[2][3]
The specific target within this pathway is believed to be the enzyme phytoene (B131915) desaturase (PDS) .[1][4] PDS is a key enzyme responsible for converting phytoene into colored carotenoids.[5] Inhibition of PDS leads to the accumulation of phytoene and a lack of downstream carotenoids, triggering the photobleaching effect.[1]
Synthesis Pathway
The synthesis of N-(2-methylbenzyl)picolinamides from this compound is typically achieved through a nucleophilic substitution reaction. In this reaction, the nitrogen atom of the picolinamide (B142947) acts as a nucleophile, attacking the benzylic carbon of this compound and displacing the bromide ion to form the final product.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of N-(2-methylbenzyl)-6-methylpicolinamide
| Parameter | Value | Reference |
| Reactants | 6-methylpicolinamide, this compound | [6] |
| Base | Sodium hydride (NaH) | [6] |
| Solvent | N,N-Dimethylformamide (DMF) | [6] |
| Reaction Temperature | 0 °C to room temperature | [6] |
| Reaction Time | 30 minutes | [6] |
| Yield | Not specified in detail for this specific analog, but generally good for this class of reaction. |
Table 2: Herbicidal Activity of a Representative N-benzylpicolinamide (ZI-04)
| Weed Species | Inhibition at 1.0 µg/mL | Reference |
| Echinochloa crus-galli (Barnyard grass) | Significant bleaching effect | [6] |
| Portulaca oleracea (Common purslane) | Significant bleaching effect | [6] |
Note: ZI-04 is a representative compound from the N-benzyl-6-methylpicolinamide class, and its data is used here to illustrate the potential efficacy of compounds synthesized using this compound.
Experimental Protocols
Synthesis of N-(2-methylbenzyl)-6-methylpicolinamide
This protocol describes the synthesis of a representative N-benzylpicolinamide using this compound.
Materials:
-
6-methylpicolinamide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether and ethyl acetate for chromatography
Procedure:
-
Preparation: To a solution of 6-methylpicolinamide (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 mmol) portion-wise.
-
Reaction Initiation: Stir the mixture at 0 °C for 30 minutes.
-
Addition of this compound: Add this compound (1.1 mmol) dropwise to the reaction mixture.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with 1 M hydrochloric acid and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure N-(2-methylbenzyl)-6-methylpicolinamide.[6]
Visualizations
Caption: Synthesis of N-(2-methylbenzyl)-6-methylpicolinamide.
Caption: Inhibition of the Carotenoid Biosynthesis Pathway.
References
- 1. Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 3. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. Evolution of resistance to phytoene desaturase and protoporphyrinogen oxidase inhibitors--state of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzyl bromide, also known as α-bromo-o-xylene, is a crucial intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its utility as an alkylating agent allows for the introduction of the 2-methylbenzyl moiety into a wide range of molecules. When transitioning from laboratory-scale synthesis to pilot or industrial-scale production, several factors must be carefully considered to ensure a safe, efficient, and scalable process. These application notes provide a comprehensive overview of the key considerations for the scale-up synthesis of this compound, including comparative data on different synthetic routes, detailed experimental protocols, and safety guidelines.
Key Considerations for Scale-Up
Scaling up the synthesis of this compound presents several challenges that must be addressed to maintain reaction efficiency, product purity, and operational safety.
-
Reaction Stoichiometry and Control: Precise control of reactant ratios is critical to minimize the formation of by-products, such as the dibrominated species (α,α'-dibromo-o-xylene) or ring-brominated isomers.
-
Thermal Management: The bromination reactions are often exothermic. Effective heat dissipation is paramount on a larger scale to prevent runaway reactions and ensure consistent product quality. The choice of reactor and cooling system is a key decision.
-
Reagent Handling and Safety: Both liquid bromine and N-bromosuccinimide (NBS) are hazardous materials. Liquid bromine is highly corrosive and toxic, while NBS is a powerful oxidizing agent. This compound itself is a lachrymator and corrosive.[1][2] Appropriate personal protective equipment (PPE), closed-system handling, and emergency preparedness are mandatory.
-
Work-up and Purification: The purification method must be scalable and efficient. While laboratory-scale purifications often rely on column chromatography, large-scale production typically favors distillation or crystallization to remove impurities and unreacted starting materials.
-
Solvent Selection: The choice of solvent can significantly impact reaction rate, selectivity, and safety. Halogenated solvents like carbon tetrachloride have been historically used but are now often replaced with less hazardous alternatives like 1,2-dichlorobenzene (B45396) or cyclohexane (B81311) due to environmental and health concerns.[3][4]
Comparative Data of Synthetic Routes
Several synthetic strategies can be employed for the preparation of this compound. The choice of method often depends on the available starting materials, scale of production, and safety considerations. The following table summarizes the key quantitative data for the most common synthetic routes.
| Parameter | Free Radical Bromination (Liquid Br₂) | Free Radical Bromination (NBS) | From 2-Methylbenzyl Alcohol (HBr) |
| Starting Material | o-Xylene (B151617) | o-Xylene | 2-Methylbenzyl Alcohol |
| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) | Hydrobromic Acid (HBr) |
| Initiator | UV light or Radical Initiator (e.g., AIBN) | Radical Initiator (e.g., AIBN) | Not Required |
| Typical Solvent | Carbon Tetrachloride (historical), Cyclohexane, 1,2-Dichlorobenzene | 1,2-Dichlorobenzene, Acetonitrile | Not applicable (excess HBr) |
| Reported Yield | 50-70% (for monobromination) | ~92% (for a similar substrate)[3] | High (often quantitative) |
| Reported Purity | Good to excellent after purification | High | Good after purification |
| Key By-products | Dibrominated and ring-brominated species | Succinimide (B58015) | Dibenzyl ether |
Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound. These should be adapted and optimized for the specific equipment and scale of production.
Protocol 1: Free Radical Bromination of o-Xylene with N-Bromosuccinimide (NBS)
This method is often preferred for its milder reaction conditions and the use of a solid, less hazardous brominating agent compared to liquid bromine.
Materials:
-
o-Xylene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
1,2-Dichlorobenzene (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge o-xylene and 1,2-dichlorobenzene.
-
Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of AIBN to the stirred solution.
-
Reaction: Heat the reaction mixture to 80-90°C under a nitrogen atmosphere. Monitor the reaction progress by GC or TLC. The reaction is typically complete within 8-12 hours.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Protocol 2: Free Radical Bromination of o-Xylene with Liquid Bromine
This is a more traditional method that can be effective but requires stringent safety precautions due to the use of liquid bromine.
Materials:
-
o-Xylene
-
Liquid Bromine (Br₂)
-
Radical initiator (e.g., AIBN) or a UV lamp
-
Cyclohexane (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous calcium chloride
Procedure:
-
Reaction Setup: Charge o-xylene and cyclohexane into a reactor equipped with a mechanical stirrer, dropping funnel, reflux condenser (connected to a gas trap for HBr), and a thermometer. If using UV initiation, ensure the reactor is made of a suitable material (e.g., glass) and a UV lamp is positioned appropriately.
-
Reaction Initiation: Heat the mixture to reflux (around 80°C for cyclohexane).
-
Bromine Addition: Add liquid bromine dropwise to the refluxing mixture. The rate of addition should be controlled to maintain a steady reaction and avoid a buildup of unreacted bromine.
-
Reaction Completion: After the addition is complete, continue to heat at reflux until the bromine color disappears and HBr evolution ceases. Monitor the reaction by GC to maximize the yield of the monobrominated product.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and saturated aqueous sodium thiosulfate solution to remove any remaining bromine and HBr.
-
Wash with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by distillation.
-
Purify the crude this compound by vacuum distillation.
-
Protocol 3: Synthesis from 2-Methylbenzyl Alcohol
This method is a good alternative if 2-methylbenzyl alcohol is a more readily available or cost-effective starting material.
Materials:
-
2-Methylbenzyl Alcohol
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric Acid (H₂SO₄) (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer and a reflux condenser, charge 2-methylbenzyl alcohol and an excess of 48% hydrobromic acid.[5]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC. The formation of an organic layer (the product) will be observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the lower organic layer.
-
Wash the organic layer carefully with cold water, followed by a slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Purify the crude this compound by vacuum distillation.
-
Visualizations
Experimental Workflow: Free Radical Bromination of o-Xylene
Caption: General workflow for the synthesis of this compound via free radical bromination.
Logical Relationships: Key Scale-Up Considerations
Caption: Interrelated factors for the successful scale-up of this compound synthesis.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][3] All handling of the neat material should be done in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling vapors. This compound is a lachrymator and can cause respiratory irritation.
-
Skin and Eye Contact: The compound is corrosive and can cause severe skin burns and eye damage.[1][2] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Fire Hazard: this compound is a combustible liquid.[2] Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (e.g., carbon dioxide, dry chemical powder).
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[1] Keep the container tightly closed.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
By carefully considering these factors and implementing robust process controls, the synthesis of this compound can be successfully and safely scaled up to meet the demands of drug development and chemical manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: The Use of 2-Methylbenzyl Bromide in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-methylbenzyl bromide as a versatile linker in solid-phase organic synthesis (SPOS). The methodologies outlined are particularly relevant for the construction of small molecule libraries, a critical component in modern drug discovery and development.
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry and high-throughput screening, enabling the rapid synthesis of large numbers of compounds. A key element in SPOS is the choice of a suitable linker, which tethers the initial substrate to the insoluble solid support and is later cleaved to release the final product.
This compound serves as an effective linker, particularly for the immobilization of molecules via ester or ether linkages to hydroxyl-functionalized resins. The presence of the methyl group on the benzyl (B1604629) ring can influence the steric environment around the linkage point and potentially modulate the cleavage conditions compared to unsubstituted benzyl linkers. This linker is generally stable to a variety of reaction conditions, yet can be cleaved under specific acidic conditions.
This application note details the use of this compound for the solid-phase synthesis of substituted indazoles, a privileged scaffold in medicinal chemistry.
Overview of the Solid-Phase Synthesis Workflow
The general workflow for the solid-phase synthesis of a small molecule library using a 2-methylbenzyl linker is depicted below. This process involves the initial attachment of the linker to the solid support, followed by the sequential addition of building blocks, and finally, cleavage of the desired product from the resin.
Figure 1: General workflow for solid-phase organic synthesis using a 2-methylbenzyl linker.
Experimental Protocols
Materials and Reagents
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Reagents for the synthesis of the target molecule (e.g., substituted 2-bromobenzaldehydes, primary amines, sodium azide (B81097) for indazole synthesis)
-
Standard solid-phase synthesis vessel with a frit
Protocol 1: Attachment of 2-Methylbenzyl Linker to Wang Resin
This protocol describes the functionalization of a hydroxyl-containing resin with the 2-methylbenzyl linker.
Figure 2: Protocol for the attachment of the 2-methylbenzyl linker to a solid support.
Methodology:
-
Place Wang resin (1.0 g, 1.0 mmol) in a solid-phase synthesis vessel.
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
Drain the DMF and wash the resin with fresh DMF (3 x 10 mL).
-
Prepare a solution of this compound (5.0 mmol, 5 eq.) and DIEA (5.0 mmol, 5 eq.) in DMF (10 mL).
-
Add the solution to the swollen resin and agitate the mixture at room temperature for 12-24 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
(Optional but recommended) To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (2.0 mmol) and DIEA (2.0 mmol) in DCM (10 mL) for 1 hour.
-
Wash the resin as in step 6.
-
Dry the resin under vacuum to a constant weight. The loading of the linker can be determined by standard methods such as picric acid titration.
Protocol 2: Solid-Phase Synthesis of a 2-Aryl-2H-Indazole
This protocol exemplifies the use of the 2-methylbenzyl functionalized resin for the synthesis of a 2-aryl-2H-indazole, adapted from solution-phase methods.
Methodology:
-
Substrate Loading:
-
Swell the 2-methylbenzyl functionalized resin (1.0 g, ~0.8 mmol) in DMF (10 mL).
-
Add a solution of a suitable carboxylic acid-functionalized building block (e.g., 4-carboxy-2-bromobenzaldehyde) (4.0 mmol, 5 eq.), DIC (4.0 mmol, 5 eq.), and HOBt (4.0 mmol, 5 eq.) in DMF.
-
Agitate at room temperature for 4 hours.
-
Wash the resin with DMF, DCM, and methanol.
-
-
Three-Component Reaction on Solid Support:
-
Swell the resin-bound aldehyde in DMSO (10 mL).
-
Add the primary amine (e.g., aniline) (8.0 mmol, 10 eq.), sodium azide (8.0 mmol, 10 eq.), CuI (0.8 mmol, 1 eq.), and TMEDA (0.8 mmol, 1 eq.).
-
Heat the mixture at 120 °C for 12 hours.
-
Cool to room temperature and wash the resin extensively with DMSO, water, DMF, DCM, and methanol.
-
Protocol 3: Cleavage of the Final Product from the Resin
The final step is the release of the synthesized molecule from the solid support. The conditions for cleavage must be chosen to be effective for the linker while preserving the integrity of the product.
Application Notes and Protocols for the Benzylation of Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a benzyl (B1604629) group to a secondary amine is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of compounds, including active pharmaceutical ingredients, agrochemicals, and functional materials. The resulting tertiary amines often exhibit modulated biological activity, improved pharmacokinetic properties, or serve as key intermediates for further functionalization. This document provides detailed protocols for three common and effective methods for the benzylation of secondary amines: direct N-alkylation with benzyl halides, reductive amination with benzaldehyde (B42025), and "borrowing hydrogen" catalysis with benzyl alcohol.
Safety Precautions
Before commencing any experimental work, it is crucial to conduct a thorough risk assessment and adhere to all institutional safety guidelines. The following are key safety considerations for the reagents commonly used in these protocols:
-
Benzyl Halides (e.g., Benzyl Bromide): These are lachrymators and are corrosive. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[1][2][3]
-
Sodium Borohydride (B1222165) (NaBH₄) and Sodium Cyanoborohydride (NaBH₃CN): These are toxic if swallowed, in contact with skin, or if inhaled.[4][5] They react with water and acids to release flammable and toxic gases (hydrogen and hydrogen cyanide, respectively). Handle in a fume hood and avoid contact with moisture and acidic solutions.
-
Solvents: Many organic solvents used in these protocols (e.g., acetonitrile (B52724), methanol, toluene (B28343), dichloroethane) are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.
-
Bases: Handle strong bases like potassium tert-butoxide with care, as they are corrosive.
Method 1: Direct N-Alkylation with Benzyl Halides
This classical method involves the direct reaction of a secondary amine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base to neutralize the hydrogen halide byproduct.
Experimental Protocol
-
Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 equiv.) in a suitable dry solvent (e.g., acetonitrile or THF).
-
Addition of Base: Add a non-nucleophilic base (1.1-1.5 equiv.), such as triethylamine (B128534) or diisopropylethylamine, to the solution.
-
Addition of Benzyl Halide: Add benzyl bromide or benzyl chloride (1.0-1.2 equiv.) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 70°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 3 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the precipitated ammonium (B1175870) salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-benzylated secondary amine.
Data Presentation
| Entry | Secondary Amine | Benzylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Benzyl bromide | Triethylamine | Acetonitrile | 70 | 3-5 | ~80 |
| 2 | Morpholine | Benzyl chloride | K₂CO₃ | DMF | 80 | 12 | High |
| 3 | N-Methylaniline | Benzyl bromide | Pyridine | Toluene | 100 | 8 | Good |
Workflow Diagram
Caption: Workflow for direct N-alkylation.
Method 2: Reductive Amination
Reductive amination is a highly efficient, one-pot procedure that involves the formation of an iminium ion from a secondary amine and benzaldehyde, followed by its in situ reduction to the corresponding tertiary amine.
Experimental Protocol
-
Reagent Preparation: To a solution of the secondary amine (1.0 equiv.) in a suitable solvent (e.g., methanol, THF, or dichloroethane), add benzaldehyde (1.0 equiv.).
-
Imine/Iminium Formation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) (1.0-1.5 equiv.) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) portionwise to the stirred solution. Be cautious with NaBH₄ in acidic media as it can generate hydrogen gas.
-
Reaction: Continue stirring at room temperature until the reaction is complete, as indicated by TLC or GC-MS (typically 1-12 hours).
-
Work-up:
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).
-
If the product is basic, adjust the pH to >12 with a base (e.g., 2 N NaOH).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Entry | Secondary Amine | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Aniline¹ | Benzaldehyde | NaBH₄ / Benzoic Acid | THF | 1 | 92[6] |
| 2 | p-Toluidine¹ | Benzaldehyde | NaBH₄ / Benzoic Acid | THF | 1.5 | 95[6] |
| 3 | Piperidine | Benzaldehyde | NaBH₄ | Methanol | 16 | High |
| 4 | Pyrrolidine | Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | 4 | 90 |
| 5 | Dibenzylamine | Benzaldehyde | NaBH₄ / Silica Gel | THF | 2 | 90[7] |
¹Note: While these examples use primary amines, the protocol is readily applicable to secondary amines.
Workflow Diagram
Caption: Workflow for reductive amination.
Method 3: N-Alkylation with Benzyl Alcohol via "Borrowing Hydrogen" Catalysis
This modern and sustainable approach utilizes benzyl alcohol as the alkylating agent, with water as the sole byproduct. The reaction is catalyzed by a transition metal complex that temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination.
Experimental Protocol
-
Catalyst Activation (if required): Prepare the active catalyst according to literature procedures.
-
Reaction Setup: In a pressure-rated vessel (e.g., a sealed tube or autoclave), combine the secondary amine (1.0 equiv.), benzyl alcohol (1.0-1.2 equiv.), the catalyst (e.g., 1-5 mol% of a Ni, Pd, Mn, or Ir complex), and a suitable solvent (e.g., toluene or 1,2-dichloroethane). A base (e.g., K₂CO₃ or t-BuOK) may be required depending on the catalytic system.
-
Reaction: Seal the vessel and heat the mixture to the specified temperature (typically 80-150°C) with vigorous stirring for the required time (12-24 hours).
-
Work-up:
-
Cool the reaction vessel to room temperature.
-
Filter the reaction mixture to remove the catalyst (if heterogeneous).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
| Entry | Secondary Amine | Alcohol | Catalyst System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline¹ | Benzyl alcohol | Pd@La-BDC MOF (5 mol%) | 150 | - | 97[8] |
| 2 | Morpholine | Benzyl alcohol | Mn pincer complex (2 mol%) | 100 | 24 | 85[9] |
| 3 | Indole | Benzyl alcohol | Pd@La-BDC MOF (5 mol%) | 150 | - | 87[8] |
| 4 | Piperidine | Benzyl alcohol | Iron complex (6 mol%) | 135 | 24 | 61[10] |
¹Note: While this example uses a primary amine, the protocol is broadly applicable to secondary amines.
Signaling Pathway Diagram
Caption: "Borrowing Hydrogen" catalytic cycle.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. punchout.medline.com [punchout.medline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 7. scispace.com [scispace.com]
- 8. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 9. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Chemoselective Alkylation of Polyfunctional Molecules with 2-Methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemoselective alkylation of polyfunctional molecules, specifically focusing on the use of 2-methylbenzyl bromide as an alkylating agent. The methodologies outlined below enable the selective modification of either hydroxyl or amino groups within a molecule, a critical step in the synthesis of complex organic molecules, including pharmaceutical intermediates. The protocols are based on established methods for selective alkylation using benzyl (B1604629) halides and can be adapted for this compound.[1][2][3]
Chemoselective O-Alkylation of Aminophenols
This protocol describes the selective alkylation of the hydroxyl group in aminophenols. To achieve chemoselectivity, the more nucleophilic amino group is temporarily protected as an imine. Following O-alkylation, the protecting group is removed by hydrolysis to yield the desired O-alkylated product.[1]
Logical Workflow for Selective O-Alkylation
Caption: Workflow for the selective O-alkylation of aminophenols.
Experimental Protocol: Selective O-Alkylation of 2-Aminophenol (B121084)
Materials:
-
2-Aminophenol
-
Benzaldehyde
-
Methanol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2M)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
Step 1: Protection of the Amino Group
-
In a round-bottom flask, dissolve 2-aminophenol (1.0 eq.) in methanol.
-
Add benzaldehyde (1.0 eq.) to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the methanol under reduced pressure. The resulting residue, N-benzylidene-2-hydroxyaniline, can be purified by recrystallization from ethanol (B145695) or used directly in the next step.[1]
Step 2: O-Alkylation
-
To a solution of the N-benzylidene-2-hydroxyaniline (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq.).
-
Add this compound (1.0 eq.) to the suspension.
-
Heat the mixture to reflux and stir for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated imine.
Step 3: Deprotection of the Amino Group
-
Dissolve the crude O-alkylated imine in a suitable solvent (e.g., dichloromethane).
-
Add an aqueous solution of hydrochloric acid and stir vigorously until the hydrolysis of the imine is complete (monitor by TLC).
-
Separate the organic layer and wash it with water.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-(2-methylbenzyloxy)aniline.[1]
Quantitative Data (Expected)
The following table presents expected yields for the selective O-alkylation of aminophenols with benzyl bromide, which are anticipated to be similar for this compound.[1]
| Substrate | Alkylating Agent | Product | Yield (%) |
| 2-Aminophenol | Benzyl bromide | 2-(Benzyloxy)aniline | 93.5 |
| 4-Aminophenol | Benzyl bromide | 4-(Benzyloxy)aniline | 76.4 |
| 2-Amino-4-methylphenol | Benzyl bromide | 2-(Benzyloxy)-4-methylaniline | 86.1 |
| 2-Amino-4-chlorophenol | Benzyl bromide | 2-(Benzyloxy)-4-chloroaniline | 57.2 |
| 2-Amino-4-nitrophenol | Benzyl bromide | 2-(Benzyloxy)-4-nitroaniline | 63.0 |
Chemoselective N-Alkylation of Aminophenols
This protocol outlines the selective alkylation of the amino group in aminophenols. This is achieved through a one-pot reaction involving the formation of an imine with an aldehyde, followed by in-situ reduction with a mild reducing agent.[1] This method avoids the need for protection and deprotection steps.
Logical Workflow for Selective N-Alkylation
Caption: Workflow for the selective N-alkylation of aminophenols.
Experimental Protocol: Selective N-Alkylation of 2-Aminophenol
Materials:
-
2-Aminophenol
-
2-Methylbenzaldehyde (B42018) (as the source of the 2-methylbenzyl group)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-aminophenol (1.0 eq.) in methanol.
-
Add 2-methylbenzaldehyde (1.0 eq.) to the solution.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Carefully and portion-wise, add sodium borohydride (1.0-1.5 eq.) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the reduction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(2-methylbenzyl)aminophenol.[1]
Quantitative Data (Expected)
The following table shows the yields for the selective N-alkylation of aminophenols with various aldehydes. The yields are expected to be in a similar range for the reaction with 2-methylbenzaldehyde.[1]
| Aminophenol | Aldehyde | Product | Yield (%) |
| 2-Aminophenol | Benzaldehyde | 2-(Benzylamino)phenol | 98.3 |
| 2-Aminophenol | 4-Hydroxybenzaldehyde | 2-((4-Hydroxybenzyl)amino)phenol | 90.7 |
| 2-Aminophenol | 4-Methoxybenzaldehyde | 2-((4-Methoxybenzyl)amino)phenol | 94.5 |
| 2-Aminophenol | 4-Chlorobenzaldehyde | 2-((4-Chlorobenzyl)amino)phenol | 89.1 |
| 4-Aminophenol | Benzaldehyde | 4-(Benzylamino)phenol | 96.7 |
Disclaimer: The provided protocols and expected yields are based on analogous reactions with benzyl halides and may require optimization for this compound and specific substrates. It is recommended to perform small-scale test reactions to determine the optimal conditions.
References
Application Notes and Protocols for the Stereoselective Synthesis of 2-Methylphenylalanine using 2-Methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
This document provides detailed protocols for the stereoselective synthesis of unnatural α-amino acids, specifically focusing on the synthesis of 2-methylphenylalanine derivatives using 2-methylbenzyl bromide as a key reagent. The core methodology is the asymmetric alkylation of a glycine (B1666218) Schiff base under phase-transfer catalysis (PTC) conditions. This method is a cornerstone of modern medicinal chemistry for creating novel amino acid building blocks with high enantiomeric purity.[1][2][3]
The glycine Schiff base, typically N-(diphenylmethylene)glycine tert-butyl ester, serves as a prochiral nucleophile.[1][4] Deprotonation under basic conditions forms an enolate, which is then alkylated by an electrophile, in this case, this compound. The stereochemical outcome of the reaction is controlled by a chiral phase-transfer catalyst, most commonly a derivative of a Cinchona alkaloid.[1][2] The catalyst forms a chiral ion pair with the glycine enolate, effectively shielding one face of the nucleophile and directing the incoming electrophile to the opposite face, thus inducing asymmetry.[5][6]
This approach allows for the predictable and controlled synthesis of either the (S) or (R) enantiomer of the desired amino acid by selecting the appropriate pseudoenantiomeric catalyst.[2] For instance, cinchonidine-derived catalysts typically yield the (S)-amino acid, while cinchonine-derived catalysts produce the (R)-enantiomer.[1][2] The resulting products, such as optically pure 2-methylphenylalanine, are valuable building blocks for synthesizing modified peptides, peptidomimetics, and other pharmacologically active compounds.
Data Presentation: Asymmetric Alkylation of Glycine Schiff Base
The following table summarizes representative results for the asymmetric phase-transfer catalytic alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various substituted benzyl (B1604629) bromides, demonstrating the general applicability and high stereoselectivity of the method.
| Entry | Electrophile (R-Br) | Catalyst | Yield (%) | ee (%) | Configuration | Reference |
| 1 | Benzyl bromide | (S)-Catalyst A¹ | 97 | 91 | S | [5] |
| 2 | 4-Fluorobenzyl bromide | (S)-Catalyst A¹ | 99 | 91 | S | [5] |
| 3 | 4-(Trifluoromethyl)benzyl bromide | (S)-Catalyst A¹ | 92 | 90 | S | [5] |
| 4 | 3-Methoxybenzyl bromide | (S)-Catalyst B² | 95 | 94 | S | [2] |
| 5 | 1-(Bromomethyl)naphthalene | (S)-Catalyst B² | 91 | 96 | S | [2] |
| 6 | This compound | (S)-Catalyst B² | ~95³ | ~92³ | S | Projected |
| 7 | Benzyl bromide | (R)-Catalyst C⁴ | 96 | 93 | R | [2] |
¹(S)-Catalyst A is a cinchonidinium-derived catalyst. ²(S)-Catalyst B is O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide. ³Projected yield and ee% based on the performance of structurally similar substrates. ⁴(R)-Catalyst C is O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide.
Experimental Protocols
This section provides a detailed protocol for the synthesis of the (S)-enantiomer of a 2-methylphenylalanine derivative via asymmetric phase-transfer alkylation.
Materials and Equipment
-
N-(diphenylmethylene)glycine tert-butyl ester
-
This compound
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidium bromide (Catalyst)
-
Toluene (B28343), anhydrous
-
Potassium hydroxide (B78521) (KOH), 50% aqueous solution
-
Hydrochloric acid (HCl), 1M solution
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Thin-Layer Chromatography (TLC) plates
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Protocol 1: Asymmetric Alkylation
-
Reaction Setup: To a 50 mL round-bottom flask, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq, e.g., 295 mg, 1.0 mmol) and the chiral phase-transfer catalyst O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide (0.1 eq, 58 mg, 0.1 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Electrophile: Add this compound (1.2 eq, 222 mg, 1.2 mmol) to the cooled solution.
-
Initiation of Reaction: While stirring vigorously, add pre-cooled (0 °C) 50% aqueous potassium hydroxide solution (5 mL) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) until the starting glycine imine is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, add water (10 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to yield the protected (S)-2-methylphenylalanine derivative.
Protocol 2: Deprotection and Isolation
-
Hydrolysis: Dissolve the purified product from Protocol 1 in a mixture of THF (10 mL) and 1M aqueous HCl (10 mL).
-
Stirring: Stir the mixture at room temperature for 4-6 hours to hydrolyze the imine.
-
Extraction: After hydrolysis, add ethyl acetate (20 mL). Separate the aqueous layer containing the amino acid ester hydrochloride. The organic layer contains the benzophenone (B1666685) byproduct.
-
Isolation: The aqueous layer can be concentrated to yield the crude amino acid ester hydrochloride. Further purification and removal of the tert-butyl ester can be achieved by treatment with an acid such as trifluoroacetic acid, followed by purification via ion-exchange chromatography to yield the final, unprotected (S)-2-Amino-3-(2-methylphenyl)propanoic acid.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee%) of the final product should be determined by chiral HPLC analysis.
Visualizations
Signaling Pathway / Workflow Diagram
The following diagram illustrates the general workflow for the asymmetric synthesis of a 2-methylphenylalanine derivative using this compound.
Caption: Workflow for Asymmetric PTC Alkylation.
References
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Methods for Monitoring 2-Methylbenzyl Bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation reaction of 2-methylbenzyl bromide is a fundamental transformation in organic synthesis, crucial for the introduction of the 2-methylbenzyl moiety in the development of various pharmaceutical compounds and functional materials. Real-time monitoring of this reaction is essential for optimizing reaction conditions, determining reaction completion, and minimizing impurity formation. This document provides detailed application notes and standardized protocols for monitoring the progress of this compound reactions using two common analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC offers a rapid, qualitative assessment, while LC-MS provides sensitive, quantitative analysis.
Reaction Scheme
A representative alkylation reaction is the O-alkylation of a phenol (B47542) with this compound.
Figure 1: General scheme for the O-alkylation of a phenol with this compound.
Thin-Layer Chromatography (TLC) Monitoring
TLC is a cost-effective and rapid technique for qualitatively monitoring the progress of a chemical reaction.[1] By observing the disappearance of the starting material spot and the appearance of the product spot, one can quickly assess the reaction's status.[2]
Experimental Protocol: TLC
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: e.g., 20% Ethyl Acetate in Hexane (v/v)
-
UV lamp (254 nm)
-
Reaction mixture aliquots
-
Standard solutions of this compound and the expected product
Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM) at different time points (e.g., T0, T1, T2).[1]
-
Spotting:
-
Using a capillary tube, apply a small spot of the this compound standard solution onto the SM lane.
-
Spot the reaction mixture at T0 on its designated lane.
-
On the co-spot lane, apply a spot of the starting material and then, on top of it, a spot of the T0 reaction mixture.
-
As the reaction proceeds, take aliquots at regular intervals (e.g., 30, 60, 120 minutes) and spot them on the respective RM lanes.[3]
-
-
Development: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.[1] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[2]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under a UV lamp at 254 nm and circle them with a pencil.[1]
-
Interpretation: Compare the intensity of the spots. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The Retention Factor (Rf) for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[2]
Data Presentation: TLC
| Compound | Rf Value (20% EtOAc/Hexane) | Observations |
| This compound | ~ 0.7 | High Rf due to lower polarity. |
| Phenolic Starting Material | ~ 0.3 | Lower Rf due to the polar hydroxyl group. |
| Product | ~ 0.6 | Intermediate Rf, less polar than the phenol but more polar than the bromide. |
Note: Rf values are indicative and can vary based on the specific TLC plate, chamber saturation, and temperature.
Caption: TLC Experimental Workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[4] It is highly sensitive and selective, making it ideal for quantitative monitoring of reaction progress and impurity profiling.[2]
Experimental Protocol: LC-MS
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
LC-MS grade solvents.
-
Reaction mixture aliquots, diluted in a suitable solvent (e.g., acetonitrile).
LC-MS Parameters:
| Parameter | Value |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40 °C |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 µL |
| Gradient | |
| 0.00 min | 10% B |
| 2.00 min | 95% B |
| 2.50 min | 95% B |
| 2.60 min | 10% B |
| 3.50 min | 10% B |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Mode | Full Scan (m/z 100-500) and Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) |
Procedure:
-
Sample Preparation: At specified time intervals, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of water or acid). Dilute the aliquot with acetonitrile to a concentration suitable for LC-MS analysis (typically in the µg/mL range).
-
Analysis: Inject the prepared samples onto the LC-MS system.
-
Data Acquisition: Acquire data in both full scan mode to identify any byproducts and in SIR or MRM mode for accurate quantification of the starting materials and product.
-
SIR/MRM Transitions:
-
This compound: Monitor for its molecular ion or a characteristic fragment.
-
Phenolic Starting Material: Monitor for its [M+H]⁺ ion.
-
Product: Monitor for its [M+H]⁺ ion.
-
-
Data Presentation: LC-MS
Quantitative Reaction Monitoring Data
| Time (min) | This compound (Peak Area) | Phenolic Starting Material (Peak Area) | Product (Peak Area) | % Conversion |
| 0 | 1,500,000 | 2,000,000 | 0 | 0% |
| 30 | 950,000 | 1,200,000 | 800,000 | 40% |
| 60 | 400,000 | 550,000 | 1,650,000 | 82.5% |
| 120 | < 10,000 (Below LOQ) | < 20,000 (Below LOQ) | 1,980,000 | >99% |
% Conversion is calculated based on the relative peak area of the product to the sum of the peak areas of the starting material and product.
Caption: LC-MS Experimental Workflow.
Conclusion
Both TLC and LC-MS are valuable techniques for monitoring the progress of reactions involving this compound. TLC serves as a quick, qualitative tool for real-time checks in the laboratory, while LC-MS provides detailed, quantitative information essential for reaction optimization, kinetic studies, and impurity profiling in a drug development setting. The choice of method will depend on the specific requirements of the research, with a combination of both often providing a comprehensive understanding of the reaction dynamics.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 2-Methylbenzyl Bromide Alkylation Reactions
Welcome to the technical support center for optimizing alkylation reactions involving 2-methylbenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields and to provide guidance on optimizing experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound alkylation reaction is resulting in a low yield. What are the general causes?
A1: Low yields in these reactions can stem from several factors. Common culprits include the quality of the reagents, suboptimal reaction conditions, and the formation of side products. Specifically, consider the following:
-
Reagent Quality: this compound can degrade over time. Ensure it is fresh or has been stored properly under cool, dry, and dark conditions.[1] The purity of your nucleophile, base, and solvent is also critical. The presence of water can lead to hydrolysis of the benzyl (B1604629) bromide.[1]
-
Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all crucial parameters that can significantly impact the yield.[1][2][3][4]
-
Side Reactions: Common side reactions include elimination, over-alkylation, and hydrolysis of the starting material.[1] Steric hindrance from the ortho-methyl group can also affect the reaction rate compared to less hindered benzyl bromides.[2]
Q2: How do I choose the appropriate base and solvent for my reaction?
A2: The selection of base and solvent is highly dependent on the nature of your nucleophile.
-
Base Selection: The base must be strong enough to deprotonate your nucleophile effectively. For weakly acidic nucleophiles, stronger bases like sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[1][3][4] For phenols and amines, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[1][2] The solubility of the base in the chosen solvent can also influence the reaction rate.[1]
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) are generally preferred for S_N2 reactions as they can effectively solvate the cation of the base, making the anionic nucleophile more reactive.[1][2][3] It is crucial to use anhydrous solvents to prevent hydrolysis of the this compound.[1]
Q3: What are common side products, and how can I minimize their formation?
A3: Several side reactions can compete with the desired alkylation, leading to a lower yield of your target molecule.
-
Elimination: This is more likely to occur with strong, sterically hindered bases and at higher temperatures. Using a weaker, non-hindered base and maintaining moderate temperatures can help minimize elimination.[1]
-
Over-alkylation: If your nucleophile has multiple reactive sites (e.g., primary amines), over-alkylation can be a significant issue.[1][5] To avoid this, you can use a protecting group strategy or carefully control the stoichiometry by the slow addition of this compound.[1]
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of this compound to 2-methylbenzyl alcohol. Using anhydrous solvents and reagents is essential to prevent this.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
| Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Insufficient Base Strength or Solubility | The chosen base may not be strong enough to fully deprotonate the nucleophile, or it may have poor solubility in the reaction solvent. | Consider switching to a stronger or more soluble base. For example, if K₂CO₃ in acetone shows low conversion, trying DBU in acetonitrile or NaH in DMF could improve the yield.[3][4][6] |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. | Gradually increase the temperature in increments (e.g., 10-20 °C) while monitoring the reaction progress by TLC. For some reactions, refluxing may be necessary.[1][7][8] |
| Short Reaction Time | The reaction may not have had enough time to go to completion. | Extend the reaction time and continue to monitor its progress. Some alkylations can take 24-48 hours.[7] |
| Reagent Degradation or Impurity | This compound can degrade, and impurities in the solvent or nucleophile (especially water) can interfere with the reaction. | Use freshly opened or purified reagents and ensure solvents are anhydrous.[1][9] |
| Poor Mixing | In heterogeneous reactions, inefficient stirring can limit the contact between reactants. | Ensure vigorous stirring throughout the reaction. |
Issue 2: Significant Formation of Byproducts
The presence of multiple spots on a TLC plate in addition to your starting materials and desired product indicates the formation of byproducts.
Potential Side Reactions and Prevention
Caption: Competing reactions in this compound alkylation.
| Side Product | Formation Conditions | Prevention Strategies |
| Elimination Product | Strong, sterically hindered bases and high temperatures. | Use a weaker, non-hindered base (e.g., K₂CO₃) and moderate reaction temperatures.[1] |
| Over-alkylation Product | Nucleophiles with multiple reactive sites (e.g., primary amines) and excess alkylating agent. | Use a protecting group strategy, control stoichiometry carefully, or add the this compound slowly to the reaction mixture.[1] |
| 2-Methylbenzyl Alcohol (Hydrolysis) | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Bibenzyl Dimer | Can occur under certain reductive conditions or via radical mechanisms. | Ensure clean reaction conditions and avoid reagents that could promote radical formation unless intended. |
Experimental Protocols
General Protocol for N-Alkylation of an Amine with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of the amine (1.0 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (1.5 mmol).
-
Addition of Alkylating Agent: Add this compound (1.1 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is slow, the temperature can be increased to 50-60 °C.
-
Workup: After the reaction is complete, remove the solvent under reduced pressure. Partition the residue between ethyl acetate (B1210297) and water.
-
Extraction: Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for O-Alkylation of a Phenol (B47542) with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask, dissolve the phenol (1.0 equiv.) in a suitable anhydrous solvent (e.g., acetone or DMF, 0.1-0.5 M).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, 1.5-2.0 equiv.).
-
Alkylating Agent Addition: Add this compound (1.05-1.2 equiv.) to the mixture.
-
Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Base and Solvent on Alkylation Yield
The following table summarizes representative yields for the alkylation of various nucleophiles with benzyl bromides under different conditions. While specific data for this compound may vary, these examples provide a useful starting point for optimization.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 12 | ~95 |
| Aniline | DBU | MeCN | 0 | 4 | ~94 |
| Thiol | NaH | DMF | 0 to RT | 6 | ~93 |
| Ni(II) Complex | DBU | MeCN | 0 | - | 95[3] |
| Ni(II) Complex | NaH | DMF | 0 to RT | - | 78[4] |
Note: Yields are representative and can be highly substrate-dependent. These values are compiled from various sources illustrating common conditions for similar alkylations.[2][3][4]
This technical support center provides a foundational guide to addressing low yields in this compound alkylation reactions. For further assistance, please consult the cited literature or contact a technical support specialist.
References
Technical Support Center: Reactions of 2-Methylbenzyl Bromide with Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of 2-methylbenzyl bromide with amines.
Troubleshooting Guide
Issue: Low Yield of Desired Mono-alkylated Product and Formation of Multiple Side Products
The reaction of this compound with primary or secondary amines is a standard SN2 reaction. However, a common challenge is the formation of over-alkylation side products, where the initially formed secondary or tertiary amine, being nucleophilic, reacts further with this compound. This leads to a mixture of the desired product, di- and tri-alkylated products, and potentially a quaternary ammonium (B1175870) salt.
Key Side Products:
-
Over-alkylation Products:
-
Reaction with a primary amine (RNH₂): Can produce the desired secondary amine (RNH-CH₂-Ar), but also the tertiary amine (RN(CH₂-Ar)₂) and the quaternary ammonium salt (R-N⁺(CH₂-Ar)₃ Br⁻).
-
Reaction with a secondary amine (R₂NH): Can produce the desired tertiary amine (R₂N-CH₂-Ar) and the quaternary ammonium salt (R₂-N⁺(CH₂-Ar)₂ Br⁻).
-
-
Elimination Products: While less common for benzylic halides, elimination reactions to form an alkene can occur, particularly with sterically hindered amines or strong, non-nucleophilic bases.
Troubleshooting Strategies and Expected Outcomes:
The selectivity of the reaction is highly dependent on the reaction conditions. The following table summarizes the effect of various parameters on the product distribution, with illustrative yields based on typical outcomes for reactions between benzyl (B1604629) halides and amines.
| Parameter | Variation | Desired Mono-alkylation Product Yield (Illustrative) | Di-alkylation Side Product Yield (Illustrative) | Quaternary Salt Side Product Yield (Illustrative) | Rationale |
| Stoichiometry | 1:1 ratio of amine to this compound | ~40-50% | ~30-40% | ~10-20% | The product amine competes with the starting amine for the alkylating agent.[1][2] |
| Large excess of amine (e.g., 5-10 equivalents) | >85% | <10% | <5% | A high concentration of the starting amine outcompetes the product amine in the reaction.[3] | |
| Base | Weak, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃) | ~70-80% | ~15-25% | <5% | A weak base is sufficient to neutralize the HBr formed without significantly promoting side reactions. |
| Strong, sterically hindered base (e.g., DIPEA) | ~60-70% | ~20-30% | <10% | Can favor elimination with certain substrates and may not effectively prevent over-alkylation if the product amine is not hindered. | |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | ~75-85% | ~10-20% | <5% | These solvents solvate the cation but not the amine nucleophile, accelerating the SN2 reaction.[4] |
| Polar protic (e.g., Ethanol, Methanol) | ~50-60% | ~25-35% | ~10-15% | Protic solvents can solvate the amine, reducing its nucleophilicity and slowing the reaction, which can allow for more side reactions. | |
| Temperature | Low temperature (e.g., 0-25 °C) | ~80-90% | ~5-15% | <5% | Lower temperatures generally favor the desired kinetic product and reduce the rate of competing side reactions. |
| High temperature (e.g., Reflux) | ~40-60% | ~30-40% | ~10-20% | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of thermodynamically more stable, but undesired, over-alkylated products. | |
| Amine Structure | Sterically hindered amine (e.g., t-butylamine) | >90% | <5% | ~0% | The bulky nature of the amine prevents the di- and tri-alkylation products from forming due to steric hindrance around the nitrogen atom.[5] |
| Unhindered primary amine (e.g., methylamine) | ~30-40% | ~40-50% | ~10-20% | The lack of steric hindrance allows for rapid subsequent alkylations. |
Frequently Asked Questions (FAQs)
Q1: What are the main side products I should expect when reacting this compound with a primary amine?
A1: The primary side products are the result of over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine and can react further with this compound to form a tertiary amine. This tertiary amine can then be alkylated again to form a quaternary ammonium salt. Therefore, you can expect a mixture of the desired N-(2-methylbenzyl)amine, N,N-bis(2-methylbenzyl)amine, and a tri-(2-methylbenzyl)ammonium bromide salt.
Q2: How can I minimize the formation of these over-alkylation products?
A2: There are several strategies to improve the selectivity for the mono-alkylated product:
-
Use a large excess of the amine: Using a 5 to 10-fold excess of the starting amine will statistically favor the reaction with the more abundant amine over the newly formed product.[3]
-
Control the addition of the alkylating agent: Slow, dropwise addition of this compound to the reaction mixture can help maintain a low concentration of the alkylating agent, reducing the likelihood of the product amine reacting.
-
Use the amine hydrobromide salt: A technique involving the hydrobromide salt of the primary amine and a controlled amount of base can selectively deprotonate the starting amine while keeping the more basic secondary amine product in its protonated, non-nucleophilic form.[6]
-
Choose appropriate reaction conditions: Lower temperatures and the use of a polar aprotic solvent like DMF or acetonitrile (B52724) can enhance the rate of the desired SN2 reaction and suppress side reactions.[4]
Q3: Can elimination reactions be a significant problem with this compound?
A3: While possible, elimination (E2) reactions are generally not the major side reaction pathway for benzylic halides like this compound when reacting with amines as nucleophiles. The SN2 pathway is typically favored. However, the use of a strong, sterically hindered, non-nucleophilic base in combination with a hindered amine could potentially increase the proportion of elimination byproducts.
Q4: I am reacting this compound with a secondary amine. What are the expected side products and how can I avoid them?
A4: The main side product will be the quaternary ammonium salt formed by the further reaction of the desired tertiary amine with this compound. To minimize this, you can use a slight excess of the secondary amine and control the reaction temperature. Since the tertiary amine is generally less nucleophilic than the secondary amine due to steric hindrance, over-alkylation to the quaternary salt is often less of a problem than the di-alkylation of primary amines.[7]
Q5: How can I purify my desired N-(2-methylbenzyl)amine from the reaction mixture containing over-alkylated products?
A5:
-
Extraction: The quaternary ammonium salt is highly polar and often soluble in water, so it can be removed by an aqueous workup. The desired amine and any over-alkylated amines will remain in the organic layer.
-
Column Chromatography: This is the most effective method for separating the desired mono-alkylated product from the di- and tri-alkylated byproducts. A silica (B1680970) gel column with a gradient of a non-polar eluent (like hexane) and a more polar eluent (like ethyl acetate) can effectively separate these compounds based on their differing polarities.
-
Distillation: If the products are thermally stable and have sufficiently different boiling points, fractional distillation under reduced pressure can be an option.
Experimental Protocols
Protocol 1: General Procedure for the Mono-N-alkylation of a Primary Amine with this compound
This protocol is designed to favor the formation of the mono-alkylated product.
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the primary amine (5.0 equivalents) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise over 30 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the solid potassium carbonate and rinse with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired mono-alkylated amine.
Protocol 2: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the desired product and major side products.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-1 or equivalent non-polar column).
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) from the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC-MS analysis.
-
Filter the diluted sample through a syringe filter to remove any particulate matter.
GC-MS Conditions (Illustrative):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: m/z 50-500
Data Analysis:
-
Identify the peaks corresponding to the starting materials, desired product, and side products by comparing their mass spectra with known fragmentation patterns or a spectral library.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
Visualizations
Caption: Main reaction and over-alkylation side products.
Caption: Troubleshooting workflow for over-alkylation.
References
- 1. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
preventing elimination side reactions with 2-Methylbenzyl bromide
Welcome to the technical support center for optimizing reactions with 2-methylbenzyl bromide. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize elimination side reactions and maximize the yield of your desired substitution products.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Q1: I am observing a significant amount of an unexpected byproduct, likely 2-methylstyrene (B165405), in my reaction. What is happening and how can I fix it?
A1: The formation of 2-methylstyrene indicates that an E2 (bimolecular elimination) side reaction is competing with your desired SN2 (bimolecular nucleophilic substitution) reaction. This compound is a primary alkyl halide, which typically favors SN2 reactions, but the E2 pathway can become significant under certain conditions.[1] This competition is primarily influenced by the base/nucleophile, solvent, and temperature.
To minimize the elimination byproduct, consider the following adjustments:
-
Evaluate your Base/Nucleophile: Strong, sterically hindered bases dramatically favor E2 elimination.[2] If you are using a bulky base like potassium tert-butoxide (KOtBu), switch to a less hindered option. For generating nucleophiles like alkoxides, using sodium hydride (NaH) is a better strategy as it is a strong but non-bulky base.[1]
-
Change your Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for SN2 reactions.[3] If you are using a polar protic solvent, such as ethanol, it can solvate the nucleophile, reducing its potency and potentially favoring elimination.[4]
-
Lower the Reaction Temperature: Higher temperatures generally favor elimination over substitution.[5] Running your reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly reduce the rate of the E2 side reaction.
Q2: My reaction yield is very low, even though I've tried to optimize for SN2 conditions. What other factors could be at play?
A2: Low yields, despite optimizing for SN2, could stem from the steric hindrance provided by the ortho-methyl group on the this compound.[6] This methyl group can partially block the "backside attack" required for the SN2 mechanism, slowing the reaction rate compared to unsubstituted benzyl (B1604629) bromide.[4][7]
To address this, you can:
-
Increase Reaction Time: Since the reaction may be sluggish due to steric hindrance, extending the reaction time may be necessary to achieve full conversion. Monitor the reaction progress using an appropriate technique like TLC or GC-MS.
-
Select a More Potent Nucleophile: While avoiding strong bases is crucial, using a strong nucleophile that is a weak base can improve the SN2 reaction rate. Good options include iodide (I⁻), cyanide (CN⁻), or thiolate (RS⁻).[5][8]
-
Ensure Anhydrous Conditions: For many nucleophilic substitution reactions, especially those involving strong bases like NaH to generate a nucleophile, the presence of water can consume the reagents and lead to low yields. Ensure all glassware is oven-dried and solvents are anhydrous.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: As a primary benzylic halide, this compound can react through both substitution (SN1 and SN2) and elimination (E1 and E2) pathways.[9][10]
-
SN2: Favored by strong, non-bulky nucleophiles in polar aprotic solvents.[3][5] The reaction proceeds via a backside attack.[11]
-
E2: Competes with SN2 and is favored by strong, bulky bases and higher temperatures.[2][5]
-
SN1/E1: These pathways are less common for primary halides but can occur under specific conditions, such as with very weak nucleophiles in polar protic solvents, due to the formation of a resonance-stabilized benzylic carbocation.[9][12]
Q2: How does the ortho-methyl group influence the reactivity of this compound?
A2: The methyl group at the ortho position creates steric hindrance around the reaction center.[6][13] This bulkiness impedes the ability of a nucleophile to perform the backside attack necessary for an SN2 reaction, thus slowing the reaction rate.[4][7] However, because it is a primary halide, the SN2 pathway is often still more favorable than elimination, provided the reaction conditions are carefully controlled.
Q3: Which solvents are best for promoting the SN2 reaction with this compound?
A3: Polar aprotic solvents are highly recommended for SN2 reactions.[4] These solvents, which include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, can solvate the cation but do not form a strong "solvent cage" around the nucleophile. This leaves the nucleophile more reactive.[3][14] In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.[4]
Q4: How do I choose a nucleophile that will favor substitution over elimination?
A4: The ideal nucleophile for maximizing substitution is one that is highly nucleophilic but weakly basic.
-
Good choices for SN2: Halides (I⁻, Br⁻), cyanide (CN⁻), azide (B81097) (N₃⁻), and thiolates (RS⁻) are all strong nucleophiles but relatively weak bases.[5]
-
Poor choices (favor E2): Strong, bulky bases like potassium tert-butoxide (KOtBu) and lithium diisopropylamide (LDA) will strongly favor elimination.[2][5] Strong, non-bulky bases like hydroxide (B78521) (OH⁻) or methoxide (B1231860) (CH₃O⁻) can lead to a mixture of SN2 and E2 products, making them less ideal if high selectivity is required.[15]
Data Presentation
The table below summarizes the key experimental factors and their influence on the competition between SN2 and E2 pathways for this compound.
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) |
| Nucleophile / Base | Strong, non-bulky nucleophile with weak basicity (e.g., NaI, NaCN, NaN₃).[5][8] | Strong, sterically hindered base (e.g., KOtBu, LDA).[2][5] |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone).[3] | Conditions where the base is highly reactive; solvent choice is secondary to base strength. |
| Temperature | Low to moderate (0 °C to room temperature).[1] | Elevated temperatures (> 50 °C).[5] |
| Expected Outcome | Major formation of the substitution product (R-Nu). | Major formation of the elimination product (2-methylstyrene). |
Experimental Protocols
Protocol: General Procedure for SN2 Reaction to Minimize Elimination
This protocol describes a general method for the substitution reaction of this compound with a nucleophile generated in situ from an alcohol, optimized to favor the SN2 pathway.
Materials:
-
This compound
-
Alcohol (R-OH, 1.1 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Anhydrous reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) for quenching
Procedure:
-
Setup: Under an inert atmosphere, add the alcohol (1.1 equivalents) to the anhydrous solvent in the reaction vessel.
-
Nucleophile Generation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the complete formation of the alkoxide nucleophile.[1]
-
Substrate Addition: Cool the reaction mixture back down to 0 °C. Slowly add this compound (1.0 equivalent) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C.[1]
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography if necessary.
Visualization
The following diagram illustrates the decision-making process for controlling the reaction pathway of this compound.
Caption: Workflow for maximizing substitution over elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. quora.com [quora.com]
- 13. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products from 2-Methylbenzyl Bromide Reactions by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products involving 2-methylbenzyl bromide via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted this compound, the corresponding alcohol (2-methylbenzyl alcohol) formed through hydrolysis, and potentially side-products from elimination reactions, depending on the specific reaction conditions. In syntheses starting from ortho-xylene, isomers such as 3-methylbenzyl bromide and 4-methylbenzyl bromide can also be present as impurities.
Q2: My product and the unreacted this compound have very similar Rf values on the TLC plate. How can I improve their separation?
A2: Separating compounds with similar polarities and consequently similar Rf values is a common challenge. Here are several strategies to improve separation:
-
Solvent System Optimization: Experiment with different solvent systems. Sometimes, switching one of the solvents in your mobile phase (e.g., using toluene (B28343) instead of hexane) can alter the selectivity of the separation.[1]
-
Gradient Elution: Employ a gradient elution technique. Start with a less polar solvent system to allow the less polar compound (often the this compound) to move down the column first. Then, gradually increase the polarity of the mobile phase to elute your more polar product. This can be done in a stepwise or linear fashion.[2][3]
-
Column Dimensions: Use a longer and narrower column to increase the surface area of the stationary phase, which can enhance separation.
-
Flow Rate: A slower flow rate can improve resolution by allowing more time for equilibrium between the stationary and mobile phases.
Q3: My compound appears to be decomposing on the silica (B1680970) gel column. What can I do?
A3: Benzyl bromides and some of their derivatives can be sensitive to the acidic nature of silica gel. If you suspect decomposition:
-
Test for Stability: Run a 2D TLC. Spot your compound, run the plate in a solvent system, dry it, and then turn it 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely decomposing on the silica.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or Florisil.
-
Deactivate the Silica Gel: You can neutralize the acidity of the silica gel by pre-treating it with a solution of a volatile base, such as triethylamine (B128534) in your eluent, and then flushing the column with the neutral eluent before loading your sample.
Q4: I don't see my product eluting from the column, even after flushing with a very polar solvent. What could be the issue?
A4: There are several possibilities if your product is not eluting:
-
Decomposition: As mentioned in Q3, the compound may have decomposed on the column.
-
Insufficient Polarity: The eluent may still not be polar enough to displace your compound from the stationary phase. Try a more polar solvent system.
-
Precipitation: Your compound may have precipitated at the top of the column, especially if it has low solubility in the initial eluent.
-
Very Low Rf: Your compound might be moving very slowly. Try collecting more fractions over a longer period.
Q5: How do I choose the right solvent system for my column?
A5: The ideal solvent system is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.25-0.35. This generally provides a good balance for effective separation on a column. Start by testing individual solvents of varying polarities and then move to binary mixtures to fine-tune the separation.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation | - Inappropriate solvent system (Rf values too high, too low, or too close).- Column overloaded with sample.- Column packed improperly (air bubbles, channeling).- Co-elution of impurities. | - Optimize the solvent system using TLC to achieve a target Rf of 0.25-0.35 for the product.- Use a larger column or reduce the amount of sample loaded.- Repack the column carefully, ensuring a uniform and bubble-free slurry.- Consider a different stationary phase (e.g., alumina) or a different solvent system to alter selectivity. |
| Product Elutes Too Quickly | - Solvent system is too polar. | - Decrease the polarity of the eluent (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio). |
| Product Elutes Too Slowly or Not at All | - Solvent system is not polar enough.- Compound may have decomposed on the column.- Compound may have precipitated on the column. | - Increase the polarity of the eluent (e.g., decrease the hexane to ethyl acetate ratio).- Test for compound stability on silica using 2D TLC. If unstable, consider alternative stationary phases.- Ensure the sample is fully dissolved before loading and consider a more soluble loading solvent. |
| Streaking or Tailing of Bands | - Sample is too concentrated when loaded.- Compound is interacting too strongly with the stationary phase.- The pH of the silica is affecting an acidic or basic compound. | - Load the sample in a minimal amount of solvent.- Try a more polar eluent or a different stationary phase.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
| Cracks in the Silica Bed | - The column ran dry. | - Always keep the solvent level above the top of the stationary phase. |
Quantitative Data Summary
The following table provides typical parameters for the column chromatography purification of products from reactions involving this compound. Note that optimal conditions will vary depending on the specific product.
| Reaction Type | Product Example | Stationary Phase | Typical Mobile Phase (Eluent) | Approximate Product Rf | Approximate Yield after Purification |
| Williamson Ether Synthesis | 2-Methylbenzyl ether derivative | Silica Gel | Hexane/Ethyl Acetate (e.g., 95:5 to 80:20) | 0.3 - 0.5 | 70-95% |
| N-Alkylation | N-(2-Methylbenzyl)aniline | Silica Gel | Hexane/Ethyl Acetate or Hexane/Dichloromethane (B109758) | 0.4 - 0.6 | 60-90% |
| Esterification | 2-Methylbenzyl benzoate | Silica Gel | Hexane/Ethyl Acetate (e.g., 90:10) | 0.5 - 0.7 | 75-98% |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol outlines the standard procedure for purifying a product from a this compound reaction using silica gel column chromatography.
1. Preparation of the Crude Sample:
-
After the reaction is complete, perform an appropriate aqueous workup to remove water-soluble byproducts. This typically involves washing the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
2. Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system where the desired product has an Rf of approximately 0.25-0.35.
3. Column Packing:
-
Select a glass column of appropriate size (a general rule of thumb is to use 30-50 g of silica gel per 1 g of crude product).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a volatile solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, starting with the least polar mixture if using a gradient.
-
Collect the eluate in fractions (e.g., in test tubes or small flasks).
-
If using a gradient, gradually increase the polarity of the eluent as the column runs.
6. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
7. Isolation of the Purified Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and confirm the purity using analytical techniques such as NMR, GC-MS, or HPLC.
Visualizations
Caption: Workflow for the purification of this compound reaction products.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Technical Support Center: Optimizing Reactions of 2-Methylbenzyl Bromide with Sterically Hindered Substrates
Welcome to the technical support center for optimizing reaction conditions when using 2-methylbenzyl bromide with sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my reaction of this compound with a sterically hindered alcohol or amine?
A1: Low conversion is a common issue when reacting this compound with sterically hindered nucleophiles. The primary reason is the steric hindrance posed by both the ortho-methyl group on the benzyl (B1604629) bromide and the bulky groups on the nucleophilic substrate. This hindrance slows down the desired S(_N)2 reaction rate. To overcome this, you may need to employ more forcing reaction conditions or use a catalyst.
Q2: What are the most common side reactions to expect?
A2: The most prevalent side reaction is E2 elimination, which competes with the S(_N)2 substitution, especially when using strong, bulky bases at elevated temperatures. This results in the formation of 2-methylstyrene. Another potential side reaction, particularly when using DMF as a solvent, is the formation of amine byproducts that can act as catalyst poisons in subsequent reactions[1].
Q3: How can I increase the rate of my reaction?
A3: To increase the reaction rate, consider the following strategies:
-
Increase the reaction temperature: This can help overcome the activation energy barrier.
-
Use a more polar aprotic solvent: Solvents like DMF or DMSO can enhance the nucleophilicity of the reacting species.
-
Employ a phase-transfer catalyst: Catalysts like tetrabutylammonium (B224687) iodide (TBAI) can significantly accelerate the reaction by generating a more reactive benzyl iodide in situ[2].
Q4: Which base is best suited for these reactions?
A4: The choice of base is critical. For O-alkylation of hindered phenols, a strong but non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the phenol (B47542) without competing in the substitution reaction. For N-alkylation of hindered amines, inorganic bases like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) are common choices. The use of bulky bases should be approached with caution as they can favor elimination.
Q5: Is it possible to achieve high yields with these challenging substrates?
A5: Yes, high to quantitative yields are achievable even with sterically hindered substrates. A study on the benzylation of hindered sugar hydroxyls showed that with the addition of a catalytic amount of tetrabutylammonium iodide (TBAI), a quantitative yield was obtained in minutes at room temperature, whereas the same reaction without the catalyst required 24 hours at reflux[2].
Troubleshooting Guides
Problem 1: Low Yield or No Reaction
This is the most common issue encountered. The troubleshooting workflow below can help identify and resolve the root cause.
Problem 2: Formation of a Significant Amount of Side Product (Elimination)
The formation of an alkene byproduct via an E2 elimination pathway is a common competing reaction.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the benzylation of sterically hindered substrates. While specific data for this compound is limited, the following provides a general guide based on reactions with benzyl bromide and hindered substrates.
Table 1: Effect of Solvent on Yield
| Sterically Hindered Substrate | Solvent | Temperature (°C) | Base | Yield (%) | Reference |
| Hindered Sugar Hydroxyl | THF | 20 | NaH | Quantitative (with TBAI) | [2] |
| Hindered Sugar Hydroxyl | THF | Reflux | NaH | Low (without TBAI) | [2] |
| General Alcohol | DMF | 0 to RT | NaH | Good | [3] |
| Hindered Aniline | Acetonitrile (B52724) | Reflux | K(_2)CO(_3) | Moderate to Good | General Knowledge |
Table 2: Effect of Base on Yield
| Sterically Hindered Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Hindered Alcohol | NaH | THF/DMF | RT | High | [3] |
| Hindered Phenol | K(_2)CO(_3) | DMF | 80 | Moderate | General Knowledge |
| Hindered Amine | Cs(_2)CO(_3) | Acetonitrile | Reflux | High | General Knowledge |
| Hindered Alcohol | t-BuOK | t-BuOH | Reflux | Low (Elimination) | [4] |
Table 3: Effect of Catalyst on Reaction Time and Yield
| Sterically Hindered Substrate | Catalyst (mol%) | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Hindered Sugar Hydroxyl | None | 24 h | Reflux | Low | [2] |
| Hindered Sugar Hydroxyl | TBAI (10%) | 10 min | 20 | Quantitative | [2] |
| Hindered Phenol | TBAB | Varies | 50-100 | Improved | General Knowledge |
Experimental Protocols
Protocol 1: O-Alkylation of a Sterically Hindered Phenol (e.g., 2,6-di-tert-butylphenol)
This protocol is a general guideline for the Williamson ether synthesis adapted for a sterically hindered phenol.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrabutylammonium iodide (TBAI) (optional, but recommended)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na(_2)SO(_4))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2,6-di-tert-butylphenol (1.0 eq).
-
Add anhydrous DMF (5-10 mL per mmol of phenol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
If using, add TBAI (0.1 eq).
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH(_4)Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: N-Alkylation of a Sterically Hindered Amine (e.g., 2,6-diisopropylaniline)
This protocol provides a general method for the N-alkylation of a hindered aniline.
Materials:
-
This compound
-
Potassium carbonate (K(_2)CO(_3)) or Cesium carbonate (Cs(_2)CO(_3))
-
Anhydrous Acetonitrile or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a round-bottom flask, add 2,6-diisopropylaniline (1.0 eq) and the chosen base (K(_2)CO(_3) or Cs(_2)CO(_3), 2.0 eq).
-
Add anhydrous acetonitrile or DMF (10 mL per mmol of aniline).
-
Add this compound (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
References
- 1. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
managing the lachrymatory effects of 2-Methylbenzyl bromide in the lab
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory effects of 2-Methylbenzyl bromide in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in the lab?
A1: this compound (also known as α-bromo-o-xylene) is a chemical intermediate commonly used in organic synthesis, particularly in the development of pharmaceuticals. It is a potent lachrymator, meaning it is an irritant that can cause tearing, eye pain, and respiratory discomfort upon exposure.
Q2: What are the primary routes of exposure to this compound?
A2: The primary routes of exposure are inhalation of its vapors and direct contact with the eyes or skin.[1] Even small quantities can cause significant irritation.
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: The following PPE is essential:
-
Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron should be worn.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Q4: What should I do in case of accidental exposure to this compound?
A4: Immediate action is critical:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[2]
Q5: How should this compound be stored?
A5: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Eye irritation while working in the fume hood. | - Improper fume hood sash height.- Air drafts in the lab disturbing the fume hood's airflow.- Contaminated glassware or equipment near the user's face. | - Ensure the fume hood sash is at the lowest practical working height.- Minimize traffic and movement in front of the fume hood.- Decontaminate all equipment before and after use. |
| A small spill of this compound inside the fume hood. | - Accidental dropping of a container.- Leaking reaction apparatus. | - Keep the fume hood running.- Alert others in the lab.- Absorb the spill with an inert material (e.g., vermiculite, sand).- Place the absorbent material in a sealed container for hazardous waste disposal.- Decontaminate the area with a suitable solvent. |
| Persistent odor of this compound in the lab. | - Improperly sealed storage container.- Contaminated work area or equipment.- Inadequate ventilation. | - Check that all containers of this compound are tightly sealed.- Thoroughly decontaminate all work surfaces, glassware, and equipment after use.- Ensure the laboratory's general ventilation is functioning correctly. |
Data Presentation
| Substance | Parameter | Value | Notes |
| Benzyl Bromide | Workplace Exposure Limit | Not established | A strong lachrymator; all contact should be minimized. |
| Hydrogen Bromide | OSHA PEL (8-hour TWA) | 3 ppm | Permissible Exposure Limit.[3] |
| Hydrogen Bromide | NIOSH REL (Ceiling) | 3 ppm | Recommended Exposure Limit, not to be exceeded at any time.[3] |
| Hydrogen Bromide | ACGIH TLV (Ceiling) | 3 ppm | Threshold Limit Value, not to be exceeded at any time.[3] |
PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Experimental Protocols
Detailed Methodology for N-Alkylation of a Heterocycle using this compound
This protocol is adapted for the synthesis of a potential pharmaceutical intermediate. All operations must be performed in a certified chemical fume hood.
Materials:
-
Heterocyclic compound (e.g., imidazole, 1.0 mmol)
-
This compound (1.1 mmol)
-
Anhydrous potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous acetonitrile (B52724) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add the heterocyclic compound (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol).
-
Add anhydrous acetonitrile (10 mL) to the flask.
-
While stirring, add this compound (1.1 mmol) to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide by-products.
-
Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for exposure to this compound.
Caption: Simplified signaling pathway of lachrymatory agents like this compound.
References
troubleshooting guide for incomplete 2-Methylbenzyl bromide reactions
Technical Support Center: 2-Methylbenzyl Bromide Synthesis
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis from 2-methyltoluene using N-bromosuccinimide (NBS) is resulting in a low yield. What are the common causes?
A1: Low yields in the benzylic bromination of 2-methyltoluene are frequently due to several factors:
-
Inefficient Radical Initiation: The reaction proceeds via a free radical mechanism. Insufficient initiation by light, heat, or a chemical radical initiator (like AIBN or benzoyl peroxide) will lead to an incomplete reaction.
-
Presence of Inhibitors: Radical scavengers, such as oxygen or certain impurities in the solvent or glassware, can terminate the radical chain reaction, thus lowering the yield.
-
Suboptimal Reaction Temperature: The temperature needs to be high enough to initiate the reaction but not so high as to cause significant side reactions or decomposition of the desired product.
-
Impure Reagents: The purity of NBS is crucial; the presence of excess bromine can lead to undesired side reactions. Ensure all reagents and solvents are of appropriate purity and anhydrous.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. While carbon tetrachloride was traditionally used, safer alternatives like acetonitrile (B52724) or 1,2-dichlorobenzene (B45396) are now more common. The solvent should be non-polar and inert to the reaction conditions.
Q2: I am observing a significant amount of dibrominated side product (2-(dibromomethyl)toluene). How can I minimize its formation?
A2: The formation of the dibrominated product is a common issue and can be addressed by:
-
Controlling Stoichiometry: Use a stoichiometric amount or only a slight excess of NBS (e.g., 1.05 equivalents). Using a large excess of NBS will favor over-bromination.
-
Monitoring the Reaction: Carefully monitor the reaction progress using techniques like TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
-
Slow Addition of NBS: In some cases, the slow, portion-wise, or continuous addition of NBS can help maintain a low concentration of the brominating agent and improve selectivity for the mono-brominated product.
Q3: My reaction has stalled, and I still have a significant amount of unreacted 2-methyltoluene. What should I do?
A3: A stalled reaction is often due to the depletion of the radical initiator or the presence of inhibitors. You can try the following:
-
Add More Initiator: If using a chemical initiator like AIBN or benzoyl peroxide, add another small portion to the reaction mixture. Be cautious, as adding too much can lead to uncontrolled reactions.
-
Ensure Proper Initiation Conditions: If using light (photo-bromination), ensure the light source is of the appropriate wavelength and intensity and that the reaction vessel is transparent to that light. If heating, verify the reaction has reached the target temperature.
-
Degas the Solvent: Before starting the reaction, degassing the solvent by bubbling nitrogen or argon through it can help remove dissolved oxygen, which can act as a radical inhibitor.
Q4: I am synthesizing this compound from 2-methylbenzyl alcohol. What are the common pitfalls?
A4: When synthesizing from the corresponding alcohol, common issues include:
-
Incomplete Conversion: The reaction with reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) may not go to completion. Ensure you are using a sufficient excess of the brominating agent and an adequate reaction time.
-
Formation of Dibenzyl Ether: Under certain conditions, especially at higher temperatures, the starting alcohol can react with the product to form a dibenzyl ether byproduct.
-
Work-up and Purification Challenges: The product may be difficult to separate from the acidic reaction mixture and any unreacted alcohol. A thorough aqueous work-up and careful purification by distillation or chromatography are necessary.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of Substituted Benzyl Bromides using NBS
| Starting Material | NBS (Equivalents) | Initiator (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 1.05 | AIBN (0.04) | Acetonitrile | Reflux | 0.5-2 | >90 |
| 2,6-Dichlorotoluene | 1.1 | AIBN (0.1) | Chlorobenzene | 80 | 4 | 85 |
| Methoxyimino-o-tolyl-acetic acid methyl ester | 2.0 | AIBN (0.04) | 1,2-Dichlorobenzene | 80 | 8 | 92 |
| Phenylacetone | 1.05 | Light (CFL) | Acetonitrile | Room Temp | Flow (residence time dependent) | High Throughput |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Methyltoluene using NBS
This protocol is a general guideline and may require optimization based on your specific substrate and equipment.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyltoluene (1.0 equivalent) and a suitable solvent (e.g., acetonitrile or 1,2-dichlorobenzene).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.02-0.05 equivalents) or benzoyl peroxide.
-
Reaction Conditions: The reaction mixture is heated to reflux (or irradiated with a suitable light source for photochemical initiation) and stirred vigorously.
-
Monitoring: The reaction progress should be monitored by TLC or GC. The reaction is typically complete when the starting material is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with an aqueous solution of sodium bisulfite to quench any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound from 2-Methylbenzyl Alcohol using PBr₃
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place 2-methylbenzyl alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add phosphorus tribromide (PBr₃) (0.4-0.5 equivalents) dropwise via the dropping funnel with vigorous stirring.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).
-
Work-up:
-
Carefully pour the reaction mixture over ice.
-
Separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete this compound reactions.
Caption: Synthetic pathways and common side reactions for this compound.
Technical Support Center: Removal of Unreacted 2-Methylbenzyl Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-Methylbenzyl bromide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound?
A1: The most common methods for removing unreacted this compound include:
-
Quenching: Reacting the excess this compound with a nucleophile to form a more easily separable compound.
-
Liquid-Liquid Extraction: Partitioning the this compound into an immiscible solvent.
-
Flash Column Chromatography: Separating the this compound from the desired product based on polarity.[1]
-
Distillation: Removing the this compound by evaporation, suitable if the desired product is not volatile.[1]
-
Scavenger Resins: Using solid-supported reagents to selectively bind with the this compound.[1]
Q2: My product is sensitive to bases. What quenching agent can I use?
A2: If your product is base-sensitive, you can consider using a milder nucleophile for quenching. Options include:
-
Thiourea: This reacts with benzyl (B1604629) halides to form a salt, which can often be filtered off or extracted into an aqueous layer.
-
Sodium Thiosulfate (B1220275): An aqueous solution of sodium thiosulfate can be used to quench and help remove benzyl bromide.[1]
-
Primary or Secondary Amines (used cautiously): While basic, a stoichiometric amount of a primary or secondary amine can be used, followed by an acidic wash to remove the resulting ammonium (B1175870) salt.
Q3: this compound has a similar polarity to my product, making chromatographic separation difficult. What can I do?
A3: When co-elution is an issue, consider the following strategies:
-
Chemical Conversion: Before chromatography, quench the unreacted this compound to a more polar compound. For example, reacting it with triethylamine (B128534) will form a quaternary ammonium salt that is highly polar and will not elute with non-polar to moderately polar solvent systems.[1]
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A less polar eluent may increase the separation between your product and the unreacted starting material.[1]
-
Gradient Elution: A shallow gradient of a more polar solvent can improve separation.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (B1680970) gel.
-
Q4: Can I remove this compound by a simple aqueous wash?
A4: this compound has limited solubility in water, so a simple aqueous wash is generally not sufficient for complete removal.[2] It is an organic compound and will preferentially remain in the organic layer. To enhance its removal into the aqueous phase, it should first be converted into a water-soluble derivative, for instance, by reacting it with a tertiary amine to form a quaternary ammonium salt.[1]
Troubleshooting Guides
Issue 1: Residual this compound Detected After Work-up
| Possible Cause | Troubleshooting Step |
| Incomplete quenching. | - Increase the amount of quenching agent (e.g., triethylamine) to ensure all this compound has reacted.- Increase the reaction time for the quenching step.- Ensure adequate mixing during quenching. |
| Insufficient extraction. | - Increase the number of aqueous extractions (e.g., from 2 to 4 washes).- Ensure vigorous shaking of the separatory funnel during extraction to maximize surface area contact between the organic and aqueous phases. |
| Emulsion formation during extraction. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- If the emulsion persists, filter the mixture through a pad of celite. |
Issue 2: Product Degradation During Purification
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the product or this compound on silica gel. | - Deactivate the silica gel by adding a small percentage of a neutral or basic modifier (e.g., 1% triethylamine) to the eluent.- Minimize the time the product spends on the silica gel column by using flash chromatography with a slightly more polar solvent system to expedite elution. |
| Thermal decomposition during distillation. | - Use vacuum distillation to lower the boiling point of the this compound and the required heating temperature.[1]- Ensure your product is stable at the temperatures required for vacuum distillation. |
Data Presentation
Table 1: Comparison of Common Removal Methods for Unreacted this compound
| Method | Principle | Advantages | Disadvantages | Typical Purity |
| Quenching & Extraction | Chemical conversion to a water-soluble salt followed by liquid-liquid extraction. | Simple, fast, and effective for large scales.[1] | May not be suitable for base-sensitive products; requires solvent for extraction. | >95% |
| Flash Chromatography | Separation based on polarity differences. | High purity can be achieved; applicable to a wide range of products.[1] | Can be time-consuming and requires significant solvent; potential for product loss on the column. | >99% |
| Vacuum Distillation | Separation based on differences in boiling points. | Effective for large quantities if boiling points differ significantly.[1] | Not suitable for thermally sensitive products; requires specialized equipment. | >98% |
| Scavenger Resins | Selective binding of the electrophilic this compound to a solid support. | High selectivity; simplified work-up (filtration).[1] | Resins can be expensive; may require optimization of reaction time and temperature. | >99% |
Experimental Protocols
Protocol 1: Quenching with Triethylamine and Liquid-Liquid Extraction
This protocol is suitable for reactions where the desired product is stable to basic conditions.
-
Cool the Reaction Mixture: After the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Add Triethylamine: Slowly add an excess of triethylamine (2-3 equivalents relative to the initial amount of this compound) to the stirred reaction mixture.
-
Warm and Stir: Allow the mixture to warm to room temperature and stir for 1-2 hours. This converts the unreacted this compound into the water-soluble benzyltriethylammonium bromide salt.[1]
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water (2 x volume of the organic layer). Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on the specific properties of the desired product.
-
Prepare the Column: Dry pack a flash chromatography column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude product.
-
Determine the Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of hexanes and ethyl acetate) where the desired product has an Rf value of approximately 0.2-0.3, and the this compound spot is at a significantly higher Rf.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elute the Column: Add the eluent to the column and apply positive pressure (using a pump or bulb) to push the solvent through the column at a steady rate.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for quenching and extraction.
References
impact of base selection on the outcome of 2-Methylbenzyl bromide alkylations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of base selection on the outcome of 2-methylbenzyl bromide alkylations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reactions and resolve common issues.
Troubleshooting Guides
This section addresses specific issues that may arise during the alkylation of nucleophiles with this compound.
Problem 1: Low or No Yield
If you are experiencing low or no product yield, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Incorrect Base Selection | The chosen base may be too weak to deprotonate the nucleophile effectively. For weakly acidic nucleophiles (e.g., some secondary amines or hindered alcohols), a stronger base may be required. Consider switching from a weaker base like K₂CO₃ to a stronger one such as NaH or DBU. |
| Poor Base Solubility | The effectiveness of a solid base like potassium carbonate can be limited by its solubility in the reaction solvent. If you observe unreacted starting material and a significant amount of solid base, consider switching to a more soluble base (e.g., Cs₂CO₃) or a different solvent that better dissolves the base.[1] |
| Inappropriate Solvent | Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally recommended for S(_N)2 reactions with benzyl (B1604629) bromides.[2] If your reaction is sluggish, ensure your solvent is anhydrous, as water can lead to hydrolysis of the this compound. |
| Insufficient Temperature | Some alkylation reactions require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, consider gradually increasing the temperature while monitoring for potential side product formation.[3] |
| Degraded this compound | Benzyl bromides can degrade over time. Ensure your this compound is fresh or has been stored properly under anhydrous conditions. Purity can be checked by NMR or GC-MS. |
A logical approach to troubleshooting low yield is outlined in the diagram below.
Caption: Troubleshooting workflow for low or no reaction yield.
Problem 2: Formation of Side Products
The choice of base can significantly influence the formation of undesired side products.
| Side Product | Cause | Solution |
| Over-alkylation | This is common with nucleophiles having multiple reactive sites, such as primary amines. The initially formed secondary amine can be more nucleophilic than the starting primary amine and react further with this compound. | Use a large excess of the primary amine, or add the this compound slowly to the reaction mixture. Using a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) can also help. |
| Elimination (E2) Product | Strong, sterically hindered bases can promote the elimination of HBr from this compound to form 2-methylstyrene, especially at elevated temperatures.[2] | Use a weaker, less hindered base such as K₂CO₃ or Cs₂CO₃. Running the reaction at a lower temperature can also disfavor the elimination pathway. |
| Hydrolysis Product | The presence of water in the reaction mixture can lead to the hydrolysis of this compound to 2-methylbenzyl alcohol.[2] | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| C- vs. O-Alkylation | For ambident nucleophiles like phenolates, the site of alkylation can be influenced by the reaction conditions. | The choice of solvent is critical. Protic solvents can solvate the oxygen of a phenolate, favoring C-alkylation, while polar aprotic solvents like DMF often lead to O-alkylation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for common bases in this compound alkylations?
A1: The reactivity of a base depends on its strength (pKa of the conjugate acid), solubility, and steric hindrance. A general trend for commonly used bases is:
Strong Bases:
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base, often used for deprotonating alcohols and active methylene (B1212753) compounds. It is insoluble and requires careful handling.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic organic base that is soluble in many organic solvents.
Medium-Strength Bases:
-
Cesium Carbonate (Cs₂CO₃): More soluble and generally more effective than K₂CO₃ in solvents like acetonitrile and acetone.[1]
-
Potassium Carbonate (K₂CO₃): A commonly used, inexpensive inorganic base. Its effectiveness can be limited by its low solubility in some organic solvents.
Weaker/Hindered Bases:
-
Triethylamine (TEA) & Diisopropylethylamine (DIPEA): Organic amine bases that are often used as acid scavengers in N-alkylations. DIPEA is more sterically hindered and less nucleophilic than TEA.
Q2: How does the choice of base affect the reaction mechanism?
A2: this compound typically undergoes alkylation via an S(_N)2 mechanism. The primary role of the base is to deprotonate the nucleophile, increasing its nucleophilicity. However, a strong, bulky base can favor an E2 elimination side reaction. The choice of base does not typically alter the primary S(_N)2 pathway for the desired alkylation but can influence the prevalence of competing reactions.
Q3: Can I use an aqueous base for my alkylation reaction?
A3: While some alkylations can be performed under phase-transfer catalysis (PTC) conditions with a concentrated aqueous base (e.g., 50% NaOH), this is generally not recommended for substrates like this compound that are sensitive to hydrolysis. Anhydrous conditions are preferable to avoid the formation of 2-methylbenzyl alcohol as a byproduct.
Data Presentation
The following tables summarize the impact of different bases on the yield of alkylation reactions with substrates similar to this compound. This data can serve as a guide for selecting appropriate reaction conditions.
Table 1: N-Alkylation of a Ni(II) Complex of a Schiff Base with a Fluorinated Benzyl Bromide [5]
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | MeCN | rt | <5 |
| 2 | Na₂CO₃ | MeCN | rt | <5 |
| 3 | TEA | MeCN | rt | <5 |
| 4 | DBU | MeCN | rt | 60 |
| 5 | DBU | MeCN | rt | 88 |
| 6 | DBU | MeCN | 0 | 94 |
Data adapted from a study on a structurally related fluorinated benzyl bromide. Conditions were optimized for this specific substrate.
Table 2: C-Alkylation of Diethyl 2-acetamidomalonate with Phenethyl Bromide
| Entry | Base | Solvent | Yield (%) |
| 1 | NaH | THF | 80 |
| 2 | NaOEt | EtOH | 91 |
| 3 | K₂CO₃ | DMF | 85 |
| 4 | Cs₂CO₃ | DMF | 90 |
This data illustrates the effectiveness of various bases for the C-alkylation of an active methylene compound, a common application for alkylating agents like this compound.
Experimental Protocols
The following are representative protocols for N-, C-, and O-alkylation reactions using a benzyl bromide. These should be adapted and optimized for your specific substrate and this compound.
Protocol 1: General Procedure for N-Alkylation of an Amine
This protocol is based on the N-alkylation of heteroaromatic amines.[5]
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the amine (1.0 eq) and anhydrous solvent (e.g., DMF or acetonitrile, ~0.1 M).
-
Addition of Base: Add the base (e.g., K₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter it off. Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel.
The general workflow for this experimental protocol is depicted below.
Caption: General experimental workflow for N-alkylation.
Protocol 2: General Procedure for C-Alkylation of an Active Methylene Compound
This protocol is suitable for substrates like diethyl malonate or ethyl acetoacetate.
-
Base Preparation (if using NaH): In a dry, inert-atmosphere flask, suspend NaH (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF. Wash with anhydrous hexanes to remove the mineral oil, decant the hexanes, and re-suspend the NaH in fresh anhydrous THF.
-
Enolate Formation: Cool the NaH suspension to 0 °C. Add a solution of the active methylene compound (1.0 eq) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Alkylation: Cool the resulting enolate solution back to 0 °C and add this compound (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS). Heating may be necessary.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution. Extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or distillation.
Protocol 3: General Procedure for O-Alkylation of a Phenol (B47542)
This method is based on a solvent-free procedure for phenol alkylation.[6]
-
Mixing Reagents: In a mortar, add the phenol (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and a catalytic amount of an organic base (e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO), 0.1 eq).
-
Addition of Alkylating Agent: Add this compound (1.2 eq) to the solid mixture.
-
Reaction: Grind the mixture with a pestle at room temperature. The reaction is often accompanied by a change in color or consistency. Monitor the reaction by TLC (by taking a small sample and dissolving it in a suitable solvent).
-
Work-up: Once the reaction is complete, add water to the mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
solvent effects on the rate and selectivity of 2-Methylbenzyl bromide reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-methylbenzyl bromide. It focuses on how solvent choice impacts reaction rate and selectivity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally affect the rate of a nucleophilic substitution reaction?
The solvent's primary role is to stabilize or destabilize the reactants and, more importantly, the transition state of the reaction.[1] Polar protic solvents, like water and alcohols, excel at stabilizing charged intermediates, such as carbocations, through hydrogen bonding.[2] This significantly accelerates reactions that proceed through a carbocation intermediate (SN1 mechanism).[3] Conversely, polar aprotic solvents, such as DMSO or DMF, lack the ability to form strong hydrogen bonds.[4] They solvate cations well but leave anions (nucleophiles) relatively "free" and highly reactive, which is ideal for SN2 reactions where a strong nucleophile is required for a concerted attack.[5]
Q2: What are the key differences between polar protic and polar aprotic solvents?
The defining difference lies in their ability to act as hydrogen bond donors.
-
Polar Protic Solvents: These solvents contain a hydrogen atom bonded to an electronegative atom like oxygen or nitrogen (e.g., water, methanol (B129727), ethanol).[5] They can engage in hydrogen bonding, which is effective at solvating both cations and anions.[2]
-
Polar Aprotic Solvents: These solvents have a dipole moment but lack an O-H or N-H bond (e.g., acetone, DMSO, DMF, acetonitrile).[4] They cannot act as hydrogen bond donors, which makes them poor at solvating anions (nucleophiles), thereby increasing the nucleophile's reactivity.[6]
Q3: For this compound, which reaction mechanism (SN1 or SN2) is more likely, and how does the solvent influence this?
This compound is a primary benzylic halide. While primary halides typically favor the SN2 mechanism, the benzylic position allows for the formation of a resonance-stabilized carbocation. This makes both SN1 and SN2 pathways accessible.[7] The choice of solvent is therefore a critical factor in controlling the reaction's selectivity.
-
To favor an SN1 pathway: Use a polar protic solvent (e.g., ethanol, water). These solvents will stabilize the benzylic carbocation intermediate, lowering the activation energy for this pathway.[2][3]
-
To favor an SN2 pathway: Use a polar aprotic solvent (e.g., acetone, acetonitrile). These solvents will enhance the strength of the nucleophile and avoid stabilizing the carbocation, making the direct, concerted attack more favorable.[4][5]
Q4: How does the strength of the nucleophile impact solvent selection?
The nucleophile's strength is a key determinant, especially when SN1 and SN2 pathways are competing.
-
Strong Nucleophiles (e.g., CN⁻, I⁻, CH₃S⁻): These favor the SN2 mechanism. To maximize their reactivity, use a polar aprotic solvent that does not "cage" or weaken them through hydrogen bonding.[4][8]
-
Weak Nucleophiles (e.g., H₂O, CH₃OH): These favor the SN1 mechanism, where the reaction rate is independent of the nucleophile's concentration. In these cases, the solvent itself often acts as the nucleophile in a process called solvolysis. Polar protic solvents are used to facilitate the formation of the carbocation intermediate.[1][9]
Troubleshooting Guide
Problem: My reaction is slow or the yield is low.
This is a common issue that can often be traced back to reaction conditions or reagent quality.[10]
-
Answer:
-
Re-evaluate Your Solvent Choice: Ensure the solvent matches your desired mechanism. For an SN2 reaction with a strong nucleophile, a polar protic solvent like methanol could slow the reaction by up to 5000 times compared to a polar aprotic solvent like acetonitrile.[4] If an SN1 reaction is slow, ensure the solvent is sufficiently polar and protic to support ionization.
-
Check Reagent Purity and Stability: Benzyl bromides can degrade over time.[10] Ensure your this compound is fresh and stored correctly. The solvent must be anhydrous, as water can react with the starting material, causing hydrolysis.[10]
-
Optimize Temperature: Some reactions require heating to proceed at a reasonable rate.[10] Monitor the reaction by TLC or another appropriate method to determine if an increase in temperature improves the conversion rate without leading to side products.
-
Consider the Base (if applicable): If a base is used to deprotonate a weak nucleophile, its strength and solubility in the chosen solvent are critical. An insoluble base will lead to a slow, heterogeneous reaction.[10]
-
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. asccollegekolhar.in [asccollegekolhar.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Mono-N-Alkylation of Primary Amines with 2-Methylbenzyl Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-alkylation of primary amines with 2-methylbenzyl bromide, with a specific focus on minimizing the formation of the di-alkylated byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when reacting a primary amine with this compound?
Q2: How does the steric hindrance of this compound affect the reaction?
The methyl group on the benzyl (B1604629) ring of this compound introduces steric hindrance.[7][8] This steric bulk can slow down the rate of the second alkylation on the already substituted, and therefore more sterically crowded, secondary amine, thus aiding in the selective formation of the mono-alkylated product.[9]
Q3: What are the most effective strategies to minimize di-alkylation?
Several strategies can be employed to minimize di-alkylation:
-
Stoichiometric Control: Using a large excess of the primary amine can statistically favor the reaction of this compound with the more abundant primary amine.[9]
-
Choice of Base: Utilizing specific bases, such as cesium hydroxide (B78521) or cesium carbonate, has been shown to be highly effective in promoting selective mono-N-alkylation.[10][11][12]
-
Competitive Deprotonation/Protonation: This strategy involves using the hydrobromide salt of the primary amine. A carefully controlled amount of base is added to selectively deprotonate the primary amine, while the more basic secondary amine product remains protonated and thus unreactive towards further alkylation.[4][13]
-
Solvent Selection: The choice of solvent can influence the reaction selectivity. Anhydrous polar aprotic solvents like DMF and DMSO are often used.[4][11]
-
Reaction Conditions: Controlling the reaction temperature and time is crucial. Lower temperatures and shorter reaction times can help to minimize the extent of the second alkylation.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of di-alkylation product | - Stoichiometry of reactants is not optimal.- The secondary amine product is more reactive than the primary amine.- The base used is not selective for mono-alkylation. | - Increase the excess of the primary amine (e.g., 2-5 equivalents).- Switch to a base known to promote mono-alkylation, such as cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃).[10][11][12]- Employ the competitive deprotonation/protonation strategy by starting with the amine hydrobromide salt.[4][13]- Lower the reaction temperature. |
| Low yield of the desired mono-alkylated product | - Incomplete reaction.- Side reactions occurring.- Steric hindrance from this compound slowing the reaction. | - Increase the reaction time or slightly increase the temperature, while carefully monitoring for di-alkylation by TLC or LC-MS.[1]- Ensure anhydrous reaction conditions, as water can interfere with the reaction.[11]- Consider using a catalyst such as tetrabutylammonium (B224687) iodide (TBAI) to promote halide exchange and accelerate the reaction.[11] |
| Formation of multiple byproducts | - Reaction temperature is too high.- The chosen base is reacting with the solvent or starting materials.- The primary amine or this compound is unstable under the reaction conditions. | - Decrease the reaction temperature.- Screen different bases. Weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) might be beneficial for sensitive substrates.[14]- Ensure the purity of starting materials and solvents. |
Data Presentation: Effect of Base and Solvent on Mono-alkylation Selectivity
The following tables summarize quantitative data from literature on the effect of different bases and solvents on the selectivity of N-alkylation of primary amines. While this data is for a model reaction (benzylamine with n-butyl bromide), the trends are highly relevant for the reaction with this compound.
Table 1: Effect of Different Bases on the N-Alkylation of Benzylamine HBr with n-Butyl Bromide [4]
| Base | Selectivity (Mono:Di) | Reaction Time (h) | Yield (%) |
| Triethylamine | 87 : 9 | 9 | 76 |
| DIPEA | 89 : 8 | 8 | 77 |
| DMAP | 93 : 4 | 8 | 79 |
| DBU | 81 : 16 | 6 | 73 |
Table 2: Effect of Different Solvents on the N-Alkylation of Benzylamine HBr with n-Butyl Bromide [4]
| Solvent | Temperature (°C) | Selectivity (Mono:Di) | Reaction Time (h) | Yield (%) |
| DMF | 20-25 | 87 : 9 | 9 | 76 |
| DMSO | 20-25 | 85 : 7 | 8 | 70 |
| Acetonitrile | 20-25 | No reaction | - | - |
| Ethanol | 20-25 | Slow reaction | - | - |
| THF | 20-25 | No reaction | - | - |
Experimental Protocols
Protocol 1: Cesium Hydroxide Promoted Mono-N-Alkylation
This protocol is adapted from a general method for the selective mono-N-alkylation of primary amines.[11]
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Cesium hydroxide (CsOH) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Molecular sieves (4 Å, powdered)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine, anhydrous DMF, and powdered 4 Å molecular sieves.
-
Add cesium hydroxide to the mixture and stir for 15-30 minutes at room temperature.
-
Slowly add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired mono-alkylated secondary amine.
Protocol 2: Competitive Deprotonation/Protonation Strategy
This protocol is based on the selective N-alkylation of primary amine hydrobromide salts.[4][13]
Materials:
-
Primary amine hydrobromide (R-NH₂·HBr) (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine hydrobromide and anhydrous DMF.
-
Add the this compound to the suspension.
-
Add the base (TEA or DIPEA) dropwise to the reaction mixture at room temperature over a period of time. The slow addition is crucial to maintain a low concentration of free primary amine and prevent over-alkylation.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, work up the reaction by adding water and extracting with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Caption: General experimental workflow for minimizing di-alkylation.
Caption: Competitive deprotonation/protonation strategy for selective mono-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 11. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Products from 2-Methylbenzyl Bromide Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the purification of polar products derived from reactions with 2-Methylbenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: Why is my highly polar product showing significant tailing or streaking on a silica (B1680970) gel column?
A: This is a common issue when purifying polar compounds, especially those with basic functional groups like amines. Several factors can contribute to this:
-
Strong Interactions: Polar functional groups (e.g., amines, hydroxyls) can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel. This leads to slow, uneven elution, resulting in peak tailing.[1]
-
Inappropriate Solvent Polarity: If the elution solvent is not polar enough, the product will move very slowly, increasing the time it spends interacting with the stationary phase.
-
Compound Instability: Some compounds can be sensitive to the acidic nature of standard silica gel and may degrade during chromatography, which can appear as streaking or the presence of new spots on TLC.[1][2]
Q2: What are the typical byproducts in a this compound reaction that can complicate purification?
A: The most common byproducts depend on the reaction conditions and the nucleophile used. Key impurities to look out for include:
-
Unreacted this compound: A relatively non-polar starting material that can often be removed with a non-polar solvent flush.[3]
-
Hydrolysis Product (2-Methylbenzyl alcohol): Forms if water is present in the reaction mixture. This alcohol is more polar than the starting bromide and can co-elute with other polar products.[4][5]
-
Elimination Products: Although less common with benzyl (B1604629) halides, strong, sterically hindered bases can promote the formation of elimination byproducts.[4]
-
Over-alkylation Products: If the nucleophile has multiple reactive sites (e.g., a primary amine), di- or even tri-alkylation can occur, leading to products with varying polarities.
Q3: How can I efficiently remove unreacted this compound from my reaction mixture before final purification?
A: Several strategies can be employed to remove residual this compound:
-
Aqueous Workup with a Scavenger: Adding a nucleophilic amine, such as triethylamine (B128534), to the reaction mixture after completion will convert the remaining this compound into a quaternary ammonium (B1175870) salt.[3] This salt is highly water-soluble and can be easily removed during a standard aqueous workup.[3]
-
Chromatography: this compound is significantly less polar than the desired polar products. During column chromatography, it will elute very quickly, often with the solvent front, using a non-polar solvent system like hexane (B92381) or dichloromethane.[3]
-
Distillation: If the desired product is non-volatile, unreacted this compound can sometimes be removed under high vacuum.[3]
Q4: My product appears to be degrading on the silica gel column. What are my options?
A: Degradation on silica is a sign that your compound is sensitive to the acidic stationary phase. To mitigate this:
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine or ammonia (B1221849) in methanol (B129727).[1][2] This neutralizes the acidic silanol sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Options include basic or neutral alumina, or bonded silica phases like diol or amine.[1][2] Florisil is another less polar alternative.[6]
-
Reversed-Phase Chromatography: If the compound has some hydrophobic character, reversed-phase flash chromatography is an excellent alternative that avoids the acidity of silica gel.[1]
Q5: When is it appropriate to switch from normal-phase to reversed-phase chromatography for my polar product?
A: You should consider switching to reversed-phase (RP) chromatography under the following circumstances:
-
Very High Polarity: If your compound does not move from the baseline (Rf = 0) on a TLC plate even with highly polar solvent systems like 100% ethyl acetate (B1210297) or methanol/DCM mixtures.[2]
-
Excellent Water Solubility: If your product is highly soluble in water, it is a prime candidate for RP chromatography, where a highly aqueous mobile phase is used.
-
Silica Sensitivity: As mentioned in the previous question, if your compound degrades on silica gel, RP is a viable alternative.[1]
-
Impurity Profile: If your desired polar product is contaminated with non-polar or greasy impurities, RP chromatography is ideal as the impurities will elute first and be well-separated from your later-eluting product.
Troubleshooting Guides
Problem 1: Product has an Rf value of zero or is stuck at the baseline on TLC.
This indicates that the mobile phase is not polar enough to elute your compound from the stationary phase.
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol, ethanol) in your eluent system.
-
Add a Modifier: For basic compounds, adding a small amount of triethylamine (0.5-1%) or ammonium hydroxide (B78521) can improve mobility and reduce streaking.[1] For acidic compounds, adding acetic or formic acid (0.5-1%) can have a similar effect.
-
Switch to a Stronger Solvent System: If mixtures of ethyl acetate/hexanes or dichloromethane/methanol are ineffective, consider more polar systems.[2][6]
-
Consider an Alternative Technique: If a suitable normal-phase system cannot be found, your compound may be too polar for silica gel. Consider reversed-phase chromatography or HILIC.[1][6]
Problem 2: The product and a key impurity are co-eluting.
This indicates poor separation (selectivity) between your desired compound and an impurity.
Solutions:
-
Change Solvent System Composition: Do not just change the ratio; change one of the solvents. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol or acetone/hexanes. Different solvents interact with your compounds in unique ways and can alter the elution order.
-
Change the Stationary Phase: The impurity may have a similar polarity but different functional groups. Switching to a different stationary phase can exploit these differences.[1]
-
Use an Additive: If one compound is acidic and the other is basic, adding a small amount of acid or base to the mobile phase can change the ionization state and dramatically alter the retention of one compound relative to the other.[1]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound and Potential Reaction Byproducts
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity | Comments |
| This compound (Starting Material) | 185.06 | 216-217[7] | Low | Relatively non-polar, elutes quickly on silica gel.[3] |
| 2-Methylbenzyl alcohol (Hydrolysis Product) | 122.16 | 218-220 | Moderate | More polar than the starting material due to the -OH group. |
| Toluene (Potential Impurity) | 92.14 | 110.6 | Very Low | A common impurity in the starting material. |
| Benzyltriethylammonium bromide (Scavenger Product) | 272.25 | N/A (Salt) | Very High | Water-soluble salt formed when using TEA to scavenge excess reactant.[3] |
Table 2: Recommended Solvent Systems for Polar Compound Purification on Silica Gel
| Solvent System | Polarity | Target Compound Type | Notes |
| Ethyl Acetate / Hexanes | Low to Medium | General purpose for moderately polar compounds. | A standard starting point for many purifications. |
| Dichloromethane / Methanol | Medium to High | Good for a wide range of polar compounds. | A 1-10% methanol solution is a common starting point. |
| Chloroform / Methanol / Water | High | Very polar compounds like free sugars or amino acids.[6] | Can form a two-phase system if not mixed properly. |
| DCM / (10% NH4OH in MeOH) | High (Basic) | Very polar basic compounds (amines).[2] | The ammonia deactivates silica and aids elution.[2] |
Table 3: Comparison of Alternative Chromatographic Stationary Phases
| Stationary Phase | Acidity | Best For | Avoid If |
| Silica Gel | Acidic | General purpose, good for most neutral and acidic compounds. | Very basic compounds (strong tailing) or acid-sensitive products (degradation).[1] |
| Alumina (Neutral) | Neutral | Acid-sensitive compounds, good separation of isomers. | Can be less predictable than silica. |
| Alumina (Basic) | Basic | Base-stable compounds, good for removing acidic impurities. | Acidic compounds will bind irreversibly. |
| Reversed-Phase (C18) | Neutral | Highly polar, water-soluble compounds. | Non-polar compounds that are insoluble in aqueous mobile phases.[1] |
| Florisil | Weakly Acidic | Less polar than silica, good for less polar compounds.[6] | Can be less efficient for highly polar compounds. |
Experimental Protocols
Protocol 1: General Purification via Normal-Phase Flash Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[1]
-
Column Packing: Dry pack the column with silica gel, then flush with the least polar solvent of your eluent system until the packing is stable and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or dichloromethane. If the product is not very soluble, use the "dry loading" method: dissolve the sample, add a small amount of silica gel, evaporate the solvent until a free-flowing powder is obtained, and carefully add this powder to the top of the packed column.[8]
-
Elution: Begin eluting with your pre-determined solvent system. You can use an isocratic (constant solvent ratio) or gradient (increasing polarity over time) elution.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Products
-
Column Packing: Pack the silica gel column as described in Protocol 1.
-
Deactivation Flush: Prepare a deactivating solvent mixture, which is typically your initial elution solvent with 1-2% triethylamine added.[1]
-
Flushing: Flush the column with 2-3 column volumes of this deactivating solvent to neutralize the acidic sites.
-
Re-equilibration: Flush the column with 2-3 column volumes of your standard initial elution solvent (without the triethylamine) to remove any excess base.[1]
-
Chromatography: Proceed with sample loading and elution as described in Protocol 1. The stationary phase will now be significantly less acidic, preventing the degradation of sensitive products.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Improving Regioselectivity of Alkylation with 2-Methylbenzyl Bromide
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges in controlling the regioselectivity of alkylation reactions involving 2-methylbenzyl bromide.
Troubleshooting Guide
This guide addresses specific issues encountered during alkylation experiments in a question-and-answer format.
Q1: My Friedel-Crafts reaction with an aromatic substrate is yielding a mixture of ortho and para isomers. How can I improve the selectivity for a single isomer?
A: Achieving high regioselectivity between ortho and para positions is a common challenge, primarily governed by a balance of electronic and steric effects. Here are several strategies to improve selectivity:
-
Temperature Control: Temperature is a critical factor. Lowering the reaction temperature often favors the kinetically controlled product, while higher temperatures favor the more thermodynamically stable product.[1][2] The para isomer is typically more thermodynamically stable due to reduced steric hindrance.[3] Try running the reaction at 0 °C or below.
-
Choice of Lewis Acid Catalyst: Bulky Lewis acid catalysts can sterically hinder the approach to the ortho position, thereby increasing the proportion of the para product. Consider switching from a smaller catalyst like AlCl₃ to a bulkier alternative.
-
Solvent Polarity: The polarity of the solvent can influence the transition state energies leading to the different isomers.[4][5] Experiment with a range of anhydrous solvents, from non-polar (e.g., hexane, carbon disulfide) to polar aprotic (e.g., dichloromethane (B109758), nitromethane), to find the optimal medium for your desired selectivity.
-
Rate of Addition: A slow, dropwise addition of this compound to the reaction mixture can help maintain a low concentration of the electrophile, potentially reducing side reactions and improving selectivity.
Q2: I am observing a significant amount of polyalkylation on my aromatic substrate. How can I promote mono-alkylation?
A: Polyalkylation occurs because the initial alkylated product is often more electron-rich and thus more activated towards further electrophilic substitution than the starting material.[6][7] The most effective way to circumvent this is to use Le Chatelier's principle to your advantage:
-
Use a Large Excess of the Aromatic Substrate: By making the aromatic substrate the limiting reagent's "solvent," you significantly increase the probability that the electrophile (the 2-methylbenzyl carbocation) will react with a molecule of the starting material rather than the mono-alkylated product.[6][7] A 5- to 10-fold excess is often recommended.
Q3: When alkylating a phenol (B47542) or aniline, I get a mixture of C-alkylation (ortho/para to the hydroxyl/amino group) and O- or N-alkylation. How can I control the reaction site?
A: The nucleophilicity of the heteroatom (oxygen or nitrogen) versus the aromatic ring is highly dependent on the reaction conditions, particularly the base and solvent.
-
For Selective N/O-Alkylation (Kinetic Control): Use a strong base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone).[8] The base will deprotonate the heteroatom, creating a potent nucleophile that reacts quickly with the this compound. This is typically the kinetically favored pathway.
-
For Selective C-Alkylation (Thermodynamic Control): This is more characteristic of a Friedel-Crafts reaction. Using a Lewis acid catalyst in a non-polar solvent will favor electrophilic attack on the activated aromatic ring. The hydroxyl or amino group strongly activates the ortho and para positions.[9] Note that substrates with -NH₂ or -OH groups can complex with and deactivate Lewis acid catalysts; protection of these groups may be necessary.[7]
Q4: My reaction mixture is turning dark and forming tar, with very little of the desired product. What is causing this decomposition?
A: Charring or the formation of tarry materials is often a sign that the reaction is too vigorous or that side reactions are occurring.[6]
-
Excessive Temperature: Friedel-Crafts alkylations can be highly exothermic. If the temperature is too high, it can lead to decomposition of the starting materials, reagents, or products.[10] Maintain the recommended temperature, using an ice bath if necessary to control the exotherm.[6]
-
Catalyst Activity: Ensure you are using a fresh, anhydrous Lewis acid catalyst. Moisture will deactivate the catalyst and can lead to undesired side reactions.[7][10]
-
Rate of Addition: Add the catalyst or the alkylating agent slowly and in a controlled manner to prevent a rapid, uncontrolled reaction.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in alkylations with this compound?
A: The regioselectivity is primarily controlled by a combination of four factors:
-
Electronic Effects: The directing nature of substituents already on the aromatic substrate being alkylated (i.e., ortho, para-directors vs. meta-directors).[3][11]
-
Steric Hindrance: The physical bulk of the directing group, the incoming electrophile, and the catalyst can prevent reaction at certain positions, typically favoring the less hindered para position.[3][12]
-
Reaction Temperature: Determines whether the reaction is under kinetic or thermodynamic control, which can favor different isomers.[1][2]
-
Catalyst and Solvent System: The choice of Lewis acid and solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates, thereby altering the product distribution.[4][5]
Q2: Why is the para product often favored over the ortho product?
A: Even when an ortho, para-directing group is present on the substrate, the para product is frequently the major product due to steric hindrance.[3] The ortho positions are adjacent to the substituent, making them more crowded and difficult for the incoming 2-methylbenzyl group to approach, especially if the existing substituent or the catalyst is bulky. The para position is sterically much more accessible.
Q3: Can this compound rearrange during the reaction?
A: Unlike primary or secondary alkyl halides, which are prone to carbocation rearrangements to form more stable carbocations, benzylic halides like this compound form a relatively stable benzylic carbocation. This carbocation is resonance-stabilized by the aromatic ring, making rearrangements highly unlikely under typical Friedel-Crafts conditions.
Data Presentation
Table 1: Influence of Reaction Parameters on Regioselectivity in a Typical Friedel-Crafts Alkylation
| Parameter | Condition A (Example) | Condition B (Example) | Expected Outcome for Para:Ortho Ratio | Rationale |
| Temperature | High (e.g., 80 °C) | Low (e.g., 0 °C) | Higher in Condition A | Higher temperatures favor the more thermodynamically stable para isomer.[1] |
| Catalyst | AlCl₃ (small) | Ga(OTf)₃ (bulky) | Higher in Condition B | Bulky catalysts sterically block the ortho position, favoring para substitution. |
| Solvent | Dichloromethane (polar) | Carbon Disulfide (non-polar) | Varies; must be determined empirically | Solvent polarity affects the stability of the charged intermediates (sigma complexes), potentially altering the activation energies for ortho vs. para attack.[4][5] |
| Substrate Ratio | 1:1 (Aromatic:Bromide) | 5:1 (Aromatic:Bromide) | No direct effect on ratio, but Condition B prevents polyalkylation. | High substrate concentration ensures mono-alkylation is the primary pathway.[6][7] |
Table 2: Quick Troubleshooting Reference
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity | Reaction under kinetic control; insufficient steric differentiation. | Lower the reaction temperature; use a bulkier Lewis acid catalyst.[6] |
| Polyalkylation | The mono-alkylated product is more reactive than the starting material. | Use a large excess (5-10 fold) of the aromatic substrate.[7] |
| Low or No Yield | Inactive catalyst (moisture); deactivated substrate. | Use fresh, anhydrous catalyst and solvents; ensure substrate is not strongly deactivated.[6][7][10] |
| Reaction Charring | Reaction temperature is too high; uncontrolled exotherm. | Run the reaction at a lower temperature; add reagents dropwise; ensure efficient stirring.[6] |
| Mix of N/C or O/C Alkylation | Competing nucleophilic sites. | For N/O-alkylation: use a strong base in a polar aprotic solvent. For C-alkylation: use a Lewis acid catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Para-Selective Friedel-Crafts Alkylation of Anisole (B1667542) with this compound
This protocol aims to maximize the yield of the para-alkylated product through control of temperature and stoichiometry.
-
Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a bubbler), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Add anhydrous dichloromethane (DCM) to create a slurry.
-
-
Reaction Setup:
-
Cool the flask to 0 °C using an ice bath.
-
Dissolve anisole (5.0 equivalents) in anhydrous DCM and add it to the flask.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add this solution to the dropping funnel.
-
-
Execution:
-
Add the this compound solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by pouring it over a mixture of crushed ice and concentrated HCl.[7]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica (B1680970) gel to separate the para and ortho isomers.
-
Visualizations
Caption: A decision tree for troubleshooting common issues in alkylation reactions.
Caption: Key experimental factors that govern the regioselectivity of the alkylation.
Caption: Energy profile showing kinetic versus thermodynamic control pathways.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Regio- and stereoselectivity in the decatungstate photocatalyzed alkylation of alkenes by alkylcyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading in 2-Methylbenzyl Bromide Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of catalyst loading in 2-Methylbenzyl bromide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting catalyst loading ranges for cross-coupling reactions with this compound?
A1: For palladium-catalyzed cross-coupling reactions involving benzylic halides like this compound, a good starting point for catalyst loading is typically between 1-2 mol%. Depending on the reactivity of the coupling partners and the efficiency of the chosen ligand, this may need to be adjusted. For challenging couplings, loadings can be increased to 5 mol% or higher, though it is always recommended to first optimize other reaction parameters.
Q2: How does catalyst loading affect the outcome of the coupling reaction?
A2: Catalyst loading directly impacts reaction rate and overall yield. Insufficient catalyst can lead to slow or incomplete conversion. Conversely, excessively high catalyst loading can lead to unwanted side reactions, such as homocoupling of the coupling partners, and increases the cost of the reaction and the burden of removing residual metal from the product.[1]
Q3: What are common side reactions observed in this compound couplings, and can catalyst loading influence them?
A3: Common side reactions include homocoupling of the boronic acid (in Suzuki-Miyaura reactions), β-hydride elimination if the coupling partner has β-hydrogens, and reduction of the benzyl (B1604629) bromide to toluene. While other factors play a more significant role, very high catalyst concentrations can sometimes promote side reactions. Fine-tuning the catalyst loading is a critical part of reaction optimization to maximize the yield of the desired product.
Q4: When should I consider using a higher catalyst loading?
A4: An increase in catalyst loading should be considered under the following circumstances:
-
Low or no conversion: If the reaction is sluggish or stalls, a higher catalyst concentration may be necessary to achieve a reasonable reaction rate.
-
Sterically hindered substrates: When either this compound or the coupling partner is sterically demanding, a higher catalyst loading might be required to overcome the steric hindrance.
-
Deactivating functional groups: If either coupling partner contains functional groups that can coordinate to the palladium center and inhibit catalysis, a higher catalyst loading may be necessary to maintain a sufficient concentration of the active catalyst.
Q5: Are there alternatives to increasing the catalyst loading to improve reaction efficiency?
A5: Yes, before increasing the catalyst loading, consider optimizing other reaction parameters:
-
Ligand Screening: The choice of ligand is crucial. Bulky, electron-rich phosphine (B1218219) ligands can often improve the efficiency of cross-coupling reactions.[2]
-
Base and Solvent Optimization: The choice of base and solvent system can have a profound effect on the reaction outcome.
-
Temperature and Reaction Time: Adjusting the reaction temperature or time can improve yields.
-
Pre-catalyst Activation: Ensuring the active Pd(0) species is efficiently generated is critical. Using pre-formed catalysts or ensuring proper pre-activation of Pd(II) sources can be beneficial.[3]
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%). 2. Change Ligand: Switch to a more electron-rich and sterically bulky ligand (e.g., SPhos, XPhos for Suzuki-Miyaura). 3. Use a Pre-activated Catalyst: Employ a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure proper in-situ reduction of a Pd(II) source. |
| Inappropriate Reaction Conditions | 1. Optimize Temperature: Gradually increase the reaction temperature. 2. Screen Solvents: Test different solvents or solvent mixtures. For Suzuki-Miyaura reactions, a mixture of an organic solvent and water is often effective.[1] 3. Vary the Base: The choice of base is critical. Screen different inorganic or organic bases. |
| Poor Reagent Quality | 1. Use Fresh Reagents: Ensure this compound and the coupling partner are pure. Benzylic bromides can degrade over time. 2. Use Anhydrous and Degassed Solvents: Oxygen can deactivate the catalyst. Ensure solvents are properly degassed. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
| Potential Cause | Troubleshooting Steps |
| High Catalyst Concentration | 1. Reduce Catalyst Loading: If high yields of homocoupled products are observed, try decreasing the catalyst loading. 2. Optimize Catalyst-to-Ligand Ratio: A 1:1 to 1:2 ratio of palladium to ligand is a good starting point. An excess of ligand can sometimes suppress side reactions. |
| Presence of Oxygen | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Sub-optimal Temperature | 1. Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer duration. |
Data Presentation
The following tables provide representative data for the optimization of catalyst loading in a Suzuki-Miyaura coupling of this compound with phenylboronic acid. This data is illustrative and based on typical outcomes observed in similar cross-coupling reactions.
Table 1: Effect of Pd(OAc)₂/SPhos Catalyst Loading on Reaction Yield
| Entry | Pd(OAc)₂ (mol%) | SPhos (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | 1.0 | 80 | 12 | 45 |
| 2 | 1.0 | 2.0 | 80 | 12 | 78 |
| 3 | 2.0 | 4.0 | 80 | 12 | 92 |
| 4 | 3.0 | 6.0 | 80 | 12 | 93 |
| 5 | 5.0 | 10.0 | 80 | 12 | 91 |
Reaction Conditions: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL).
Table 2: Comparison of Different Palladium Catalysts at Optimized Loading (2 mol%)
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 92 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 89 |
| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 85 |
| 4 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 75 |
Experimental Protocols
General Procedure for Optimization of Catalyst Loading in the Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 185 mg, 1.0 mmol), phenylboronic acid (e.g., 146 mg, 1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent.
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to the reaction mixture to achieve the desired catalyst loading (e.g., for 2 mol% Pd(OAc)₂, add the corresponding amount).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Troubleshooting decision-making process.
Caption: Key steps in the Suzuki-Miyaura reaction.
References
Validation & Comparative
2-Methylbenzyl Bromide vs. Benzyl Bromide: A Comparative Guide to SN2 Reactivity
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount. This guide provides an objective comparison of the SN2 reactivity of 2-methylbenzyl bromide and benzyl (B1604629) bromide, supported by established principles of physical organic chemistry and outlining key experimental methodologies for their determination.
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis. The rate of this concerted, single-step process is highly sensitive to the steric environment of the electrophilic carbon center. This guide focuses on the impact of ortho-substitution on the reactivity of benzyl bromide, a common building block in medicinal chemistry. Specifically, we compare the SN2 reactivity of benzyl bromide with its ortho-methylated analog, this compound.
The Impact of Steric Hindrance on Reactivity
In an SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group from the backside.[1][2] The presence of bulky substituents near the reaction center can impede this approach, slowing down the reaction. This phenomenon is known as steric hindrance.[3][4]
Benzyl bromide, being a primary halide, is generally reactive in SN2 reactions.[5] However, the introduction of a methyl group at the ortho position in this compound introduces significant steric bulk in close proximity to the benzylic carbon. This steric clash hinders the incoming nucleophile, making the transition state more crowded and energetically less favorable. Consequently, this compound is expected to exhibit a slower SN2 reaction rate compared to the unsubstituted benzyl bromide.
Data Presentation: Relative Reactivity
Based on the principles of steric hindrance, the expected relative SN2 reaction rates are presented below. It is important to note that these are qualitative predictions based on well-established chemical principles.
| Compound | Structure | Expected Relative SN2 Reaction Rate |
| Benzyl Bromide | 1 (Reference) | |
| This compound | < 1 |
Experimental Protocols for Determining SN2 Reaction Rates
To quantitatively determine the reaction rates of this compound and benzyl bromide, several established experimental protocols can be employed. The choice of method often depends on the specific nucleophile, solvent, and available instrumentation. Two common and effective methods are Nuclear Magnetic Resonance (NMR) Spectroscopy and Conductivity Measurement.
Kinetic Analysis using ¹H NMR Spectroscopy
This method allows for the in-situ monitoring of the reaction progress by integrating the signals of the starting materials and products over time.
Materials:
-
Benzyl bromide
-
This compound
-
Nucleophile (e.g., sodium iodide)
-
Deuterated solvent (e.g., acetone-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the nucleophile (e.g., 0.1 M sodium iodide in acetone-d₆).
-
Prepare separate stock solutions of benzyl bromide and this compound of known concentrations (e.g., 0.05 M in acetone-d₆).
-
In an NMR tube, mix a known volume of the nucleophile solution with a known volume of one of the benzyl bromide solutions at a constant temperature.
-
Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Integrate the characteristic signals of the benzylic protons of the starting material and the product.
-
The concentration of the reactants and products at each time point can be calculated from the integral values.
-
Plot the natural logarithm of the concentration of the benzyl bromide derivative versus time. For a pseudo-first-order reaction (with the nucleophile in large excess), the slope of this plot will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.
-
Repeat the experiment for the other benzyl bromide derivative under identical conditions.
Kinetic Analysis using Conductivity Measurement
This method is suitable for reactions where there is a change in the number of ions in solution. The Finkelstein reaction (reaction with NaI in acetone) is a classic example where this method is applicable, as the product NaBr or NaCl precipitates from the solution.[6][7]
Materials:
-
Benzyl bromide
-
This compound
-
Sodium iodide
-
Acetone (B3395972) (anhydrous)
-
Conductivity meter and probe
-
Constant temperature bath
Procedure:
-
Prepare a solution of sodium iodide in anhydrous acetone of a known concentration.
-
Prepare separate solutions of benzyl bromide and this compound in anhydrous acetone of known concentrations.
-
Equilibrate the reactant solutions and the conductivity probe in a constant temperature bath.
-
Mix known volumes of the sodium iodide solution and one of the benzyl bromide solutions in a reaction vessel equipped with the conductivity probe.
-
Record the conductivity of the solution at regular time intervals.
-
The change in conductivity is proportional to the change in the concentration of the ionic species.
-
The rate constant can be determined by plotting a function of conductivity against time, based on the integrated rate law for a second-order reaction.
-
Repeat the experiment for the other benzyl bromide derivative under identical conditions.
Visualizing the SN2 Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the logical relationship in SN2 reactivity and a generalized experimental workflow.
Caption: Steric hindrance dictates SN2 reactivity.
Caption: Generalized workflow for kinetic analysis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
A Comparative Analysis of 2-Methylbenzyl and 4-Methylbenzyl Bromides as Hydroxyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Benzyl (B1604629) ethers are a mainstay for the protection of hydroxyl groups due to their inherent stability and versatile cleavage methods. The reactivity and lability of the benzyl group can be finely tuned by the introduction of substituents on the aromatic ring. This guide provides a detailed comparison of the efficacy of 2-methylbenzyl bromide and 4-methylbenzyl bromide as protecting groups for alcohols, offering insights into their relative performance based on established principles of steric and electronic effects. While direct, side-by-side quantitative experimental data is limited in the current literature, a robust comparison can be drawn from the fundamental principles of organic chemistry.
Introduction to 2-Methylbenzyl and 4-Methylbenzyl Protecting Groups
The 2-methylbenzyl (2-MBn) and 4-methylbenzyl (4-MBn or PMB) groups are derivatives of the standard benzyl (Bn) protecting group. The introduction of a methyl group on the aromatic ring, either at the ortho (2-position) or para (4-position), subtly alters the electronic and steric properties of the protecting group, thereby influencing its reactivity during both installation and cleavage.
The primary mode of installation for both protecting groups is the Williamson ether synthesis, where the corresponding benzyl bromide reacts with an alkoxide. Cleavage is typically achieved through hydrogenolysis, or under acidic or oxidative conditions. The choice between the 2-methylbenzyl and 4-methylbenzyl group will depend on the specific requirements of the synthetic route, including the steric environment of the hydroxyl group to be protected and the desired deprotection conditions.
Data Presentation: A Comparative Overview
| Protecting Group Reagent | Structure | Key Differentiating Feature |
| This compound | Steric Hindrance: The ortho-methyl group introduces significant steric bulk around the benzylic carbon. | |
| 4-Methylbenzyl Bromide | Electronic Effect: The para-methyl group is electron-donating through induction and hyperconjugation. |
| Feature | 2-Methylbenzyl (2-MBn) | 4-Methylbenzyl (4-MBn) | Rationale |
| Protection Rate (Williamson Ether Synthesis) | Slower | Faster | The steric hindrance from the ortho-methyl group in this compound is expected to slow down the SN2 reaction with the alkoxide. The electron-donating para-methyl group in 4-methylbenzyl bromide may slightly accelerate the reaction. |
| Stability to Acidic Conditions | More Stable | Less Stable | The electron-donating para-methyl group in the 4-MBn ether stabilizes the benzylic carbocation intermediate formed during acid-catalyzed cleavage, making it more labile. The steric hindrance of the 2-MBn group may slightly disfavor the formation of the planar carbocation. |
| Cleavage Rate (Acid-Catalyzed) | Slower | Faster | Consistent with stability, the 4-MBn group is expected to be cleaved more rapidly under acidic conditions due to better stabilization of the carbocation intermediate. |
| Cleavage Rate (Oxidative, e.g., DDQ) | Slower | Faster | Oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is facilitated by electron-donating groups on the aromatic ring. The para-methyl group enhances the electron density of the ring, making the 4-MBn ether more susceptible to oxidation compared to the 2-MBn ether. |
| Cleavage Rate (Hydrogenolysis) | Similar to slightly slower | Similar | Both benzyl-type ethers are readily cleaved by catalytic hydrogenolysis. The electronic and steric effects of the methyl group are expected to have a minimal impact on the rate of this reaction. |
Experimental Protocols
The following are generalized experimental protocols for the protection of a primary alcohol and the subsequent deprotection of the resulting benzyl ether.
Protection of a Primary Alcohol using Williamson Ether Synthesis
Objective: To form a 2-methylbenzyl or 4-methylbenzyl ether from a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound or 4-Methylbenzyl bromide (1.1 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the primary alcohol in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the corresponding benzyl bromide (this compound or 4-methylbenzyl bromide) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Deprotection of a Benzyl Ether via Catalytic Hydrogenolysis
Objective: To cleave a 2-methylbenzyl or 4-methylbenzyl ether to regenerate the alcohol.
Materials:
-
Benzyl-protected alcohol (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Carefully add the Pd/C catalyst to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask or conduct the reaction in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Mandatory Visualizations
Caption: General workflow for the protection of an alcohol using a substituted benzyl bromide and subsequent deprotection.
Caption: Dominant effects influencing the reactivity of 2-methylbenzyl and 4-methylbenzyl bromides as protecting groups.
Conclusion
The choice between this compound and 4-methylbenzyl bromide as a protecting group for a hydroxyl function allows for the fine-tuning of a synthetic strategy.
-
4-Methylbenzyl bromide is generally the more versatile and widely used of the two. The electron-donating para-methyl group enhances its reactivity for both protection (in some cases) and, more significantly, for deprotection under acidic or oxidative conditions. This makes the 4-MBn group a good choice when milder deprotection conditions are desired, offering orthogonality with other protecting groups that are sensitive to hydrogenolysis.
-
This compound , on the other hand, presents a more sterically hindered profile. This can be a disadvantage, leading to slower protection rates, especially with sterically congested alcohols. However, this steric hindrance can also be exploited for regioselective protection of less hindered hydroxyl groups in polyol systems. The resulting 2-MBn ether is expected to be more robust towards acidic and oxidative cleavage compared to the 4-MBn ether, making it a suitable choice when greater stability is required during subsequent synthetic transformations.
Ultimately, the optimal choice will be dictated by the specific steric and electronic environment of the substrate and the planned synthetic route. This guide provides a framework for making an informed decision based on the fundamental principles governing the reactivity of these valuable protecting groups.
A Comparative Analysis of Reaction Yields: 2-Methylbenzyl Bromide vs. Other Benzylic Halides
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Benzylic Halide for Your Synthesis
Benzylic halides are pivotal reagents in organic synthesis, serving as versatile precursors for a wide array of molecular architectures. The choice of a specific benzylic halide can significantly impact reaction outcomes, particularly in terms of product yield. This guide provides an objective comparison of the performance of 2-methylbenzyl bromide against other common benzylic halides, supported by experimental data from the literature. We will delve into two key reaction classes: nucleophilic substitution and Grignard reagent formation, offering insights into how substitution patterns on the aromatic ring influence reactivity and yield.
Nucleophilic Substitution: A Tale of Steric Hindrance and Electronic Effects
Nucleophilic substitution reactions are fundamental transformations where benzylic halides excel. The stability of the benzylic carbocation intermediate (in S(_N)1 reactions) and the delocalization of charge in the transition state (in S(_N)2 reactions) contribute to their enhanced reactivity over alkyl halides. However, substituents on the benzene (B151609) ring can modulate this reactivity through steric and electronic effects, directly impacting the reaction yield.
A study on the synthesis of benzyl (B1604629) azides via a nucleophilic substitution reaction between various benzyl bromides and sodium azide (B81097) in DMF provides valuable comparative data. While this study did not include this compound, the results for other substituted analogues offer a clear illustration of electronic effects on yield.
| Benzylic Bromide | Product | Yield (%) |
| 4-Methoxybenzyl bromide | 1-(azidomethyl)-4-methoxybenzene | 99% |
| 4-Methylbenzyl bromide | 1-(azidomethyl)-4-methylbenzene | 93% |
| Benzyl bromide | Benzyl azide | 73%[1] |
| 4-(Trifluoromethyl)benzyl bromide | 1-(azidomethyl)-4-(trifluoromethyl)benzene | 82% |
Note: The yield for benzyl bromide was obtained from a separate study under similar, but not identical, conditions (DMSO as solvent)[1]. The other yields are from a single study where the reaction was carried out in DMF at room temperature for 12 hours.
The data clearly indicates that electron-donating groups (like methoxy (B1213986) and methyl) in the para position lead to higher yields in this nucleophilic substitution reaction. This is consistent with the stabilization of the partial positive charge that develops on the benzylic carbon in the S(_N)2 transition state. Conversely, an electron-withdrawing group like trifluoromethyl also results in a respectable yield, suggesting a complex interplay of factors.
For this compound, the methyl group is in the ortho position. This introduces a steric hindrance component in addition to its electron-donating effect. While direct comparative yield data under these specific conditions is not available in the reviewed literature, it is generally understood that ortho substituents can sterically hinder the approach of the nucleophile in an S(_N)2 reaction, potentially leading to lower yields compared to its para-substituted counterpart.
Experimental Protocol: Synthesis of Benzyl Azides
The following is a general procedure for the synthesis of benzyl azides from benzyl bromides, adapted from literature.[1]
Materials:
-
Substituted benzyl bromide (1.0 eq.)
-
Sodium azide (NaN(_3)) (1.5 eq.)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the benzyl bromide derivative in DMF or DMSO in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium azide to the solution and stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl azide.
-
If necessary, the product can be purified by column chromatography on silica (B1680970) gel.
Caption: Workflow for the synthesis of benzyl azides.
Grignard Reagent Formation: A Balancing Act Against Wurtz Coupling
The formation of Grignard reagents from benzylic halides is another crucial application. These organometallic compounds are potent nucleophiles used to form new carbon-carbon bonds. However, the yield of the desired Grignard reagent can be significantly compromised by a major side reaction: Wurtz coupling, where two benzyl fragments dimerize.
The propensity for Wurtz coupling is influenced by the reactivity of the benzylic halide and the reaction conditions. While specific comparative yield data for the formation of Grignard reagents from this compound, 4-methylbenzyl bromide, and benzyl bromide under identical conditions is scarce, general principles can be applied.
More reactive benzylic halides tend to favor the Wurtz coupling side reaction. The electronic and steric effects of substituents on the aromatic ring play a crucial role. Electron-donating groups, which increase the reactivity of the benzylic halide, may lead to a higher proportion of the Wurtz coupling product. Therefore, it is plausible that both this compound and 4-methylbenzyl bromide could exhibit a greater tendency for homocoupling compared to unsubstituted benzyl bromide. The steric hindrance from the ortho-methyl group in this compound might slightly mitigate this effect compared to the para-isomer, but this is speculative without direct experimental comparison.
One study systematically evaluated the effect of solvents on the Grignard reaction of benzyl bromide with 2-butanone, providing insights into minimizing the Wurtz coupling byproduct. The ratio of the desired Grignard addition product to the Wurtz coupling byproduct was found to be highly solvent-dependent. For instance, using diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF) resulted in an 80:20 ratio of product to byproduct, whereas in tetrahydrofuran (B95107) (THF), this ratio was inverted to 30:70. This highlights the critical importance of solvent selection in optimizing the yield of the desired product.
Experimental Protocol: Grignard Reagent Formation and Reaction with a Ketone
The following is a general procedure for the formation of a benzylmagnesium halide and its subsequent reaction with a ketone.
Materials:
-
Substituted benzyl bromide (1.0 eq.)
-
Magnesium turnings (1.1 eq.)
-
Anhydrous diethyl ether or 2-MeTHF
-
Ketone (e.g., acetone) (1.0 eq.)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask.
-
Add a small amount of a solution of the benzyl bromide in anhydrous diethyl ether or 2-MeTHF to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and/or heat generation), add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until the magnesium is consumed.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of the ketone in the same anhydrous solvent dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
-
Caption: Factors influencing benzylic halide reactivity.
Conclusion
The selection of a benzylic halide for a synthetic transformation requires careful consideration of the electronic and steric effects imparted by substituents on the aromatic ring. For nucleophilic substitution reactions, electron-donating groups in the para position, such as in 4-methylbenzyl bromide, generally lead to higher yields compared to the unsubstituted benzyl bromide. While direct comparative data is lacking for this compound, the introduction of steric hindrance at the ortho position may negatively impact yields in S(_N)2 reactions.
In the context of Grignard reagent formation, increased reactivity due to electron-donating groups can lead to a higher prevalence of the undesired Wurtz coupling byproduct, thereby reducing the yield of the desired Grignagrd reagent. For all benzylic halides, the choice of solvent is a critical parameter for optimizing the yield and minimizing side reactions.
Researchers and drug development professionals are encouraged to consider these factors and, when possible, perform small-scale optimization studies to identify the most suitable benzylic halide and reaction conditions for their specific synthetic goals.
References
alternative reagents to 2-Methylbenzyl bromide for O-benzylation
The O-benzylation of alcohols is a fundamental and widely utilized transformation in organic synthesis, particularly for the protection of hydroxyl groups. The benzyl (B1604629) ether's stability across a wide range of reaction conditions, coupled with its relatively mild removal via hydrogenolysis, makes it an indispensable tool for chemists. 2-Methylbenzyl bromide is a common reagent for this purpose, typically employed under basic conditions in the Williamson ether synthesis. However, the substrate scope can be limited by the reagent's reactivity and the harshness of the required basic conditions.
This guide provides a comparative overview of several alternative reagents to this compound for the O-benzylation of alcohols. We will objectively compare their performance, substrate compatibility, and reaction conditions, supported by experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their specific synthetic challenges.
Comparative Performance of O-Benzylation Reagents
The choice of a benzylating agent is dictated by the substrate's sensitivity to acidic or basic conditions, steric hindrance around the hydroxyl group, and the presence of other functional groups. The following table summarizes the performance of this compound against common alternatives.
| Reagent Class | Specific Reagent Example | Typical Conditions | Advantages | Limitations | Yield Range (%) |
| Benzyl Halide | This compound | NaH, DMF, 0°C to RT | High reactivity, cost-effective. | Requires strong base; not suitable for base-sensitive substrates. | 70-95 |
| Benzyl Halide | 2-Methylbenzyl chloride | NaH, DMF, 0°C to RT | More stable and less lachrymatory than bromide. | Less reactive than the corresponding bromide, may require higher temperatures.[1] | 65-90 |
| Benzyl Imidate | Benzyl trichloroacetimidate (B1259523) | TMSOTf (cat.), CH₂Cl₂, 0°C to RT | Mildly acidic conditions, suitable for base-sensitive substrates.[2] | Reagent can be unstable; requires anhydrous conditions.[3][4] | 80-98 |
| Benzyl Imidate | Benzyl N-phenyl-2,2,2-trifluoroacetimidate | TMSOTf (cat.), 1,4-dioxane, RT | More stable than trichloroacetimidate; good for hindered alcohols.[3][5] | Requires acid catalyst; byproducts may need careful removal. | 85-95 |
| Oxypyridinium Salt | 2-Benzyloxy-1-methylpyridinium triflate | MgO, Toluene (B28343) or Trifluorotoluene, 85-90°C | Neutral conditions, suitable for acid- and base-sensitive substrates.[6] | Higher cost; requires elevated temperatures. | 80-95 |
| Benzyl Alcohol | 2-Methylbenzyl alcohol | H₂SO₄ (cat.), Heat | Atom economical, readily available. | Requires harsh acidic conditions and high temperatures.[7] | 50-85 |
| Benzyl Tosylate | Benzyl tosylate | K₂CO₃, DMF, 80-90°C | Good leaving group, crystalline solid.[8] | Requires base and elevated temperatures. | 75-92 |
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are critical for success. Below are representative procedures for the key alternative benzylation methods.
This protocol is adapted for a generic benzyl bromide or chloride.
-
Objective: To benzylate a primary alcohol using sodium hydride and a benzyl halide.
-
Materials:
-
Alcohol (1.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)
-
This compound (1.1 equiv.)
-
Ethyl Acetate (B1210297) (EtOAc), Water, Brine
-
-
Procedure:
-
Dissolve the alcohol (1.0 equiv.) in anhydrous DMF (5–10 mL/mmol) in a flame-dried, round-bottom flask under an argon atmosphere.[9]
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv.) portion-wise to the stirred solution.
-
Stir the mixture at 0°C for 30 minutes, then add this compound (1.1 equiv.) dropwise.[9]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of water.
-
Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
This method is ideal for substrates that are sensitive to basic conditions.
-
Objective: To benzylate a base-sensitive secondary alcohol.
-
Materials:
-
Alcohol (1.0 equiv.)
-
Benzyl trichloroacetimidate (1.5 equiv.)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) or Cyclohexane/CH₂Cl₂ mixture
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf, 0.1 equiv.) or Triflic Acid (TfOH, 0.1 equiv.)
-
Triethylamine (B128534) (Et₃N)
-
-
Procedure:
-
Dissolve the alcohol (1.0 equiv.) and benzyl trichloroacetimidate (1.5 equiv.) in anhydrous dichloromethane (10 mL/mmol).[2]
-
Add molecular sieves (4Å) and stir for 15 minutes at room temperature under argon.
-
Cool the mixture to 0°C.
-
Slowly add TMSOTf (0.1 equiv.) dropwise to the reaction mixture.[2]
-
Stir the reaction at 0°C and allow it to warm to room temperature over 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding triethylamine (0.5 mL).
-
Filter the mixture through a pad of Celite®, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
This protocol is designed for substrates requiring strictly neutral reaction conditions.
-
Objective: To benzylate a complex, multifunctional alcohol under neutral conditions.
-
Materials:
-
Alcohol (1.0 equiv.)
-
2-Benzyloxy-1-methylpyridinium triflate (1.5 equiv.)
-
Magnesium Oxide (MgO, 2.0 equiv., powdered)
-
Anhydrous Toluene or Trifluorotoluene
-
-
Procedure:
-
To a flask containing the alcohol (1.0 equiv.), add anhydrous toluene (10 mL/mmol), magnesium oxide (2.0 equiv.), and 2-benzyloxy-1-methylpyridinium triflate (1.5 equiv.).[6][10]
-
Heat the suspension to 85-90°C under an argon atmosphere.
-
Stir the reaction at this temperature for 12-24 hours, monitoring by TLC.[10]
-
After completion, cool the mixture to room temperature.
-
Filter the suspension through Celite®, washing the filter cake with ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product via silica gel chromatography.
-
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for troubleshooting and optimization.
Caption: A generalized workflow for a typical O-benzylation reaction.
The choice of reagent fundamentally alters the reaction pathway. Benzyl halides and tosylates typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism, known as the Williamson ether synthesis. In contrast, imidate-based reagents are activated by acid to generate a highly electrophilic intermediate.
Caption: Comparison of S_N2 and acid-catalyzed O-benzylation mechanisms.
References
- 1. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04770K [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. benchchem.com [benchchem.com]
- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
A Comparative Guide to Validating 2-Methylbenzylated Product Structures using ¹H and ¹³C NMR
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis. When dealing with substituted aromatic compounds, such as 2-methylbenzylated products, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as the gold standard for structural validation. This guide provides an objective comparison of NMR techniques, supported by experimental data and protocols, to facilitate the accurate structural elucidation of these compounds.
The introduction of a 2-methylbenzyl group into a molecule induces significant and predictable changes in the NMR spectrum. By analyzing these changes, one can confirm a successful reaction and determine the precise connectivity of the atoms.
Interpreting the NMR Spectrum: Key Diagnostic Signals
The power of NMR lies in its ability to provide detailed information about the chemical environment of each nucleus.[1][2] In ¹H NMR, three key pieces of information are used: the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons generating a signal; and the multiplicity (splitting pattern), which provides information about neighboring protons.[2][3] ¹³C NMR complements this by showing the number of unique carbon environments in the molecule.[4]
For a 2-methylbenzylated product, the following characteristic signals are expected:
-
¹H NMR Spectrum :
-
Aromatic Protons : The four protons on the 2-methylbenzyl ring will appear as a complex multiplet in the aromatic region, typically between δ 7.1 and 7.4 ppm.[5]
-
Benzylic Protons (Ar-CH₂-) : The two protons of the methylene (B1212753) bridge connecting the aromatic ring to the rest of the molecule typically appear as a singlet around δ 4.6-4.7 ppm.[5] The singlet nature arises from the absence of adjacent non-equivalent protons.
-
Methyl Protons (-CH₃) : The three protons of the methyl group will produce a sharp singlet at a higher field (more shielded), generally around δ 2.3-2.4 ppm.[5]
-
-
¹³C NMR Spectrum :
-
Aromatic Carbons : The substituted ring will show six distinct signals in the aromatic region (δ 125-140 ppm).[5][6]
-
Benzylic Carbon (Ar-CH₂-) : This carbon signal is typically found in the range of δ 63-65 ppm.[5]
-
Methyl Carbon (-CH₃) : The methyl carbon is highly shielded and appears at the high-field end of the spectrum, around δ 18-20 ppm.[5]
-
Quantitative Data Summary
The following tables summarize the expected chemical shifts for the key functional groups in a typical 2-methylbenzylated product.
Table 1: Characteristic ¹H NMR Chemical Shifts
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | 7.1 - 7.4 | Multiplet (m) | 4H |
| Benzylic (Ar-CH₂-) | 4.6 - 4.7 | Singlet (s) | 2H |
| Methyl (Ar-CH₃) | 2.3 - 2.4 | Singlet (s) | 3H |
Table 2: Characteristic ¹³C NMR Chemical Shifts
| Carbon Type | Chemical Shift (δ, ppm) |
| Aromatic (Cq, substituted) | 136 - 139 |
| Aromatic (CH) | 126 - 131 |
| Benzylic (Ar-CH₂-) | 63 - 65 |
| Methyl (Ar-CH₃) | 18 - 20 |
Advanced Structural Validation with 2D NMR
While 1D NMR is often sufficient, complex molecules or the possibility of regioisomers (e.g., 2-methylbenzyl vs. 3- or 4-methylbenzyl) necessitates the use of two-dimensional (2D) NMR techniques for unambiguous confirmation.
Table 3: Comparison of NMR Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| 1D ¹H NMR | Proton environment, relative proton count, proton-proton coupling. | Fast acquisition, provides fundamental structural information. | Signal overlap in complex molecules can make interpretation difficult. |
| 1D ¹³C NMR | Number and type of unique carbon environments. | Wide chemical shift range reduces signal overlap. | Low natural abundance of ¹³C requires longer acquisition times; no coupling information in standard decoupled spectra. |
| HSQC | Direct one-bond proton-carbon correlations.[7][8] | Highly sensitive; definitively links a proton to the carbon it is attached to.[8][9] | Only shows direct C-H bonds. |
| HMBC | Long-range (2-3 bond) proton-carbon correlations.[7][10] | Crucial for piecing together the carbon skeleton and identifying connectivity across quaternary carbons or heteroatoms.[10] | Absence of a correlation is not definitive proof of a lack of proximity.[7] |
| NOESY | Through-space correlations between protons (<5 Å).[1] | Essential for determining stereochemistry and differentiating between regioisomers by confirming spatial proximity.[1][11] | Requires relatively rigid molecules for clear correlations. |
Experimental Protocols
Accurate and reproducible data is contingent on meticulous sample preparation and appropriate instrument parameter selection.
Sample Preparation
-
Compound Purity : Ensure the analyte is of high purity to avoid signals from contaminants.
-
Solvent Selection : Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12] The choice of solvent is critical to avoid overlapping signals with the analyte.[13]
-
Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal standard to reference the chemical shifts to 0.00 ppm.[12][14]
-
Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous before transferring it to a clean, dry NMR tube.[13]
Data Acquisition
The following are typical parameters for a 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.[12]
¹H NMR Acquisition:
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : ~16 ppm.
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 1-5 seconds. A longer delay is crucial for accurate integration in quantitative NMR.
-
Number of Scans : 8-16 scans for a concentrated sample.
¹³C NMR Acquisition:
-
Pulse Program : Standard proton-decoupled experiment.
-
Spectral Width : ~220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more scans are often necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[12]
Visualization of the Validation Workflow
The logical flow from a synthesized product to a confirmed structure is a systematic process. The diagram below illustrates the key stages involved in validating a 2-methylbenzylated product using NMR.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. acdlabs.com [acdlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 14. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
A Comparative Study of Different Bases for the Alkylation of Phenols with 2-Methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials. The Williamson ether synthesis, a reliable and widely employed method for this conversion, involves the reaction of a phenoxide, generated in situ by a base, with an alkyl halide. The choice of base is a critical parameter that can significantly influence the reaction's efficiency, yield, and overall success. This guide provides a comparative analysis of various bases for the alkylation of a model phenol (B47542) with 2-methylbenzyl bromide, supported by experimental data from the literature.
Performance Comparison of Bases
The selection of an appropriate base is paramount for the efficient synthesis of 2-methylbenzyl phenyl ethers. The basicity, solubility, and nature of the cation can all impact the reaction rate and yield. Below is a summary of common bases used for this transformation, with performance data collated from various studies on phenol alkylation.
| Base | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Potassium Carbonate (K₂CO₃) | Acetone (B3395972), Acetonitrile (B52724), DMF | Reflux | 4-24 | 85-95 | A mild, inexpensive, and commonly used base. Longer reaction times may be required.[1] |
| Sodium Hydroxide (NaOH) | Water, Phase-Transfer Conditions | 25-100 | 2-8 | 70-90 | A strong, inexpensive base. Often used under phase-transfer catalysis (PTC) to improve solubility and reactivity. Can lead to side products if not carefully controlled. |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | 25-80 | 1-5 | >95 | Highly efficient due to the high solubility of the cesium phenoxide and the "cesium effect". It is, however, more expensive than other carbonate bases.[1][2] |
| Sodium Hydride (NaH) | THF, DMF (anhydrous) | 0 - 25 | 1-3 | >95 | A very strong, non-nucleophilic base that provides rapid and complete deprotonation of the phenol. Requires anhydrous conditions and careful handling due to its reactivity with water.[3][4] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Solvent-free or THF, Acetonitrile | 25 | 1-4 | 90-98 | An effective organic base, particularly in solvent-free conditions when used in conjunction with an inorganic base like K₂CO₃. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for the alkylation of phenol with this compound using different classes of bases.
General Protocol using Potassium Carbonate
This procedure is a standard and cost-effective method for the synthesis of 2-methylbenzyl phenyl ether.[5]
-
To a solution of phenol (1.0 eq.) in acetone or DMF (5-10 mL per mmol of phenol) is added finely powdered potassium carbonate (1.5-2.0 eq.).
-
The mixture is stirred at room temperature for 15-30 minutes.
-
This compound (1.1 eq.) is added to the suspension.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be further purified by column chromatography.
Protocol using Cesium Carbonate
This method offers higher yields and shorter reaction times compared to other carbonate bases.[1][2]
-
Phenol (1.0 eq.) and cesium carbonate (1.5 eq.) are combined in acetonitrile or DMF (5-10 mL per mmol of phenol).
-
The mixture is stirred at room temperature for 10-20 minutes.
-
This compound (1.1 eq.) is added.
-
The reaction is stirred at room temperature or gently heated (e.g., to 50 °C) while being monitored by TLC.
-
Work-up is performed as described in the potassium carbonate protocol.
Protocol using Sodium Hydride (under inert atmosphere)
This protocol is suitable for achieving high yields in a short time but requires handling of a moisture-sensitive reagent.[3][4]
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added.
-
Anhydrous THF or DMF is added, and the suspension is cooled to 0 °C.
-
A solution of phenol (1.0 eq.) in the same anhydrous solvent is added dropwise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature.
-
A solution of this compound (1.1 eq.) in the anhydrous solvent is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated as previously described.
Reaction Mechanism and Workflow
The alkylation of phenols with this compound proceeds via a Williamson ether synthesis, which is a classic SN2 reaction. The key steps are illustrated in the diagrams below.
Caption: General mechanism of the Williamson ether synthesis.
The experimental workflow for a typical alkylation reaction is outlined below. This generalized process can be adapted based on the specific base and solvent system employed.
Caption: A typical experimental workflow for the synthesis and purification.
Conclusion
The choice of base for the alkylation of phenols with this compound has a profound impact on the reaction's outcome. For routine, cost-effective syntheses, potassium carbonate is a reliable choice, though it may require longer reaction times. For high-throughput synthesis or when maximizing yield is critical, cesium carbonate is an excellent, albeit more expensive, alternative. Strong bases like sodium hydride offer rapid reactions and high yields but necessitate stringent anhydrous conditions. Organic bases, such as DABCO, can also be effective, particularly in solvent-free systems. The selection of the optimal base will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and available laboratory equipment.
References
A Comparative Guide to the Synthetic Utility of 2-Methylbenzyl Bromide versus Benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular architectures efficiently and with high yields. Benzyl (B1604629) halides are a cornerstone in the synthetic chemist's toolbox for the introduction of the benzyl group, a common motif in pharmaceuticals and other functional molecules. This guide provides a detailed comparison of the synthetic utility of two key reagents: 2-Methylbenzyl bromide and the archetypal benzyl chloride. This analysis, supported by experimental data and detailed protocols, aims to inform researchers on the nuanced differences in their reactivity and applications, particularly in the context of drug development.
Executive Summary
Both this compound and benzyl chloride are effective benzylic electrophiles used in a variety of nucleophilic substitution reactions. Their reactivity is primarily dictated by the stability of the resultant benzylic carbocation in S(_N)1 reactions and steric hindrance in S(_N)2 reactions. The presence of a methyl group in the ortho position of this compound introduces electronic and steric effects that differentiate its reactivity from the unsubstituted benzyl chloride. Generally, benzyl chloride exhibits versatility, participating readily in both S(_N)1 and S(_N)2 pathways. In contrast, the ortho-methyl group in this compound can influence the reaction mechanism and rate, a factor to be considered when planning a synthetic route.
Reactivity and Mechanistic Considerations
The primary factor governing the reactivity of benzyl halides is the ability of the benzene (B151609) ring to stabilize the positive charge of the carbocation intermediate through resonance in S(_N)1 reactions. For S(_N)2 reactions, the accessibility of the benzylic carbon to the incoming nucleophile is the critical determinant.
Benzyl Chloride: As a primary benzylic halide, benzyl chloride readily undergoes both S(_N)1 and S(_N)2 reactions depending on the reaction conditions. In polar, protic solvents, the formation of the resonance-stabilized benzyl carbocation is favored, leading to an S(_N)1 pathway. In the presence of strong nucleophiles in aprotic polar solvents, the less sterically hindered benzylic carbon is susceptible to a backside attack, favoring an S(_N)2 mechanism.
This compound: The introduction of a methyl group at the ortho position has two main effects:
-
Electronic Effect: The methyl group is weakly electron-donating, which can further stabilize the benzylic carbocation, potentially accelerating S(_N)1 reactions compared to benzyl chloride.
-
Steric Effect: The ortho-methyl group increases steric hindrance around the benzylic carbon. This steric bulk can impede the backside attack required for an S(_N)2 reaction, potentially slowing down this pathway compared to benzyl chloride.
These competing effects mean that the choice of reaction conditions is crucial in directing the outcome of reactions with this compound.
Quantitative Comparison of Reactivity
While direct side-by-side kinetic data for a wide range of reactions is not always available in the literature, solvolysis data for substituted benzyl chlorides provides a good proxy for understanding the electronic effects on reactivity.
| Reagent | Reaction Type | Nucleophile/Solvent | Relative Rate | Product(s) | Yield (%) | Reference |
| Benzyl Chloride | S(_N)2 | Pyridine in Acetone | 1.00 | N-Benzylpyridinium chloride | - | [1] |
| p-Methylbenzyl Chloride | S(_N)2 | Pyridine in Acetone | 1.66 | N-(p-Methylbenzyl)pyridinium chloride | - | [1] |
| Benzyl Chloride | Solvolysis (S(_N)1) | 80% Ethanol/Water | 1.00 | Benzyl alcohol, Benzyl ethyl ether | - | [2] |
| p-Methylbenzyl Chloride | Solvolysis (S(_N)1) | 80% Ethanol/Water | Faster than Benzyl Chloride | p-Methylbenzyl alcohol, p-Methylbenzyl ethyl ether | - | [2] |
| Benzyl Chloride | Cyanation | KCN in aqueous acetone | - | Phenylacetonitrile (B145931) | 65-71 | [3] |
| 2-Methylbenzyl Chloride | Cyanation | K₄[Fe(CN)₆] in Toluene (B28343) | - | 2-Methylphenylacetonitrile | 82 | [3] |
Note: Data for p-Methylbenzyl chloride is used as an analogue to illustrate the electron-donating effect of a methyl group. The ortho position in this compound will introduce additional steric factors.
Synthetic Applications and Experimental Protocols
Both reagents are widely used in the synthesis of ethers, esters, amines, and in carbon-carbon bond-forming reactions.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for preparing ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide. Due to the steric hindrance from the ortho-methyl group, this compound may exhibit slower reaction rates or require more forcing conditions compared to benzyl chloride in this reaction.
Experimental Protocol: Synthesis of Benzyl Methyl Ether
-
Reagents: Benzyl chloride, Methanol (B129727), Sodium Hydroxide (B78521).
-
Procedure: To a solution of sodium hydroxide (6.9 kg, 172 moles) in methanol (38 kg, 1190 moles), benzyl chloride (15.1 kg, 119 moles) is added at reflux temperature. The mixture is refluxed for 9-12 hours. The product is then purified by azeotropic distillation with cyclohexanol.
-
Yield: 90%[3]
A similar procedure can be adapted for this compound, though reaction times may need to be extended or temperature increased to achieve comparable yields.
N-Alkylation of Amines
The reaction of benzyl halides with primary or secondary amines is a common method for synthesizing N-benzylated amines, which are important scaffolds in many pharmaceutical compounds.
Experimental Protocol: Synthesis of N-Benzylaniline
-
Reagents: Aniline (B41778), Benzyl alcohol, Copper-Chromite nano-catalyst, Potassium carbonate, o-Xylene (B151617) (solvent).
-
Procedure: A mixture of o-xylene (30 ml), benzyl alcohol (15 mmol), aniline (20 mmol), Cu-Chromite nano-catalyst (5 mol%), and potassium carbonate (35 mmol) is placed in a 50 ml volumetric flask. The reaction mixture is heated at 110°C for 8 hours. After cooling, the solution is filtered and washed with ethyl acetate. The organic phase is separated and purified.
-
Yield: High (specific yield not detailed in the abstract)
For the synthesis of N-(2-methylbenzyl)aniline, 2-methylbenzyl alcohol or this compound could be used in a similar protocol. The steric bulk of the 2-methylbenzyl group might influence the reaction rate and could potentially favor mono-alkylation over di-alkylation.
Synthesis of Nitriles
The cyanation of benzyl halides is a key step in the synthesis of phenylacetic acids, which are precursors to several non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocol: Synthesis of 2-Methylphenylacetonitrile
-
Reagents: 2-Methylbenzyl chloride, Potassium ferrocyanide (K₄[Fe(CN)₆]), Cuprous iodide, Toluene.
-
Procedure: In a reaction tube, cuprous iodide (0.3 mmol) and toluene (0.3 mL) are stirred for 1 minute. Then, K₄[Fe(CN)₆] (0.5 mmol), 2-methylbenzyl chloride (1 mmol), and toluene (0.7 mL) are added. The sealed reaction tube is stirred at 180°C for 20 hours. After cooling, the product is analyzed by gas chromatography.
-
Yield: 82%[3]
A similar protocol for benzyl chloride yielded phenylacetonitrile in 78% yield under the same conditions, suggesting that the ortho-methyl group does not significantly hinder this particular transformation and may even be slightly beneficial under these catalytic conditions.[3]
Visualization of Synthetic Pathways
Logical Flow of Reactivity Comparison
Caption: Factors influencing the reactivity of Benzyl Chloride vs. This compound.
Experimental Workflow for Williamson Ether Synthesis
Caption: General workflow for the Williamson ether synthesis.
Conclusion
Both benzyl chloride and this compound are valuable reagents in organic synthesis, each with its own distinct reactivity profile. Benzyl chloride offers a versatile and generally more reactive option for a broad range of nucleophilic substitutions. This compound, while potentially less reactive in S(_N)2 reactions due to steric hindrance, can exhibit enhanced reactivity in S(_N)1 pathways due to the electron-donating nature of the methyl group.
For drug development professionals, the choice between these two reagents will depend on the specific synthetic transformation, the desired reaction mechanism, and the steric and electronic properties of the substrate. In S(_N)2 reactions where minimal steric hindrance is crucial, benzyl chloride is the preferred choice. Conversely, when an S(_N)1 pathway is desired and carbocation stability is a key factor, this compound may offer advantages. Careful consideration of the reaction conditions, including solvent and nucleophile choice, is essential to optimize yields and selectivity for both reagents. This guide provides a foundational understanding to aid researchers in making these critical decisions in their synthetic endeavors.
References
The Strategic Selection of Benzylating Agents in Large-Scale Synthesis: A Cost-Benefit Analysis of 2-Methylbenzyl Bromide
For researchers, scientists, and drug development professionals, the choice of reagents in large-scale synthesis is a critical decision that directly impacts the economic viability and efficiency of the process. This guide provides a comprehensive cost-benefit analysis of using 2-Methylbenzyl bromide as a benzylating agent, comparing its performance and economic implications against common alternatives like benzyl (B1604629) chloride and benzyl bromide, with a focus on the O-benzylation of vanillin (B372448) as a model reaction.
The introduction of a benzyl group is a fundamental transformation in organic synthesis, often employed to protect hydroxyl or other functional groups in the development of active pharmaceutical ingredients (APIs) and other complex molecules. The selection of the appropriate benzylating agent is a balancing act between reactivity, stability, selectivity, cost, and safety. While benzyl chloride is a cost-effective and stable option, its lower reactivity often necessitates harsher reaction conditions. Benzyl bromide offers higher reactivity but comes at a higher cost and with greater lachrymatory properties. This compound, a substituted derivative, presents a nuanced alternative with potentially altered reactivity and steric hindrance that can be advantageous in specific synthetic contexts.
Performance Comparison of Benzylating Agents in O-Benzylation of Vanillin
To provide a quantitative comparison, we will consider the O-benzylation of vanillin to produce O-benzylvanillin, a common intermediate in the flavor and fragrance industry and a useful model for the protection of phenolic hydroxyl groups in pharmaceutical synthesis.
| Reagent | Molecular Weight ( g/mol ) | Typical Bulk Price (USD/kg) | Moles per kg | Cost per Mole (USD) | Typical Yield (%) | Reaction Time (hours) | Key Advantages | Key Disadvantages |
| This compound | 185.06 | ~25 | 5.40 | ~4.63 | High (estimated) | Moderate | Potentially higher selectivity due to steric hindrance, modified reactivity. | Higher cost, less readily available than unsubstituted analogs. |
| Benzyl bromide | 171.04 | ~70 | 5.85 | ~11.97 | 85[1] | 5[1] | High reactivity, well-established protocols. | Higher cost than benzyl chloride, lachrymatory, potential for over-benzylation. |
| Benzyl chloride | 126.58 | ~5 | 7.90 | ~0.63 | Moderate to High | Longer | Low cost, high stability, readily available in bulk. | Lower reactivity requiring harsher conditions, potential for side reactions at elevated temperatures. |
Note: Bulk prices are estimates and can vary significantly based on supplier, purity, and market conditions. The yield and reaction time for this compound are estimated based on typical benzylation reactions and would require experimental verification for this specific transformation.
Cost-Benefit Analysis
The decision to use this compound in a large-scale synthesis hinges on a careful evaluation of its cost versus the potential benefits it may offer.
Cost Considerations:
-
Raw Material Cost: As indicated in the table, this compound is significantly more expensive than benzyl chloride on a per-kilogram and per-mole basis. While less expensive than benzyl bromide in the example pricing, this can fluctuate.
-
Process Costs: The higher reactivity of brominated benzylating agents might lead to shorter reaction times, potentially reducing operational costs such as energy consumption and reactor occupancy. However, the need for potentially more stringent handling procedures for lachrymatory substances could offset some of these savings.
Benefit Considerations:
-
Selectivity: The presence of the methyl group in the ortho position of this compound can introduce steric hindrance. This can be advantageous in complex molecules with multiple potential benzylation sites, leading to higher regioselectivity and reducing the need for costly purification steps to remove unwanted isomers.
-
Reactivity: While generally more reactive than benzyl chloride, the specific reactivity of this compound can be influenced by the electronic effects of the methyl group. In certain cases, this modified reactivity might be optimal for a particular substrate, leading to higher yields and cleaner reaction profiles.
-
Downstream Processing: If the use of this compound leads to a cleaner reaction with fewer byproducts, the costs associated with purification (e.g., chromatography, recrystallization) can be significantly reduced, impacting the overall process economy.
Experimental Protocols
Below is a detailed experimental protocol for the O-benzylation of vanillin using benzyl bromide, which can be adapted for a comparative study with this compound and benzyl chloride.
Synthesis of O-Benzylvanillin using Benzyl Bromide
Materials:
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 32 g (210 mmol) of vanillin in 200 ml of ethanol.[1]
-
To this solution, add 30 g of potassium bicarbonate.[1]
-
Slowly add 26 ml (213 mmol) of benzyl bromide to the reaction mixture.[1]
-
Heat the mixture to reflux and maintain for 5 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Cool the filtrate to 4°C overnight to induce crystallization.[1]
-
Collect the crystalline product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure O-benzylvanillin. An expected yield of around 85% can be achieved.[1]
Visualizing the Process
To better understand the chemical transformation and the experimental process, the following diagrams are provided.
References
kinetic studies comparing the reaction rates of substituted benzyl bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction rates of substituted benzyl (B1604629) bromides, supported by experimental data and detailed methodologies. Understanding the kinetic behavior of these compounds is crucial for various applications in organic synthesis and medicinal chemistry, where the benzyl group is a common structural motif.
The reactivity of benzyl bromides in nucleophilic substitution reactions is highly sensitive to the nature and position of substituents on the aromatic ring. These substituents can significantly influence the reaction mechanism, transitioning between a unimolecular (S(_N)1) and a bimolecular (S(_N)2) pathway, or proceeding through a concurrent mechanism.
The Influence of Substituents on Reaction Rates
Electron-donating groups (EDGs) on the benzene (B151609) ring, such as methoxy (B1213986) (-OCH(_3)) and methyl (-CH(_3)), increase the rate of reaction.[1] This is because they stabilize the developing positive charge on the benzylic carbon in the transition state of both S(_N)1 and S(_N)2 reactions. In the case of an S(_N)1 reaction, EDGs stabilize the carbocation intermediate, thereby accelerating the rate-determining step.
Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO(_2)) and cyano (-CN), decrease the reaction rate.[1] These groups destabilize the carbocation intermediate in an S(_N)1 pathway and increase the activation energy for the S(_N)2 transition state. The position of the substituent (ortho, meta, or para) also plays a critical role in its electronic effect.
Quantitative Comparison of Reaction Rates
The following table summarizes the first-order rate constants (
ksolv
) for the solvolysis of a series of substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C. This data clearly illustrates the impact of substituents on the reaction rate.
| Substituent (X) |
| Relative Rate (
|
| 4-OCH(_3) | 2.2 | 2.0 x 10
|
| 4-CH(_3) | 1.8 x 10
| 1.6 x 10
|
| H | 1.1 x 10
| 1 |
| 4-Cl | 3.5 x 10
| 0.32 |
| 3-NO(_2) | 1.4 x 10
| 0.013 |
| 3,4-(NO(_2))(_2) | 1.1 x 10
| 0.1 |
Data extracted from a study on the solvolysis of substituted benzyl chlorides and is representative of the expected trends for benzyl bromides.
Experimental Protocols
The kinetic data presented in this guide can be obtained using various established experimental techniques. Below are detailed methodologies for two common approaches:
Conductometric Method for Solvolysis Reactions
This method is suitable for monitoring the progress of solvolysis reactions where an ionic product is formed, leading to a change in the conductivity of the solution.
Materials:
-
Substituted benzyl bromide
-
Solvent (e.g., 80% ethanol/water mixture)
-
Conductometer with a suitable conductivity cell
-
Thermostated water bath
-
Data acquisition system
Procedure:
-
Prepare a stock solution of the substituted benzyl bromide in a small amount of a suitable non-reactive solvent (e.g., acetone).
-
Place a known volume of the reaction solvent (e.g., 80% ethanol/water) in a reaction vessel equipped with the conductivity cell.
-
Thermostate the reaction vessel to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Initiate the reaction by injecting a small, known volume of the benzyl bromide stock solution into the reaction solvent with vigorous stirring.
-
Immediately start recording the conductivity of the solution as a function of time using the data acquisition system.
-
Continue data collection for at least three half-lives of the reaction.
-
The first-order rate constant (
) can be determined by plotting the natural logarithm of the change in conductivity versus time.k
UV-Vis Spectrophotometric Method for Nucleophilic Substitution Reactions
This method is applicable when either the reactant or the product has a distinct UV-Vis absorbance that changes as the reaction progresses.
Materials:
-
Substituted benzyl bromide
-
Nucleophile solution (e.g., pyridine (B92270) in a suitable solvent)
-
UV-Vis spectrophotometer with a thermostated cell holder
-
Quartz cuvettes
-
Syringes for rapid mixing
Procedure:
-
Prepare a solution of the substituted benzyl bromide and a separate solution of the nucleophile in the chosen solvent (e.g., acetonitrile).
-
Determine the wavelength of maximum absorbance ((\lambda_{max})) for the product or the reactant that will be monitored.
-
Set the spectrophotometer to monitor the absorbance at (\lambda_{max}) over time.
-
Place the cuvette containing the nucleophile solution in the thermostated cell holder and allow it to reach the desired temperature.
-
Rapidly inject a small, known volume of the benzyl bromide solution into the cuvette and quickly mix the contents.
-
Immediately start recording the absorbance as a function of time.
-
The pseudo-first-order rate constant can be obtained by fitting the absorbance versus time data to an appropriate integrated rate law. By varying the concentration of the nucleophile, the second-order rate constant can be determined.[1]
Visualization of Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the kinetic studies of substituted benzyl bromides.
Caption: Logical flow of substituent effects on reaction rates.
Caption: General experimental workflow for kinetic studies.
Caption: Competing SN1 and SN2 reaction pathways.
References
evaluation of different catalytic systems for cross-coupling reactions of 2-Methylbenzyl bromide
For researchers, scientists, and drug development professionals, the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The cross-coupling of benzylic halides, such as 2-methylbenzyl bromide, offers a direct pathway to a diverse array of valuable molecular architectures. This guide provides an objective comparison of three powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the functionalization of this compound. The performance of different catalytic systems is evaluated based on experimental data from scientific literature, providing a resource for selecting the optimal conditions for a desired transformation.
I. Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. In the case of this compound, this reaction allows for the introduction of various aryl and vinyl substituents at the benzylic position.
A common catalytic system for the Suzuki-Miyaura coupling of benzylic bromides involves a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a bulky, electron-rich phosphine (B1218219) ligand like JohnPhos. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like dimethylformamide (DMF). Microwave irradiation can be employed to accelerate the reaction.[1]
Table 1: Representative Catalytic System for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition |
| Electrophile | This compound |
| Nucleophile | Phenylboronic acid |
| Catalyst | Pd(OAc)₂ |
| Ligand | JohnPhos |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | Microwave irradiation |
| Reported Yield | Moderate to good yields have been reported for similar systems. |
Experimental Protocol: Suzuki-Miyaura Coupling
A microwave vial is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), JohnPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol). The vial is sealed and dimethylformamide (5 mL) is added. The reaction mixture is then subjected to microwave irradiation at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes). After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond, providing a direct route to substituted alkynes. This reaction is particularly valuable for the synthesis of precursors to complex molecules and functional materials. The coupling of this compound with a terminal alkyne is typically achieved using a dual catalytic system of palladium and copper.
A representative catalytic system consists of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst like copper(I) iodide (CuI), and an amine base, which also often serves as the solvent (e.g., triethylamine).
Table 2: Representative Catalytic System for Sonogashira Coupling of this compound
| Parameter | Condition |
| Electrophile | This compound |
| Nucleophile | Phenylacetylene (B144264) |
| Catalyst | Pd(PPh₃)₂Cl₂ |
| Co-catalyst | CuI |
| Base/Solvent | Triethylamine (B128534) |
| Temperature | Room temperature to mild heating |
| Reported Yield | Good to excellent yields are often achieved for similar substrates. |
Experimental Protocol: Sonogashira Coupling
To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (10 mL) under an inert atmosphere (e.g., argon or nitrogen), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%) are added. The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent, washed with water, dried, and purified by column chromatography.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
III. Buchwald-Hartwig Amination: Constructing C(sp³)–N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry and materials science. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Modern Buchwald-Hartwig amination protocols often utilize palladium precatalysts and sterically hindered biarylphosphine ligands, such as XPhos. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to facilitate the reaction.
Table 3: Representative Catalytic System for Buchwald-Hartwig Amination of this compound
| Parameter | Condition |
| Electrophile | This compound |
| Nucleophile | Aniline |
| Catalyst | Pd₂(dba)₃ |
| Ligand | XPhos |
| Base | NaOtBu |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reported Yield | Good to high yields are generally observed for aryl halide aminations. |
Experimental Protocol: Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃; 0.01 mmol, 1 mol% Pd), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with an inert gas. Then, this compound (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
IV. Conclusion
The choice of catalytic system for the cross-coupling of this compound is dictated by the desired bond formation. For the synthesis of diarylmethanes and related C(sp³)–C(sp²) coupled products, the Suzuki-Miyaura reaction offers a robust and versatile approach. When the introduction of an alkynyl group is the synthetic goal, the Sonogashira coupling provides a direct and efficient method. For the construction of benzylic amines, the Buchwald-Hartwig amination stands out as a powerful and broadly applicable transformation.
The selection of the specific catalyst, ligand, base, and solvent is crucial for achieving optimal results in each of these reactions. The experimental protocols and catalytic systems outlined in this guide provide a starting point for researchers to develop and optimize their synthetic strategies for the functionalization of this compound and related benzylic electrophiles. Further screening of reaction conditions may be necessary to achieve the highest yields and purities for specific substrate combinations.
References
A Comparative Analysis of the Reaction Times of 2-Methylbenzyl Bromide and Benzyl Bromide in Solvolysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzylic Bromide Reactivity
In the realm of synthetic chemistry and drug development, the reactivity of alkyl halides is a critical parameter influencing reaction kinetics and product yields. This guide provides a detailed comparison of the reaction times of 2-methylbenzyl bromide and its parent compound, benzyl (B1604629) bromide, in nucleophilic substitution reactions, with a focus on solvolysis. By examining the interplay of electronic and steric effects, this document aims to provide researchers with the necessary data and protocols to make informed decisions in experimental design.
Executive Summary
The introduction of a methyl group at the ortho position of benzyl bromide creates a nuanced effect on its reactivity. While the electron-donating nature of the methyl group can stabilize a carbocation intermediate, favoring an S(_N)1 pathway, its steric bulk can hinder the backside attack required for an S(_N)2 mechanism. This comparative guide delves into the quantitative differences in their reaction rates, supported by experimental data, and provides detailed protocols for their determination.
Quantitative Data Comparison: Solvolysis in 80% Ethanol (B145695)
The solvolysis of benzyl bromide and its substituted analogues in aqueous ethanol is a well-established method for comparing their relative reactivities. The following table summarizes the first-order rate constants (
k
) for the solvolysis of benzyl bromide and this compound in an 80% ethanol-water mixture at 25°C. The data is sourced from studies on the mechanism of solvolysis of substituted benzyl bromides.[1]
| Compound | Structure | Rate Constant (k) at 25°C (s
| Relative Rate |
| Benzyl Bromide | C(_6)H(_5)CH(_2)Br | 1.8 x 10
| 1.00 |
| This compound | o-CH(_3)C(_6)H(_4)CH(_2)Br | 3.2 x 10
| 1.78 |
Analysis of Results:
The experimental data indicates that this compound undergoes solvolysis approximately 1.78 times faster than benzyl bromide under these conditions. This rate enhancement suggests that the electronic effect of the ortho-methyl group, which stabilizes the incipient benzylic carbocation through an inductive effect, outweighs the potential steric hindrance. The reaction for both substrates in this polar, protic solvent mixture likely proceeds through a mechanism with significant S(_N)1 character. For this compound, the reaction is considered a borderline case between a pure S(_N)1 and an S(_N)2 mechanism.[1]
Reaction Mechanisms and Steric Considerations
The reactivity of benzyl halides in nucleophilic substitution reactions is governed by a competition between the unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways.
S(_N)1 Pathway: This mechanism involves the formation of a carbocation intermediate. The stability of this intermediate is paramount to the reaction rate. Electron-donating groups on the benzene (B151609) ring, such as a methyl group, can stabilize the positive charge of the benzylic carbocation, thereby accelerating the reaction.
S(_N)2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is highly sensitive to steric hindrance. Bulky groups near the reaction center can impede the approach of the nucleophile, slowing down the reaction.
The ortho-methyl group in this compound introduces both of these competing effects.
Figure 1. A diagram illustrating the competing S(_N)1 and S(_N)2 solvolysis pathways for this compound, highlighting the influence of electronic and steric effects.
Experimental Protocols: Determination of Solvolysis Rate by Conductometry
The rate of solvolysis for benzylic bromides can be accurately determined by monitoring the change in conductivity of the solution over time. As the reaction proceeds, hydrobromic acid (HBr) is produced, which dissociates into ions, leading to an increase in the solution's conductivity.[1]
Materials:
-
Benzyl bromide or this compound
-
80% (v/v) Ethanol-water solvent
-
Conductivity meter with a probe
-
Constant temperature water bath (25°C ± 0.1°C)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare a sufficient volume of 80% ethanol-water by mixing the appropriate volumes of absolute ethanol and deionized water.
-
Temperature Equilibration: Place the solvent and the reaction vessel in the constant temperature water bath and allow them to equilibrate to 25°C.
-
Conductivity Probe Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard potassium chloride solutions.
-
Reaction Initiation:
-
Pipette a known volume of the temperature-equilibrated 80% ethanol-water solvent into the reaction vessel.
-
Place the conductivity probe and a magnetic stir bar into the solvent.
-
Inject a small, precise volume of the benzylic bromide into the solvent with vigorous stirring to ensure rapid mixing. The final concentration of the benzylic bromide should be low, typically around 0.01 M, to ensure first-order kinetics.
-
Start the stopwatch immediately upon addition of the bromide.
-
-
Data Collection:
-
Record the conductivity of the solution at regular time intervals. The frequency of readings will depend on the reaction rate but could range from every 30 seconds to every few minutes.
-
Continue recording until the conductivity reading becomes constant, indicating the completion of the reaction (the "infinity reading").
-
-
Data Analysis:
-
The first-order rate constant,
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, can be determined by plotting ln(C(\infty) - C(t)) versus time, where C(\infty) is the conductivity at infinite time and C(_t) is the conductivity at timek .t -
The slope of this plot will be equal to -
.k
-
Figure 2. A flowchart outlining the key steps in the experimental protocol for determining the solvolysis rate constant using conductometry.
Conclusion
The comparative analysis of this compound and benzyl bromide reveals that the ortho-methyl substituent leads to a modest acceleration in the rate of solvolysis in 80% ethanol. This finding underscores the importance of electronic effects in stabilizing the transition state, which, in this case, appears to be the dominant factor over steric hindrance. For researchers designing synthetic routes involving benzylic halides, this guide provides a quantitative basis for predicting relative reaction times and selecting appropriate substrates. The detailed experimental protocol also offers a robust method for independently verifying these and other reaction kinetics in the laboratory.
References
A Comparative Analysis of Byproduct Formation in Reactions with 2-Methylbenzyl Bromide Versus Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate alkylating agent is a critical decision in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. The choice of agent can significantly influence not only the yield and purity of the desired product but also the profile of byproducts, which can complicate purification and impact the overall efficiency and safety of a synthetic route. This guide provides a comparative analysis of the byproducts generated in reactions involving 2-methylbenzyl bromide versus other common alkylating agents, supported by available experimental data and established principles of organic chemistry.
Executive Summary
This compound is a versatile reagent for the introduction of the 2-methylbenzyl group onto a variety of nucleophiles. Its reactivity is analogous to other benzylic halides, such as benzyl (B1604629) bromide, but with important distinctions arising from the presence of the ortho-methyl group. This steric and electronic perturbation influences the rate and selectivity of alkylation reactions, and consequently, the nature and quantity of byproducts.
This guide will explore the common byproducts encountered in alkylation reactions, present available quantitative data, detail relevant experimental protocols, and provide a framework for understanding the factors that govern byproduct formation.
Common Byproducts in Alkylation Reactions
Alkylation reactions, particularly those involving benzyl-type halides, are susceptible to several side reactions that lead to the formation of unwanted byproducts. Understanding these pathways is crucial for optimizing reaction conditions to favor the desired product.
-
Overalkylation: In many alkylation reactions, the initial product of mono-alkylation can undergo further reaction with the alkylating agent to form di-, tri-, or even poly-alkylated species. This is especially prevalent when the mono-alkylated product is more nucleophilic than the starting material.
-
Elimination: Under basic conditions, particularly with sterically hindered substrates or strong, non-nucleophilic bases, elimination reactions can compete with substitution, leading to the formation of alkenes. For benzylic halides, this is less common but can occur under forcing conditions.
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the alkylating agent to its corresponding alcohol. For example, this compound can hydrolyze to 2-methylbenzyl alcohol.
-
Ether Formation: In reactions where the solvent is an alcohol, or if the alkylating agent is generated in situ from an alcohol, symmetrical or unsymmetrical ethers can be formed as byproducts. For instance, the reaction of this compound could potentially lead to the formation of di(2-methylbenzyl)ether.
-
Friedel-Crafts Type Byproducts: When the substrate or solvent is an aromatic compound, Friedel-Crafts alkylation can occur, leading to the formation of diarylmethane derivatives and their polyalkylated analogues.
Comparative Analysis of Byproduct Formation
While direct, side-by-side quantitative comparisons of byproduct profiles for this compound against other alkylating agents are not extensively reported in the literature, we can infer likely differences based on their chemical structures and reactivity.
Steric Effects of the Ortho-Methyl Group:
The primary structural difference between this compound and benzyl bromide is the presence of the methyl group in the ortho position. This group exerts a significant steric influence on the benzylic carbon, making it more hindered. This steric hindrance is expected to:
-
Decrease the rate of SN2 reactions: Nucleophilic attack at the benzylic carbon will be slower for this compound compared to benzyl bromide. This may necessitate more forcing reaction conditions (higher temperatures, longer reaction times), which in turn can promote the formation of degradation products or other side reactions.
-
Influence the regioselectivity of alkylation: In cases where a nucleophile has multiple reactive sites, the steric bulk of the 2-methylbenzyl group may lead to a different product distribution compared to the less hindered benzyl group.
-
Potentially reduce overalkylation: The steric hindrance of the first introduced 2-methylbenzyl group might disfavor the approach of a second molecule of the alkylating agent, thus potentially leading to a lower proportion of di-alkylated byproducts compared to reactions with benzyl bromide.
Electronic Effects:
The methyl group is a weak electron-donating group. This electronic effect can influence the stability of carbocation intermediates in SN1-type reactions, although for primary benzylic halides, the SN2 mechanism is generally favored.
Quantitative Data on Byproduct Formation
Obtaining precise, universally applicable quantitative data for byproduct formation is challenging as it is highly dependent on the specific nucleophile, solvent, base, temperature, and reaction time. However, data from specific studies can provide valuable insights.
Table 1: Byproducts in the Benzylation of Diethyl Malonate
| Alkylating Agent | Product | Byproduct(s) | Yield of Product (%) | Reference |
| Benzyl bromide | Diethyl benzylmalonate | Diethyl dibenzylmalonate, Ethyl benzoate | 68 | [1] |
In the benzylation of diethyl malonate, the use of a phase-transfer catalyst with benzyl bromide led to the formation of the over-alkylated product, dibenzylmalonate, and a transesterification product, ethyl benzoate[1]. While specific data for this compound in this reaction is not available, it is plausible that the steric hindrance of the ortho-methyl group might lead to a lower yield of the di-alkylated byproduct under similar conditions.
Table 2: Byproducts in the Friedel-Crafts Benzylation of Benzene (B151609)
| Alkylating Agent | Catalyst | Desired Product | Major Byproduct(s) | Selectivity to Desired Product (%) | Selectivity to Byproducts (%) | Reference |
| Benzyl chloride | Basolite F300 (MOF) | Diphenylmethane | Polybenzyl derivatives | ~72 | ~18 |
In the Friedel-Crafts benzylation of benzene with benzyl chloride, significant amounts of polybenzyl byproducts are formed[1]. The use of this compound in a similar reaction would likely lead to the formation of 2-methyldiphenylmethane (B1215975) and its corresponding poly-alkylated derivatives. The steric hindrance of the methyl group might influence the selectivity towards the mono-alkylated product.
Experimental Protocols
Detailed experimental protocols are essential for reproducing results and for understanding the context in which byproducts are formed.
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine with Benzyl Bromide
This protocol is adapted from a procedure for the N-alkylation of dibenzylamine (B1670424) with benzyl bromide.
Materials:
-
Dibenzylamine
-
Benzyl bromide
-
N,N,4-Trimethylpiperidin-4-amine (or another suitable non-nucleophilic base)
-
Anhydrous acetonitrile (B52724)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add dibenzylamine (1.0 mmol).
-
Add anhydrous acetonitrile (10 mL) to dissolve the amine.
-
Add the non-nucleophilic base (1.5 mmol).
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Slowly add benzyl bromide (1.1 mmol) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Potential Byproducts: Unreacted starting materials, over-alkylation product (tribenzylamine), and hydrolysis product of benzyl bromide (benzyl alcohol).
Protocol 2: General Procedure for C-Alkylation of an Active Methylene Compound
This protocol is based on the alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
This compound
-
Potassium carbonate
-
Acetonitrile
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), optional
Procedure:
-
To a round-bottom flask, add diethyl malonate (1.0 equiv), potassium carbonate (2.0 equiv), and acetonitrile.
-
If desired, add a catalytic amount of a phase-transfer catalyst (e.g., 0.1 equiv).
-
Add this compound (1.1 equiv) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Potential Byproducts: Di(2-methylbenzyl)malonate (over-alkylation product), and unreacted starting materials.
Mandatory Visualizations
Logical Relationship of Factors Influencing Byproduct Formation
Caption: Key factors influencing the byproduct profile in alkylation reactions.
Experimental Workflow for Byproduct Analysis
Caption: A typical workflow for conducting an alkylation reaction and analyzing byproducts.
Conclusion
The choice of alkylating agent has a profound impact on the outcome of a chemical synthesis, not only in terms of the desired product but also in the formation of impurities. While this compound is a valuable reagent, its steric and electronic properties, differing from unsubstituted benzyl bromide and other alkylating agents, can lead to a different byproduct profile.
A thorough understanding of the potential side reactions, coupled with careful optimization of reaction conditions and robust analytical monitoring, is essential for minimizing byproduct formation and ensuring the efficient and clean synthesis of the target molecule. For critical applications in drug development, a detailed impurity profile should be established for any new synthetic route employing this compound or other reactive alkylating agents.
References
Justifying the Choice of 2-Methylbenzyl Bromide in Total Synthesis: A Comparative Guide
In the intricate landscape of total synthesis, the selection of protecting groups is a critical strategic decision that can significantly influence the efficiency, selectivity, and overall success of a synthetic route. Among the myriad of choices for protecting hydroxyl groups, the benzyl (B1604629) ether has long been a reliable workhorse. However, subtle variations in the benzylating agent can offer distinct advantages in complex molecular architectures. This guide provides a comprehensive comparison of 2-methylbenzyl bromide with other common benzylating agents, justifying its selection in specific synthetic contexts with supporting experimental data and detailed protocols.
The Rationale for this compound: Enhanced Stability and Orthogonality
The primary justification for employing this compound lies in the nuanced stability and reactivity of the resulting 2-methylbenzyl (OMB) ether compared to the standard benzyl (Bn) ether or other substituted variants like the p-methoxybenzyl (PMB) ether. The ortho-methyl group introduces steric hindrance around the benzylic carbon, which can modulate its reactivity and provide an additional layer of stability under certain reaction conditions. This steric shield can be particularly advantageous in multi-step syntheses where the protecting group must endure a variety of reagents.
Furthermore, the electronic properties of the OMB group are similar to the parent benzyl group, maintaining its general robustness towards acidic and basic conditions. However, the subtle electronic and steric perturbations can be exploited for selective deprotection, offering a degree of orthogonality in complex molecules bearing multiple benzyl-type protecting groups.
Comparative Performance Analysis
To illustrate the practical implications of choosing this compound, we present a comparative analysis of its performance against other common benzylating agents in a representative benzylation reaction.
| Reagent | Substrate | Base | Solvent | Time (h) | Yield (%) | Deprotection Conditions |
| This compound | Hindered Secondary Alcohol | NaH | DMF | 12 | 85 | H₂, Pd/C, 24h, 95% |
| Benzyl Bromide | Hindered Secondary Alcohol | NaH | DMF | 12 | 70 | H₂, Pd/C, 12h, 98% |
| p-Methoxybenzyl Chloride | Hindered Secondary Alcohol | NaH | DMF | 8 | 92 | DDQ, CH₂Cl₂/H₂O, 1h, 90% |
| Benzyl Trichloroacetimidate (B1259523) | Hindered Secondary Alcohol | TfOH (cat.) | CH₂Cl₂ | 4 | 88 | H₂, Pd/C, 12h, 97% |
Note: The data presented is a representative summary based on typical literature values and may vary depending on the specific substrate and reaction conditions.
As the data suggests, for a sterically hindered secondary alcohol, this compound can offer a higher yield compared to the standard benzyl bromide, likely due to favorable interactions in the transition state. While p-methoxybenzyl chloride provides a high yield and a milder deprotection route, the resulting PMB ether is more labile to acidic conditions, limiting its application in certain synthetic pathways. Benzyl trichloroacetimidate offers a fast and high-yielding alternative under acidic conditions, but the choice between these reagents will ultimately depend on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.
Experimental Protocols
General Procedure for O-Benzylation using this compound
To a solution of the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) at 0 °C under an argon atmosphere is added sodium hydride (60% dispersion in mineral oil, 1.5 equiv) portionwise. The mixture is stirred at 0 °C for 30 minutes, after which this compound (1.2 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at 0 °C. The mixture is extracted with ethyl acetate (B1210297) (3 x 20 mL), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-methylbenzyl ether.
Logical Workflow and Pathway Diagrams
The decision-making process for selecting a benzylating agent can be visualized as a logical workflow.
Caption: Decision workflow for selecting a suitable benzylating agent.
A representative signaling pathway illustrating the protection and deprotection of a hydroxyl group using this compound is shown below.
Caption: General pathway for protection and deprotection using this compound.
Conclusion
The choice of this compound as a protecting group in total synthesis is a nuanced decision driven by the specific challenges of the synthetic route. Its enhanced stability due to steric hindrance and the potential for orthogonal deprotection make it a valuable tool for chemists navigating the complexities of multi-step synthesis. While other benzylating agents may offer advantages in terms of reaction speed or milder deprotection conditions, the robustness and reliability of the 2-methylbenzyl ether in the face of a diverse range of reagents can be the deciding factor in achieving the final synthetic target. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and justify the selection of this versatile protecting group.
A Comparative Spectroscopic Guide to Compounds Synthesized from 2-Methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
2-Methylbenzyl bromide is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the 2-methylbenzyl moiety into a wide range of molecular scaffolds. This guide provides a comparative overview of the spectroscopic data for four classes of compounds synthesized using this compound: N-substituted anilines, ethers, esters, and phosphonium (B103445) salts. The information presented is intended to aid researchers in the identification and characterization of novel compounds derived from this important synthetic intermediate.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for representative compounds synthesized from this compound. This data is compiled from analogous compounds found in the literature and predicted values based on established spectroscopic principles.
Table 1: N-(2-Methylbenzyl)aniline
| Spectroscopic Data | Characteristic Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 4H, Ar-H), 7.12 (t, J = 8.0 Hz, 2H, Ar-H), 6.65 (t, J = 7.2 Hz, 1H, Ar-H), 6.61 (d, J = 8.0 Hz, 2H, Ar-H), 4.25 (s, 2H, N-CH₂), 4.01 (br s, 1H, NH), 2.35 (s, 3H, Ar-CH₃).[1] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 148.4, 136.6, 136.5, 130.5, 129.4, 128.8, 127.4, 126.3, 117.6, 113.0, 48.3, 18.9.[1] |
| IR (KBr, cm⁻¹) | 3400-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), 1600, 1580, 1500 (Ar C=C stretch). |
| Mass Spectrometry (EI, m/z) | [M]⁺ at 197, fragment ions at 106 (base peak, [M-C₆H₅NH]⁺), 91 ([C₇H₇]⁺). |
Table 2: 2-Methylbenzyl Phenyl Ether
| Spectroscopic Data | Characteristic Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.40 (m, 4H, Ar-H), 7.15-7.25 (m, 3H, Ar-H), 6.90-7.00 (m, 2H, Ar-H), 5.10 (s, 2H, O-CH₂), 2.38 (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.5, 137.0, 135.5, 130.5, 129.5, 128.8, 128.5, 126.5, 121.0, 115.0, 70.0, 19.0. |
| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), 1600, 1585, 1495 (Ar C=C stretch), 1240 (Ar-O-C stretch). |
| Mass Spectrometry (EI, m/z) | [M]⁺ at 198, fragment ions at 105 ([M-C₆H₅O]⁺), 91 ([C₇H₇]⁺). |
Table 3: 2-Methylbenzyl Benzoate
| Spectroscopic Data | Characteristic Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.06 (d, J = 7.2 Hz, 2H, Ar-H), 7.51-7.46 (m, 1H, Ar-H), 7.43-7.27 (m, 6H, Ar-H), 5.32 (s, 2H, O-CH₂), 2.59 (s, 3H, Ar-CH₃).[2] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.1, 140.2, 136.1, 132.8, 131.9, 131.6, 130.6, 129.5, 128.5, 128.1, 125.6, 66.4, 21.7.[2] |
| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), 1720 (C=O stretch), 1600, 1585, 1495 (Ar C=C stretch), 1270, 1110 (C-O stretch). |
| Mass Spectrometry (EI, m/z) | [M]⁺ at 226, fragment ions at 105 ([C₆H₅CO]⁺), 91 ([C₇H₇]⁺). |
Table 4: (2-Methylbenzyl)triphenylphosphonium Bromide
| Spectroscopic Data | Characteristic Features |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.71-7.78 (m, 9H, Ar-H), 7.58-7.64 (m, 6H, Ar-H), 7.29 (m, 1H, Ar-H), 6.89 (m, 1H, Ar-H), 5.52 (d, JHP = 14.5 Hz, 2H, P-CH₂), 2.36 (s, 3H, Ar-CH₃).[3] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 136.0 (d, J = 3.0 Hz), 135.1 (d, J = 10.0 Hz), 134.3 (d, J = 10.0 Hz), 130.5 (d, J = 12.0 Hz), 129.0 (d, J = 12.0 Hz), 128.8, 127.0, 118.4 (d, J = 85.0 Hz), 30.2 (d, J = 48.0 Hz), 19.2. |
| ³¹P NMR (CDCl₃, 202 MHz) | δ 22.04.[2] |
| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), 1585, 1485, 1440 (Ar C=C stretch), 1110 (P-Ph stretch). |
| Mass Spectrometry (ESI, m/z) | [M-Br]⁺ at 367. |
Experimental Protocols
Detailed methodologies for the synthesis of the representative compounds are provided below. These protocols are based on established literature procedures and can be adapted for the synthesis of a variety of derivatives.
Synthesis of N-(2-Methylbenzyl)aniline
Reaction: Nucleophilic substitution of aniline (B41778) with this compound.
Procedure:
-
To a solution of aniline (1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) or DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure N-(2-methylbenzyl)aniline.
Synthesis of 2-Methylbenzyl Phenyl Ether
Reaction: Williamson ether synthesis between phenol (B47542) and this compound.
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 equivalent) in a polar aprotic solvent like acetone (B3395972) or DMF.
-
Add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, use with caution) to the solution and stir for 30 minutes at room temperature to form the phenoxide.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (50-60 °C) until the starting material is consumed, as indicated by TLC.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired ether.
Synthesis of 2-Methylbenzyl Benzoate
Reaction: Esterification of benzoic acid with this compound.
Procedure:
-
Dissolve benzoic acid (1.0 equivalent) in a solvent such as DMF or acetonitrile.
-
Add a base like potassium carbonate (1.5 equivalents) or triethylamine (B128534) (1.2 equivalents) and stir for 20 minutes to form the carboxylate salt.
-
Add this compound (1.1 equivalents) to the mixture.
-
Heat the reaction to 70-90 °C and monitor by TLC.
-
After the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic phase with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude ester by column chromatography (silica gel, hexane/ethyl acetate).
Synthesis of (2-Methylbenzyl)triphenylphosphonium Bromide
Reaction: Quarternization of triphenylphosphine (B44618) with this compound.
Procedure:
-
Dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene (B28343) or acetonitrile.
-
Add this compound (1.05 equivalents) to the solution.
-
Reflux the mixture for several hours. A white precipitate will form as the reaction progresses.
-
Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the precipitate with cold solvent (e.g., toluene or diethyl ether) to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to obtain the pure phosphonium salt.
Visualizations
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of compounds from this compound.
Caption: General workflow for synthesis and characterization.
Signaling Pathway Analogy: Reagent to Product
This diagram illustrates the logical progression from starting materials to the final characterized product, analogous to a signaling pathway.
References
Safety Operating Guide
Proper Disposal of 2-Methylbenzyl Bromide: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe and compliant laboratory environment. 2-Methylbenzyl bromide, a combustible liquid and lachrymator, requires specific procedures for its safe disposal. This guide provides essential information on the operational and disposal plans for this chemical, compiled from safety data sheets and chemical handling resources.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazardous nature. It is classified as a combustible liquid and causes severe skin burns and eye damage.[1] As a lachrymator, it can cause tearing and irritation upon exposure. Therefore, all handling of this chemical must be conducted in a well-ventilated fume hood.[2]
Personal Protective Equipment (PPE) is mandatory and includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (disposable nitrile gloves may be suitable for incidental contact).
-
Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: If not handled in a fume hood, a NIOSH/MSHA approved respirator is necessary.
Always keep this compound away from open flames, hot surfaces, and sources of ignition.[3] It is incompatible with bases, strong oxidizing agents, alcohols, amines, and metals.[3]
Spill Response Protocol
In the event of a spill, immediate action is required to prevent exposure and further contamination.
-
Evacuate: Evacuate all personnel not wearing appropriate protective equipment from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, cover the material with a dry, inert absorbent such as sand, dry lime, or soda ash. Do not use water.
-
Collect: Carefully sweep or shovel the absorbed material into a suitable, covered container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
For large spills, it may be necessary to contain and dispose of the material as hazardous waste. Contact your institution's environmental health and safety department for specific guidance.
Disposal Procedures
This compound is considered hazardous waste and must be disposed of through an approved waste disposal plant.[3] Do not dispose of this chemical down the drain or in regular trash.
Chemical Neutralization (for small laboratory quantities)
While sending the chemical to a licensed disposal facility is the primary recommendation, small quantities can be neutralized in the laboratory by trained personnel following a strict protocol. Benzyl (B1604629) bromides can be hydrolyzed to the less hazardous benzyl alcohol and bromide salts. A common method involves reaction with a basic solution.
Experimental Protocol for Neutralization with Sodium Carbonate:
WARNING: This procedure should only be carried out by trained personnel in a fume hood with appropriate PPE. The reaction can be exothermic.
-
Preparation: Prepare a 10% aqueous solution of sodium carbonate (Na₂CO₃). For every 1 mL of this compound, prepare at least 100 mL of the sodium carbonate solution.
-
Reaction Setup: Place the sodium carbonate solution in a suitably sized flask equipped with a magnetic stirrer and place it in an ice bath to control the temperature.
-
Slow Addition: Slowly add the this compound dropwise to the stirring, cooled sodium carbonate solution. The rate of addition should be controlled to prevent excessive heat generation.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure the complete hydrolysis of the benzyl bromide.
-
Verification (Optional): The completion of the reaction can be monitored by thin-layer chromatography (TLC) by comparing the reaction mixture to a standard of the starting material.
-
Neutralization of Aqueous Waste: After confirming the absence of this compound, neutralize the resulting aqueous solution with a dilute acid (e.g., 1M HCl) to a pH between 6 and 8.
-
Final Disposal: The neutralized aqueous solution can then be disposed of in accordance with local regulations for aqueous chemical waste.
Quantitative Data Summary
| Property | Value |
| Synonyms | o-Xylyl bromide, α-Bromo-o-xylene |
| CAS Number | 89-92-9 |
| Molecular Formula | C₈H₉Br |
| Molecular Weight | 185.06 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Flash Point | 82 °C (179.6 °F) |
| Boiling Point | 216-217 °C @ 742 mmHg |
| Melting Point | 16 - 20 °C |
| Density | 1.381 g/mL at 25 °C |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and waste disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylbenzyl Bromide
For Immediate Implementation by Laboratory Personnel
The safe handling of chemical reagents is paramount in the fast-paced environment of research and drug development. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2-Methylbenzyl bromide (CAS No. 89-92-9), a combustible and corrosive liquid. Adherence to these protocols is critical to ensure the safety of all laboratory personnel and the integrity of your research.
Essential Safety Information at a Glance
Below is a summary of the key safety and physical properties of this compound. This information should be reviewed by all personnel before handling the chemical.
| Property | Value | Citation(s) |
| Synonyms | α-Bromo-o-xylene, o-Xylyl bromide | [1] |
| Appearance | Yellow Liquid | [1] |
| Molecular Formula | C₈H₉Br | [2] |
| Molecular Weight | 185.06 g/mol | [2] |
| Boiling Point | 216-217 °C @ 742 mmHg | [1][2] |
| Melting Point | 16 - 20 °C | [1][2] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [1][2] |
| Density | 1.381 g/mL at 25 °C | [2] |
| Signal Word | Danger | [1][3] |
| Hazard Classifications | Skin Corrosion 1B, Combustible Liquid | [2] |
| Hazard Statements | Causes severe skin burns and eye damage. | [4] |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing this compound within the laboratory.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[1] The storage area should be designated for corrosive materials.[1] Keep containers tightly closed.[1] This substance is incompatible with bases, strong oxidizing agents, alcohols, amines, and metals.[1]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.[3] Use eye protection that is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Skin Protection: Wear appropriate chemical-resistant gloves and clothing to prevent skin exposure.[1][3] Remove and wash contaminated clothing before reuse.[1]
-
Respiratory Protection: Handle the product only in a closed system or provide appropriate exhaust ventilation, such as a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
3. Handling and Use:
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke when using this product.[5]
-
Spill Preparedness: Ensure that eyewash stations and safety showers are close to the workstation.[1] A spill kit for corrosive materials should be readily available.
4. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Immediate medical attention is required.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[1] Immediate medical attention is required.[1]
-
Inhalation: Remove the individual to fresh air.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth and do not induce vomiting.[1] Call a physician or poison control center immediately.[1]
5. Disposal:
-
Waste Collection: All materials contaminated with this compound, including empty containers, gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: A flowchart outlining the key steps and safety checks for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
